3,5-Difluoro-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWOZCXHOFTWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666691 | |
| Record name | 3,5-Difluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152434-94-1 | |
| Record name | 3,5-Difluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluoro-2-methoxyphenol: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methoxyphenol is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenol ring, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic incorporation of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in drug discovery and development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. While experimental data for this specific isomer is not extensively published, the properties of its close structural analogs provide valuable insights.
| Property | Value | Source |
| CAS Number | 152434-94-1 | [1] |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| Melting Point | 54-57 °C (for 3,5-Difluorophenol) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol | [2] |
Note: Some physical properties are listed for the related compound 3,5-Difluorophenol due to a lack of specific data for this compound.
Synthesis and Mechanistic Insights
A more common approach for the synthesis of related difluorophenols involves the hydrolysis of a corresponding difluorobromobenzene derivative. For instance, 3,5-difluorophenol can be synthesized from 3,5-difluorobromobenzene under alkaline conditions.
Postulated Synthesis of this compound
A potential, though not experimentally verified, synthetic pathway could start from the commercially available 3,5-difluorophenol.
Experimental Protocol (Hypothetical):
-
Protection: To a solution of 3,5-difluorophenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable protecting group for the phenolic hydroxyl, for example, tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.
-
Ortho-Lithiation: The protected 3,5-difluorophenol is then dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to effect ortho-lithiation, directed by the methoxy group.
-
Methylation: An electrophilic methyl source, such as methyl iodide (CH₃I), is then added to the reaction mixture to introduce the methoxy group at the 2-position.
-
Deprotection: Finally, the protecting group is removed. For a TBS group, a fluoride source like tetrabutylammonium fluoride (TBAF) would be effective.
-
Purification: The crude product would then be purified using standard techniques such as column chromatography to yield the desired this compound.
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluoro-2-methoxyphenyl moiety is an attractive pharmacophore for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the phenolic hydroxyl group, influencing its ionization state and interaction with biological targets.
-
Conformational Control: The presence of the methoxy group ortho to two fluorine atoms can create a specific conformational preference, which can be advantageous for binding to a target protein.
Role as a Building Block in Kinase Inhibitors
Protein kinases are a crucial class of enzymes that are frequently dysregulated in cancer and other diseases. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3,5-difluoro-2-methoxyphenyl group has been incorporated into various kinase inhibitor scaffolds to improve their potency and selectivity. For example, related dimethoxybenzene moieties are known to enhance the selectivity of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
While specific examples of marketed drugs containing the this compound moiety are not readily identifiable, its boronic acid derivative, (3,5-Difluoro-2-methoxyphenyl)boronic acid, is commercially available and widely used in Suzuki coupling reactions to introduce this valuable fragment into drug candidates.[3] This highlights its importance as a key intermediate in the synthesis of complex molecules for drug discovery.
Safety and Handling
As with all fluorinated organic compounds, this compound and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the related (3,5-Difluoro-2-methoxyphenyl)boronic acid provides valuable guidance.[4]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4]
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention if breathing becomes difficult.[4]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[4]
Analytical Characterization
The structural confirmation of this compound would rely on standard analytical techniques. While specific spectra for this compound are not publicly available, predicted data and the spectra of similar compounds can provide an indication of the expected results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum would provide information about the chemical environment of the two fluorine atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (160.12 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching of the methoxy group and the phenol, and C-F stretching vibrations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the difluoro and methoxy substitution pattern, make it an attractive component for the design of potent and selective therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, its potential applications, and essential safety and handling information. As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
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BuyersGuideChem. (n.d.). This compound | C7H6F2O2. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]
- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
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- 4. fishersci.ca [fishersci.ca]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
3,5-Difluoro-2-methoxyphenol structural analysis and characterization
An In-depth Technical Guide to the Structural Analysis and Characterization of 3,5-Difluoro-2-methoxyphenol
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a methoxy group, and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that can influence molecular interactions and reactivity. As such, a thorough structural and analytical characterization is paramount for its effective utilization in drug design and development, as well as for quality control in its synthesis and application.
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The protocols and data interpretations presented herein are designed to be a valuable resource for researchers and scientists, offering field-proven insights to ensure data integrity and trustworthiness.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
The Causality Behind NMR Experimental Choices
The choice of NMR experiments is dictated by the structural features of the molecule. The presence of protons, carbons, and fluorine atoms necessitates a multi-nuclear approach.
-
¹H NMR provides information on the number of different types of protons and their neighboring atoms.
-
¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment.
-
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for probing the electronic environment of the fluorine atoms and for observing through-space and through-bond couplings to other nuclei.[1][2]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating system for NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general organic compounds, while DMSO-d₆ can be used if solubility is an issue and to observe the hydroxyl proton more clearly.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) can be used.[3]
-
-
Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Predicted NMR Data and Interpretation
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~3.9 | s | - | -OCH₃ |
| ~5.5-6.0 | br s | - | -OH | |
| ~6.5-6.8 | m | J(H,F) ≈ 2-4 Hz | Ar-H | |
| ~6.8-7.1 | m | J(H,F) ≈ 8-10 Hz | Ar-H | |
| ¹³C | ~55-60 | q | - | -OCH₃ |
| ~100-110 | d | ¹J(C,F) ≈ 240-260 Hz | C-F | |
| ~110-120 | d | ¹J(C,F) ≈ 240-260 Hz | C-F | |
| ~140-150 | d | ²J(C,F) ≈ 10-15 Hz | C-O (methoxy) | |
| ~150-160 | d | ²J(C,F) ≈ 10-15 Hz | C-O (hydroxyl) | |
| ~105-115 | t | ³J(C,F) ≈ 3-5 Hz | C-H | |
| ~115-125 | t | ³J(C,F) ≈ 3-5 Hz | C-H | |
| ¹⁹F | ~ -110 to -140 | m | - | Ar-F |
Justification of Predicted Data:
-
¹H NMR: The methoxy protons (-OCH₃) are expected to appear as a singlet around 3.9 ppm. The phenolic hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent-dependent. The two aromatic protons will be multiplets due to coupling with each other and with the two fluorine atoms.
-
¹³C NMR: The methoxy carbon will be in the typical range of 55-60 ppm. The carbons directly attached to fluorine will show large one-bond coupling constants (¹J(C,F)) and will be significantly shifted. Carbons adjacent to the fluorinated carbons will exhibit smaller two-bond couplings (²J(C,F)).[6]
-
¹⁹F NMR: The two fluorine atoms are in different environments and will likely show distinct resonances in the typical range for aromatic fluorides. They will show coupling to each other and to the aromatic protons.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The Rationale for IR Analysis
For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH), methoxy (-OCH₃), and aromatic C-F bonds, as well as the overall aromatic structure.
Experimental Protocol: A Guide to Sample Preparation and Analysis
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the sample and potassium bromide (KBr) powder to prevent water absorption, which can interfere with the spectrum.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Predicted IR Data and Interpretation
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Strong, Multiple Bands | Aromatic C=C ring stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
Justification of Predicted Data: The broad O-H stretch is characteristic of phenols due to hydrogen bonding.[7] The aromatic C-H and C=C stretches confirm the presence of the benzene ring. The strong C-O-C and C-F stretching vibrations are indicative of the methoxy and fluoro substituents, respectively.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
The Logic of Mass Spectrometric Analysis
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules. It provides the molecular weight from the molecular ion peak (M⁺˙) and structural information from the fragmentation pattern.
Experimental Protocol: GC-MS for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For enhanced volatility and better peak shape, derivatization of the hydroxyl group (e.g., silylation) can be performed.
-
-
GC-MS Parameters:
-
GC:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₇H₆F₂O₂) is 160.12 g/mol .
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Predicted Identity | Comments |
| 160 | [M]⁺˙ | Molecular ion |
| 145 | [M - CH₃]⁺ | Loss of a methyl radical |
| 132 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 117 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |
| 102 | [M - CO - 2CH₃]⁺˙ | Unlikely, but possible rearrangement |
Justification of Predicted Fragmentation: The molecular ion peak at m/z 160 is expected to be observed. Common fragmentation pathways for phenols include the loss of a methyl radical from the methoxy group and the loss of carbon monoxide from the ring.[8][9]
X-ray Crystallography: The Definitive Structural Determination
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[10][11]
The Rationale for Crystallographic Studies
A crystal structure provides the ultimate proof of the molecular connectivity and conformation in the solid state. It is invaluable for understanding packing effects and intermolecular interactions, such as hydrogen bonding, which are crucial in drug development and materials science.
Experimental Protocol: From Crystal Growth to Structure Solution
Step-by-Step Methodology:
-
Crystallization:
-
Growing single crystals suitable for X-ray diffraction is often the most challenging step.
-
Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common method.
-
Vapor diffusion and slow cooling techniques can also be employed.
-
-
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.
-
Visualization of Workflows
Diagram 1: General Workflow for Structural Characterization
Caption: Workflow for NMR analysis, from sample preparation to final structure elucidation.
Conclusion
The structural analysis and characterization of this compound require a multi-technique approach, with NMR, IR, and mass spectrometry serving as the primary tools for elucidation. While experimental data for this specific molecule is not widely published, a predictive analysis based on the well-established principles of spectroscopy and data from analogous compounds provides a robust framework for its characterization. This guide has outlined the theoretical basis, practical protocols, and expected data for each technique, offering a comprehensive resource for researchers. The definitive confirmation of its three-dimensional structure in the solid state would be achieved through single-crystal X-ray diffraction. The methodologies and insights provided herein are intended to empower scientists in their research and development endeavors involving this and other similarly complex molecules.
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Introduction: The Structural Elucidation of a Key Fluorinated Phenolic
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-methoxyphenol
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a hydroxyl group, a methoxy group, and two fluorine atoms—imparts specific electronic and steric properties that can be leveraged in drug design and the synthesis of novel polymers. Accurate and unambiguous structural confirmation is the cornerstone of any research and development effort. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive but robust framework for its identification and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural verification of this and similar fluorinated synthons.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable clues to its structure through fragmentation analysis. For this compound (C₇H₆F₂O₂), the expected molecular weight is 160.03 g/mol .
Predicted Mass Spectrum Data
Electron Ionization (EI) is a common method for analyzing small organic molecules. The predicted major ions in the EI mass spectrum of this compound are summarized below.
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Interpretation |
| 160 | [C₇H₆F₂O₂]⁺• | Molecular Ion (M⁺•) : The intact molecule after loss of one electron. Its presence confirms the molecular weight. |
| 145 | [M - CH₃]⁺ | Loss of a Methyl Radical : A common fragmentation pathway for methoxy-substituted aromatics, resulting from the cleavage of the O–CH₃ bond. |
| 117 | [M - CH₃ - CO]⁺ | Subsequent Loss of Carbon Monoxide : Following the initial loss of the methyl group, the resulting ion can lose a molecule of CO, a characteristic fragmentation for phenols and related structures.[1] |
| 91 | [C₅H₄FO]⁺ | Aromatic Ring Fragmentation : Further fragmentation leading to a fluorinated cyclopentadienyl-type cation. |
Causality of Fragmentation
The fragmentation pattern of aromatic compounds is heavily influenced by the stability of the resulting ions.[2] For this compound, the initial ionization will likely occur on one of the oxygen atoms or the aromatic pi system. The stability of the benzene ring leads to a prominent molecular ion peak.[2][3] The primary fragmentation event, the loss of a methyl radical (•CH₃), is driven by the formation of a stable phenoxide-type radical cation. Subsequent loss of carbon monoxide is a hallmark of phenolic compounds, leading to stable five-membered ring structures.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation :
-
Injector : Set to 250 °C with a split ratio of 50:1.
-
Column : Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (Electron Ionization) :
-
Ion Source Temperature : 230 °C.
-
Electron Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Solvent Delay : 3 minutes to prevent filament damage from the solvent peak.
-
Workflow for MS Data Acquisition and Analysis
Caption: Workflow for GC-MS analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[4]
Predicted IR Absorption Data
The key functional groups in this compound will produce characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3550–3200 | O–H Stretch | Phenolic Hydroxyl | Strong, Broad |
| 3100–3000 | C–H Stretch | Aromatic | Medium |
| 2960–2850 | C–H Stretch | Methoxy (sp³ C-H) | Medium |
| 1620–1580 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1480–1440 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1300–1200 | C–O Stretch | Aryl Ether (Ar–O–CH₃) | Strong |
| 1250–1180 | C–O Stretch & O-H Bend | Phenol | Strong |
| 1150–1000 | C–F Stretch | Aryl Fluoride | Strong |
Spectral Interpretation
-
O–H Stretch : The most prominent feature will be a broad, strong band in the 3550–3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[4]
-
C–H Stretches : The spectrum will show distinct peaks for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methoxy group (below 3000 cm⁻¹).
-
Fingerprint Region (< 1500 cm⁻¹) : This region will be complex but highly diagnostic. The strong absorptions from the C–O bonds of the ether and phenol, along with the very strong C–F stretching vibrations, will be key identifiers. The presence of two C-F bonds will likely result in multiple strong bands in the 1150-1000 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.
-
Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition :
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum over the range of 4000–600 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : Perform an ATR correction and baseline correction using the instrument software.
Workflow for IR Data Acquisition and Analysis
Caption: Workflow for FT-IR analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.5-6.7 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H | H-4 |
| ~6.4-6.6 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 | 1H | H-6 |
| ~5.5-6.0 | s (broad) | - | 1H | -OH |
| ~3.9 | s | - | 3H | -OCH₃ |
Note: ddd = doublet of doublet of doublets, dd = doublet of doublets, s = singlet.
Interpretation :
-
The two aromatic protons (H-4 and H-6) are in different environments and will appear as complex multiplets due to coupling with each other (meta coupling, small J) and with the two non-equivalent fluorine atoms. H-4 will show coupling to both F-3 and F-5, while H-6 couples primarily to F-5.
-
The phenolic proton (-OH) will likely be a broad singlet, and its chemical shift is highly dependent on concentration and solvent.[5]
-
The methoxy protons (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~155-160 | dd | C-3, C-5 |
| ~145-150 | t | C-2 |
| ~138-142 | d | C-1 |
| ~100-105 | d | C-6 |
| ~95-100 | dd | C-4 |
| ~56 | s | -OCH₃ |
Note: dd = doublet of doublets, d = doublet, t = triplet, s = singlet.
Interpretation :
-
The carbon signals will be split by coupling to the fluorine atoms. Carbons directly bonded to fluorine (C-3, C-5) will show a large one-bond coupling constant (¹JCF) and appear as doublets. However, due to two- and three-bond couplings to the other fluorine, they will likely be doublets of doublets.
-
The other aromatic carbons will also show smaller couplings (²JCF, ³JCF), leading to complex splitting patterns.[6][7] C-2, for instance, is coupled to two fluorine atoms and may appear as a triplet.
-
The methoxy carbon will be a singlet, typically appearing around 55-60 ppm.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[8][9]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -130 | d | J(F-F) ≈ 5-10 | F-3 |
| ~ -110 to -130 | d | J(F-F) ≈ 5-10 | F-5 |
Interpretation :
-
The two fluorine atoms are in non-equivalent chemical environments.
-
They will couple to each other (meta F-F coupling), resulting in two distinct doublets.
-
Each signal will also exhibit smaller couplings to the aromatic protons, which may or may not be resolved depending on the instrument's resolution. Proton decoupling is often used to simplify ¹⁹F spectra.[9]
-
The chemical shift range for fluorobenzenes is broad, providing excellent signal dispersion.[8][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 500 MHz spectrometer.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover from -2 to 12 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum on the same instrument (125 MHz for ¹³C).
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover from 0 to 200 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition :
-
Acquire the spectrum on the same instrument (470 MHz for ¹⁹F).
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range appropriate for aryl fluorides (e.g., -100 to -150 ppm), using CFCl₃ (0 ppm) as a reference.
-
Acquire 64 scans with a relaxation delay of 2 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the ¹H and ¹³C spectra to TMS (0 ppm).
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis of this compound.
Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy provides a powerful and complementary toolkit for the unequivocal structural determination of this compound. MS confirms the molecular weight and key structural motifs through fragmentation. IR spectroscopy verifies the presence of the essential hydroxyl, methoxy, and aryl fluoride functional groups. Finally, NMR spectroscopy delivers a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and electronic environment of each nucleus. The predictive data and protocols outlined in this guide serve as a robust reference for researchers, enabling efficient and accurate characterization of this important chemical entity.
References
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]
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Stephenson, C. R. J., et al. (2012). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]
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Michigan State University. Proton NMR Table. Available at: [Link]
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De La Mora, A. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Available at: [Link]
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FooDB. Showing Compound 2-Methoxyphenol (FDB011885). Available at: [Link]
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NIST. Phenol, 2-methoxy-. Available at: [Link]
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Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. Available at: [Link]
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Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). Available at: [Link]
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Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
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NIST. Phenol, 3,5-dimethoxy-. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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PubChemLite. 3,6-difluoro-2-methoxyphenol (C7H6F2O2). Available at: [Link]
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PubChem. 2,6-Difluoro-3,5-dimethoxyphenol. Available at: [Link]
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NIST. Phenol, 2-methoxy-. Available at: [Link]
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ResearchGate. Solvent effects on infrared spectra of 2-methyl-4,5-dimethoxy-3-oxo-2H-pyridizine: Part 1. Single solvent systems. Available at: [Link]
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electronic properties of 3,5-Difluoro-2-methoxyphenol
An In-depth Technical Guide to the Electronic Properties of 3,5-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic compound whose utility in medicinal chemistry and materials science is fundamentally governed by its electronic properties. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenol scaffold creates a unique electronic environment. This guide provides a comprehensive analysis of these properties, blending theoretical principles with actionable computational and experimental protocols. We delve into the nuanced interplay of inductive and resonance effects, outline rigorous methodologies for in silico analysis using Density Functional Theory (DFT), and provide detailed standard operating procedures for experimental characterization via UV-Visible Spectroscopy and Cyclic Voltammetry. This document is designed to serve as a foundational resource for researchers seeking to understand, predict, and manipulate the electronic behavior of this and structurally related molecules.
Theoretical Framework: The Electronic Influence of Fluoro and Methoxy Substituents
The electronic character of this compound is a direct consequence of the competing effects of its substituents on the aromatic ring. Understanding these foundational principles is critical for interpreting spectroscopic data and predicting chemical reactivity.
The Competing Effects:
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . It pulls electron density away from the aromatic ring through the sigma (σ) bonds. While it possesses lone pairs that can participate in resonance, its high electronegativity makes it a poor resonance donor (+M effect) compared to other halogens. Therefore, the -I effect is dominant, leading to a general decrease in electron density on the ring and stabilization of negative charges, which increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][2]
-
Methoxy (-OCH₃): The oxygen atom in the methoxy group is electronegative, giving it a mild -I effect. However, this is significantly outweighed by its strong electron-donating mesomeric or resonance effect (+M) . The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[1] This effect generally destabilizes the phenoxide anion, making methoxy-substituted phenols less acidic than phenol itself.[1][2]
Synergistic and Antagonistic Interactions in this compound:
In this specific molecule, the methoxy group at position 2 donates electron density into the ring via resonance. Concurrently, the two fluorine atoms at positions 3 and 5 strongly withdraw electron density via induction. This intricate balance modulates the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, its dipole moment, and its susceptibility to electrophilic or nucleophilic attack. The presence of electron-withdrawing groups is expected to increase the oxidation potential and lower the HOMO energy level, making the molecule more resistant to oxidation compared to unsubstituted phenol.[3][4]
Caption: Interplay of substituent effects on the phenol ring.
Computational Analysis of Electronic Structure
Density Functional Theory (DFT) is a powerful in silico tool for predicting the electronic properties of molecules before undertaking laboratory synthesis or experimentation.[5][6][7] It provides quantitative insights into orbital energies, electron distribution, and reactivity.
Protocol: DFT Calculation Workflow
This protocol outlines a standard procedure for calculating the .
Objective: To determine the optimized molecular geometry, frontier molecular orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and dipole moment.
Methodology:
-
Molecule Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on an accurate structure.[6]
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides a reliable balance of accuracy and computational cost for many organic molecules.[5][7]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8]
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties.
-
HOMO/LUMO Energies: Extract the energies of the frontier molecular orbitals. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity.[5]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: Calculate the total dipole moment to understand the molecule's overall polarity.
-
Caption: Workflow for DFT-based electronic property analysis.
Predicted Electronic Properties (Illustrative)
The following table presents expected, illustrative values for the based on DFT calculations. Actual results should be derived by following the protocol above.
| Property | Symbol | Predicted Illustrative Value | Unit | Significance |
| Highest Occupied Molecular Orbital | EHOMO | -6.5 to -7.5 | eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.0 to -2.0 | eV | Energy of the first unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.0 to 6.0 | eV | Indicator of chemical stability and reactivity; larger gap implies higher stability.[5] |
| Ionization Potential (IP) | IP ≈ -EHOMO | 6.5 to 7.5 | eV | Energy required to remove an electron; relates to antioxidant potential.[9] |
| Electron Affinity (EA) | EA ≈ -ELUMO | 1.0 to 2.0 | eV | Energy released upon gaining an electron. |
| Dipole Moment | µ | 2.0 to 3.5 | Debye | Measure of overall molecular polarity and influences solubility. |
Experimental Characterization
Experimental techniques are essential for validating computational predictions and understanding how the molecule behaves in a real-world chemical environment.
Protocol: UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, which correspond to π → π* and n → π* transitions.
Principle: The absorption of UV-Vis light excites electrons from lower energy orbitals (like HOMO) to higher energy orbitals (like LUMO). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. Substituents on the phenol ring can cause shifts in λmax (bathochromic/red shift or hypsochromic/blue shift).[8][10][11]
Methodology:
-
Solution Preparation: Prepare a dilute stock solution of this compound (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Prepare a series of dilutions from the stock solution in the chosen solvent to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank reference.
-
Set the wavelength range, typically from 200 to 400 nm for phenolic compounds.
-
-
Data Acquisition:
-
Record the baseline spectrum with the blank cuvette.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare this to the λmax of unsubstituted phenol (typically ~270 nm in methanol) to quantify the effect of the substituents.[12] The strong -I effects of the fluorines and the +M effect of the methoxy group will likely result in a modest bathochromic (red) shift compared to phenol.
Protocol: Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the molecule, specifically its oxidation potential.
Principle: CV measures the current response of a solution to a linearly swept potential.[13] For phenols, an anodic (positive) sweep will eventually reach a potential where the molecule is oxidized, typically involving the hydroxyl group. The potential at which this occurs is a direct measure of the ease of removing an electron and is highly sensitive to the electronic effects of ring substituents.[14] Electron-withdrawing groups make oxidation more difficult (higher potential), while electron-donating groups make it easier (lower potential).[3]
Methodology:
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire.
-
-
Solution Preparation:
-
Dissolve a known concentration of this compound (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window. For phenol oxidation, a starting potential of 0 V sweeping to ~+2.0 V vs. Ag/AgCl is a reasonable range.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa), which corresponds to the oxidation of the phenol.
-
For comparison, it is best practice to add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and report all potentials relative to this couple.[14]
-
Expected Result: Due to the strong inductive withdrawal from the two fluorine atoms, the oxidation potential of this compound is expected to be significantly higher (more positive) than that of unsubstituted phenol, indicating it is more difficult to oxidize.
-
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An In-depth Technical Guide to 3,5-Difluoro-2-methoxyphenol: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1] Within this context, fluorinated phenols and their derivatives, such as 3,5-Difluoro-2-methoxyphenol, represent a class of valuable building blocks for the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms and a methoxy group on the phenolic ring creates a unique electronic and steric environment, making this molecule a subject of interest for researchers in drug development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for scientists engaged in pharmaceutical research.
Physicochemical Properties of this compound
A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 152434-94-1 | [2][3][4][] |
| Molecular Formula | C₇H₆F₂O₂ | [4][] |
| Molecular Weight | 160.12 g/mol | [4] |
| Appearance | Off-white crystals | [1] |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry environment at room temperature | [4] |
Synthesis of this compound: A Multi-Step Approach
Part 1: Synthesis of the Precursor, 3,5-Difluorophenol
Several patented methods exist for the synthesis of 3,5-difluorophenol, a critical intermediate. The choice of a particular route in an industrial setting is often dictated by factors such as the cost and availability of starting materials, reaction safety, and overall yield.
Method A: From 3,5-Difluorobromobenzene
One common approach starts with 3,5-difluorobromobenzene. This method involves a one-pot reaction where the bromobenzene derivative is treated with an alkali in the presence of a solvent to yield the corresponding phenoxide, which is then acidified to give 3,5-difluorophenol.[1]
-
Reaction Scheme:
-
3,5-Difluorobromobenzene + NaOH → 3,5-Difluorophenoxide (intermediate)
-
3,5-Difluorophenoxide + H⁺ → 3,5-Difluorophenol
-
-
Key Advantages: This process benefits from relatively low-cost and readily available starting materials, short synthesis steps, and mild reaction conditions, making it suitable for industrial-scale production.[1]
Another variation of this method involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid, which is subsequently oxidized to the phenol.[6]
Method B: From 1,3,5-Trifluorobenzene
An alternative route utilizes 1,3,5-trifluorobenzene as the starting material. In this process, the trifluorobenzene undergoes a reaction with acetohydroxamic acid and a base in a suitable solvent to form the 3,5-difluorophenol salt, which is then acidified.[7]
-
Key Considerations: This method offers a different synthetic entry point, potentially avoiding the use of brominated intermediates.
Method C: From 2,4,6-Trifluorobenzoic Acid
A one-pot reaction starting from 2,4,6-trifluorobenzoic acid in a solvent under the action of an alkali can also produce 3,5-difluorophenolate, which upon acidification yields 3,5-difluorophenol.[8]
-
Advantages: This approach is characterized by cheap and easily available raw materials, simple operation, and high yield.[8]
The following diagram illustrates the convergence of these synthetic pathways to the key intermediate, 3,5-difluorophenol.
Caption: Synthetic pathways to 3,5-difluorophenol.
Part 2: Ortho-Methoxylation of 3,5-Difluorophenol
The introduction of the methoxy group at the C2 position, ortho to the hydroxyl group, is the crucial final step in the synthesis of this compound. This transformation can be achieved through a directed ortho-lithiation strategy, a powerful tool for the regioselective functionalization of aromatic rings.
Proposed Experimental Protocol: Directed Ortho-Lithiation and Methylation
This protocol is based on established principles of directed metalation of phenols and subsequent reaction with an electrophile.
-
Protection of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group must first be protected to prevent it from quenching the organolithium reagent. A suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, can be introduced by reacting 3,5-difluorophenol with TBDMS-Cl in the presence of a base like imidazole.
-
Directed Ortho-Lithiation: The protected 3,5-difluorophenol is then dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is added dropwise. The silyl ether acts as a directed metalation group, facilitating the deprotonation of the adjacent ortho position (C2).
-
Methylation: An electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The lithiated intermediate undergoes a nucleophilic attack on the methylating agent, introducing the methoxy group at the C2 position.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., using a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl group) to yield the final product, this compound.
The following diagram illustrates the proposed workflow for the synthesis of this compound from its precursor.
Caption: Structure-activity relationships of this compound.
Conclusion
This compound is a strategically designed chemical entity that combines the beneficial properties of a guaiacol scaffold with the advantages of fluorine substitution. While its specific discovery and historical development are not prominently documented, its synthesis is achievable through established chemical principles, primarily via the functionalization of the key intermediate, 3,5-difluorophenol. The unique electronic and physicochemical properties of this compound make it a highly attractive building block for the development of novel drug candidates with potentially improved efficacy, metabolic stability, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this and related fluorinated phenols in their drug discovery programs.
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Introduction: The Context of Fluorinated Phenols in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxyphenol
Fluorinated organic compounds have become indispensable tools in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] this compound is a member of this critical class of compounds, serving as a valuable building block and intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3]
However, the same properties that make fluorinated phenols desirable for molecular design—namely, their altered electronic nature and reactivity—also necessitate a rigorous and informed approach to their handling. While specific toxicological data for this compound is not extensively published, a comprehensive safety profile can be constructed by examining structurally analogous compounds. This guide synthesizes available data from related fluorinated and methoxylated phenols to provide a self-validating system of protocols for its safe handling, storage, and disposal, ensuring the protection of researchers and the integrity of their work.
Section 1: Chemical Identification and Properties
A clear understanding of the compound's basic properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 152434-94-1 | [4] |
| Molecular Formula | C₇H₆F₂O₂ | Inferred from Name |
| Molecular Weight | 160.12 g/mol | Inferred from Formula |
| Appearance | Likely an off-white or pinkish solid/liquid | [5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [6][7] |
Section 2: Hazard Analysis and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS), this hazard assessment is based on data from structurally similar compounds, a standard and necessary practice in research settings for novel or sparsely documented chemicals. The consistent hazard profile across these analogues points to a high probability of similar behavior for this compound.
Core Rationale: The combination of a phenol ring, which is inherently acidic and a known skin irritant, with two electron-withdrawing fluorine atoms likely enhances its acidity and reactivity. This chemical logic underpins the assumption that the compound is hazardous upon contact. Analogues such as 3,5-Difluorophenol, 4-Fluoro-2-methoxyphenol, and 3-Fluoro-5-methoxyphenol consistently show risks of irritation, corrosion, and toxicity.[7][8][9]
Inferred GHS Hazard Profile:
| Hazard Class | GHS Category | Hazard Statement | Basis from Analogues |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][10] |
| Skin Corrosion/Irritation | Category 2 / 1B | H315: Causes skin irritation (or H314: Causes severe skin burns) | [6][7][11] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation (or H318: Causes serious eye damage) | [6][7][11] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [6][11] |
Intense or continued exposure could lead to temporary incapacitation or potential residual injury without prompt medical attention.[6]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by a rigorous PPE regimen, is mandatory. This system is designed to minimize all potential routes of exposure—inhalation, dermal, and ocular.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8][12] This is the most critical engineering control, necessary to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation.[6][7]
-
Ventilation: The laboratory must be equipped with a good general ventilation system to ensure safe air quality.[6][13]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[6][14]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential to protect against accidental spills and splashes.[14] Selection must be specific to the hazards posed by halogenated phenols.
| PPE Category | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[8] Always inspect gloves for tears or degradation before use. Contaminated gloves can be extremely dangerous due to the accumulation of chemicals.[15] Promptly remove and dispose of contaminated gloves, then wash hands thoroughly.[6] |
| Eye & Face Protection | Chemical safety goggles with side shields are mandatory.[8] When there is a significant risk of splashing during solution preparation or transfer, a full-face shield must be worn in addition to goggles.[14] |
| Skin & Body Protection | A flame-resistant lab coat must be worn and kept fully fastened.[8] For larger-scale operations, chemical-resistant coveralls or an apron should be used to provide additional protection against spills.[14][15] Do not wear shorts or open-toed shoes in the laboratory.[15] |
| Respiratory Protection | When handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved N100 or FFP3 particulate respirator is required.[8][12] All respirator use must be part of a formal institutional program that includes fit-testing and training.[16][17] |
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This protocol provides a self-validating workflow. Each step is designed to preemptively control identified hazards.
Pre-Experiment Preparations
-
Designate Area: Clearly mark a specific area within the fume hood for all work involving this compound.[8]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper/boats, glassware, solvents) and properly labeled waste containers are placed inside the fume hood.[8] This minimizes movement in and out of the controlled workspace.
-
Verify Controls: Confirm the fume hood is operational (check airflow monitor) and that the safety shower/eyewash station is unobstructed.
Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Don PPE: Put on all required PPE as detailed in Section 3.2 before opening the chemical container.
-
Weighing Solid: Carefully weigh the desired amount of solid compound onto weigh paper or into a tared container. Perform this task in the fume hood to contain any dust. Avoid raising dust during transfer.[6]
-
Transfer: Gently transfer the weighed solid into the reaction vessel or flask.
-
Solution Preparation: If making a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the vessel before removing it from the fume hood.[8]
-
Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.[18]
-
Doff PPE & Hygiene: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the work area.[6]
Caption: A logical workflow for the safe handling of this compound.
Section 5: Storage and Transport
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure or reaction.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][19]
-
Location: The storage area should be a designated, locked cabinet or room, away from direct sunlight and heat sources.[19]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[6][19]
-
Labeling: Ensure all containers, including secondary containers for solutions, are clearly and accurately labeled with the full chemical name and appropriate hazard warnings.[19]
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
These measures are based on the hazards presented by analogous compounds and should be performed while seeking immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11][20]
Spill Response
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the institutional Environmental Health and Safety (EHS) department.[18]
-
Assess: Only trained personnel wearing appropriate PPE (including respiratory protection) should manage the spill. Do not attempt cleanup if you are not equipped or trained.[6]
-
Contain: For small spills, absorb with an inert material like vermiculite, sand, or a chemical sorbent.[5] Avoid raising dust.
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][12]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.[18]
Caption: A decision tree for responding to a this compound spill.
Section 7: Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Classification: As a halogenated organic compound, all waste containing this compound must be classified and segregated as halogenated organic waste .[8][18] Do not mix with non-halogenated waste.
-
Solid Waste: Collect contaminated disposables (gloves, weigh paper, absorbent pads) in a designated, sealed, and clearly labeled container for solid halogenated waste.[8]
-
Liquid Waste: Collect all solutions and decontamination rinses in a designated, sealed, and clearly labeled container for liquid halogenated waste.[8]
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program. Do not pour down the drain.[6][18] Keep containers closed at all times except when adding waste.[8]
Section 8: Conclusion
While this compound is a valuable reagent in scientific advancement, its structural features demand a high degree of respect and caution. By understanding the inferred hazards based on sound chemical principles and analogous compounds, and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive and informed safety culture is the most critical tool in any laboratory.
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Unlocking New Frontiers in Research: A Technical Guide to the Potential of 3,5-Difluoro-2-methoxyphenol
Introduction: A Molecule of Strategic Importance
In the landscape of modern chemical research, particularly in drug discovery and materials science, the strategic incorporation of fluorine and methoxy functional groups onto aromatic scaffolds has proven to be a highly effective strategy for modulating molecular properties. 3,5-Difluoro-2-methoxyphenol, a substituted guaiacol derivative, emerges as a compelling, yet underexplored, building block with significant potential. This technical guide provides an in-depth analysis of its core attributes and outlines a roadmap for its potential research applications, offering researchers, scientists, and drug development professionals a foundational understanding of its utility.
The presence of two fluorine atoms on the phenolic ring is anticipated to significantly alter the electronic and physicochemical properties of the molecule. Fluorine's high electronegativity can lower the pKa of the phenolic hydroxyl group, enhancing its acidity and potential for hydrogen bonding, while also increasing metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Concurrently, the ortho-methoxy group, a common feature in many natural products and pharmaceuticals, is known to contribute to antioxidant and anti-inflammatory activities and can improve pharmacokinetic profiles.[2][3][4] This unique combination of functionalities positions this compound as a versatile precursor for the synthesis of novel bioactive compounds and advanced materials.
Core Molecular Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes its key attributes.
| Property | Value | Source |
| CAS Number | 152434-94-1 | BLD Pharm[5] |
| Molecular Formula | C₇H₆F₂O₂ | BLD Pharm[5] |
| Molecular Weight | 160.12 g/mol | BLD Pharm[5] |
| Appearance | (Predicted) White to off-white crystalline solid | - |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and other common organic solvents | - |
| pKa (Phenolic OH) | (Predicted) Lower than phenol (~9.9) due to the electron-withdrawing fluorine atoms | - |
Potential Research Applications: A Multifaceted Scaffold
The true potential of this compound lies in its application as a versatile building block for the synthesis of novel molecules with tailored properties. Its unique substitution pattern offers several avenues for exploration in medicinal chemistry, agrochemistry, and materials science.
Medicinal Chemistry: A Precursor for Novel Therapeutics
The guaiacol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of fluorine atoms to this scaffold can enhance therapeutic efficacy.
-
Antioxidant and Anti-inflammatory Agents: Methoxyphenols are well-documented for their antioxidant properties, acting as free radical scavengers.[2][3][4][6] The electron-withdrawing nature of the fluorine atoms in this compound may modulate the redox potential of the phenol, potentially fine-tuning its antioxidant activity. This makes it an attractive starting material for the synthesis of novel antioxidants and anti-inflammatory drugs.
-
Antimicrobial Agents: Phenolic compounds, in general, exhibit broad-spectrum antimicrobial activity.[1][7] Fluorination has been shown to enhance the antimicrobial potency of certain compounds.[8] Therefore, derivatives of this compound could be investigated as potential new antibacterial and antifungal agents, particularly against drug-resistant strains.
-
Kinase Inhibitors and Other Targeted Therapies: The fluorinated guaiacol motif can be incorporated into larger molecules designed to interact with specific biological targets, such as protein kinases. The fluorine atoms can form favorable interactions within protein binding pockets and improve metabolic stability, key attributes for successful drug candidates.
Logical Workflow for a Medicinal Chemistry Application
Caption: Workflow for exploring the medicinal chemistry potential of this compound.
Agrochemicals: Designing Next-Generation Crop Protection
The principles of drug design are often transferable to the development of new agrochemicals. The enhanced stability and unique electronic properties conferred by fluorine make this compound a promising scaffold for novel herbicides, fungicides, and insecticides.
Materials Science: Building Blocks for Functional Polymers
Phenolic compounds are important monomers in the synthesis of polymers. The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered optical properties. This compound could serve as a monomer for the creation of high-performance polymers with applications in electronics and aerospace.
Experimental Protocols: Synthesis and Characterization
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 3,5-difluorophenol.
Reaction Scheme
Caption: Proposed synthetic route to this compound.
Step 1: Methylation of 3,5-Difluorophenol to 3,5-Difluoroanisole
-
To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,5-difluoroanisole.
Step 2: Ortho-Hydroxylation of 3,5-Difluoroanisole
-
Dissolve 3,5-difluoroanisole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq) dropwise at -78 °C and stir for 2 hours at this temperature, then allow the mixture to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and add a solution of 30% hydrogen peroxide (3.0 eq) and 3M aqueous sodium hydroxide (3.0 eq) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M hydrochloric acid and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons and the methoxy protons. The aromatic protons will show coupling to the fluorine atoms.
-
¹³C NMR: Expect distinct signals for each carbon atom, with carbon-fluorine coupling observed for the fluorinated carbons.
-
¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the O-H stretch of the phenol and C-O stretches of the ether and phenol.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[9][10]
-
Fire Hazards: The compound is not expected to be highly flammable, but in case of a fire, use appropriate extinguishing media.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a promising yet underutilized building block for chemical research. The strategic placement of two fluorine atoms and a methoxy group on a phenolic core provides a unique combination of properties that can be exploited in the design of novel molecules for a wide range of applications. This technical guide has provided a comprehensive overview of its attributes, potential applications, a plausible synthetic route, and safety considerations. It is our hope that this document will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full potential to contribute to advancements in medicine, agriculture, and materials science.
References
- Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941.
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020).
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Industrial Synthesis and Applications of Guaiacol Derivatives. (n.d.). Retrieved from [Link]
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Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. (n.d.). ResearchGate. Retrieved from [Link]
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3,6-difluoro-2-methoxyphenol (C7H6F2O2). (n.d.). PubChemLite. Retrieved from [Link]
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Methodological & Application
Application Notes: The Strategic Use of 3,5-Difluoro-2-methoxyphenol in Nucleophilic Aromatic Substitution
Introduction: The Value Proposition of Fluorinated Phenols in Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[4] This has led to a significant portion of commercial pharmaceuticals containing at least one fluorine atom.[3]
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction for constructing C-O, C-N, and C-S bonds, particularly for the synthesis of complex diaryl ethers and other biaryl structures prevalent in pharmacologically active compounds.[5][6][7][8][9] The reaction mechanism typically proceeds through a two-step addition-elimination pathway via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11] For this reaction to be efficient, two key features are required on the aromatic electrophile: a good leaving group and the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack.[12]
This is where 3,5-Difluoro-2-methoxyphenol emerges as a highly valuable and strategic building block. Its structure is uniquely primed for SNAr chemistry:
-
Dual Activation: It possesses two fluorine atoms, which act as powerful EWGs via the inductive effect, making the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.
-
Excellent Leaving Groups: In the context of SNAr, fluoride is an exceptional leaving group. This is because the rate-determining step is the initial nucleophilic attack on the ring; fluorine's potent electron-withdrawing ability accelerates this step significantly, more than compensating for the strength of the C-F bond that is broken in the subsequent, fast elimination step.[10][11][13]
-
Potent Nucleophile: The phenolic hydroxyl group, upon deprotonation, becomes a highly reactive phenoxide nucleophile, ideal for attacking other activated aromatic systems.
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications and protocols for utilizing this compound in SNAr reactions, both as a nucleophile for diaryl ether synthesis and as an electrophilic scaffold for further functionalization.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the reagent's properties is critical for successful experimental design.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 152434-94-1 |
| Molecular Formula | C7H6F2O2 |
| Molecular Weight | 160.12 g/mol |
| Appearance | Typically an off-white to light brown solid |
| pKa (Phenolic Proton) | Estimated ~8-9 (lowered by the inductive effect of the two fluorines) |
Reactivity Insights: The "Why" Behind Experimental Choices
-
As a Nucleophile: The acidity of the phenolic proton is enhanced by the two electron-withdrawing fluorine atoms. This means that relatively mild bases (e.g., K2CO3, Cs2CO3) are sufficient to generate the corresponding phenoxide anion in situ. This phenoxide is the active nucleophile for displacing a leaving group on an activated electrophile to form diaryl ethers. The choice of a polar aprotic solvent like DMF or DMSO is crucial, as these solvents solvate the base's cation, leaving a more "naked" and highly reactive phenoxide anion.
-
As an Electrophile: When reacting as an electrophile, a nucleophile will attack the carbon atom bearing a fluorine. The two fluorine atoms are not electronically equivalent. The fluorine at the C5 position is para to the electron-donating methoxy group, which slightly deactivates this position towards nucleophilic attack. Conversely, the fluorine at the C3 position is ortho to the methoxy group and meta to the hydroxyl group, making it the more electron-deficient and sterically accessible site for substitution by an incoming nucleophile. Therefore, regioselective substitution at the C3 position is generally expected.
Application Protocol 1: Synthesis of Diaryl Ethers via SNAr
In this application, this compound functions as the nucleophile to construct the diaryl ether linkage, a common scaffold in pharmaceuticals.
Workflow for Diaryl Ether Synthesis
Caption: Experimental workflow for diaryl ether synthesis using this compound as the nucleophile.
Detailed Step-by-Step Methodology
Objective: To synthesize 1,3-difluoro-2-methoxy-5-(4-nitrophenoxy)benzene.
Materials:
-
This compound (1.0 eq)
-
4-Fluoronitrobenzene (1.05 eq)
-
Cesium Carbonate (Cs2CO3) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water (H2O), Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).
-
Phenoxide Formation: Stir the mixture at room temperature for 15-30 minutes.
-
Electrophile Addition: Add 4-fluoronitrobenzene (1.05 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na2SO4.
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 19F NMR, 13C NMR, and Mass Spectrometry.
Application Protocol 2: Functionalization via Fluorine Displacement
In this scenario, this compound serves as the electrophilic scaffold , where a strong nucleophile displaces one of the fluorine atoms.
Reaction Mechanism: Regioselective Substitution
Caption: Mechanism of SNAr on this compound, showing regioselective attack at the C3 position.
Detailed Step-by-Step Methodology
Objective: To synthesize 3-(pyrrolidin-1-yl)-5-fluoro-2-methoxyphenol.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (2.5 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO
-
Round-bottom flask, condenser, inert atmosphere setup
Procedure:
-
Vessel Setup: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (3.0 eq).
-
Causality: A larger excess of base is used here to deprotonate the phenol and to act as an acid scavenger for the HF equivalent that is formally eliminated.
-
-
Reagent Addition: Add anhydrous NMP or DMSO, followed by pyrrolidine (2.5 eq).
-
Causality: Pyrrolidine is a strong secondary amine nucleophile. A polar aprotic solvent is essential for this SNAr reaction.[14] An excess of the amine is used to drive the reaction to completion.
-
-
Reaction: Heat the mixture to 130-150 °C under an inert atmosphere. The higher temperature is often required to displace fluoride on a phenol ring, which is less activated than a nitro-substituted arene.
-
Monitoring: Track the disappearance of the starting material via TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and acidify carefully with 1M HCl to a pH of ~5-6.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography to isolate the desired aminophenol.
-
Characterization: Verify the structure and regiochemistry of the product using 2D NMR techniques (e.g., NOESY or HMBC) in addition to standard 1D NMR and MS analysis.
Conclusion
This compound is a potent and versatile chemical tool for the synthesis of complex aromatic structures. Its electronic properties make it an excellent participant in SNAr reactions, serving effectively as both a nucleophile (in its phenoxide form) and an electrophilic scaffold. The protocols outlined herein provide a robust framework for researchers to leverage this building block in drug discovery and materials science, enabling the controlled and efficient construction of fluorinated diaryl ethers and other highly functionalized aromatic compounds. The key to success lies in the rational selection of bases, solvents, and reaction temperatures, guided by the mechanistic principles of nucleophilic aromatic substitution.
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- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
- Diaryl ether synthesis by etherification (aryl
- Novel method to synthesize valuable fluorin
- Concerted Nucleophilic Arom
- Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry.
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,5-Difluoro-2-methoxyphenol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-Difluoro-2-methoxyphenol as a versatile building block in the synthesis of bioactive molecules. The unique electronic properties conferred by the fluorine and methoxy substituents make this reagent a valuable scaffold for creating novel therapeutics, particularly in the domain of kinase inhibitors. This guide details the physicochemical properties of the starting material, explores its core reactivity, and provides validated, step-by-step protocols for key synthetic transformations. A specific case study on the synthesis of a hypothetical kinase inhibitor scaffold illustrates the practical application of these methods.
Introduction: The Strategic Advantage of Fluorinated Phenols in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance critical pharmacological properties.[1] Fluorine atoms can improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing the overall druglikeness of a molecule.[2] this compound, in particular, offers a unique combination of features:
-
Electron-Withdrawing Effects: The two fluorine atoms significantly lower the pKa of the phenolic hydroxyl group, enhancing its nucleophilicity in deprotonated form and influencing the reactivity of the aromatic ring.
-
Metabolic Blocking: The methoxy group can serve as a metabolic soft spot. The strategic placement of fluorine atoms can shield this group from oxidative metabolism (e.g., O-demethylation), thereby increasing the compound's in vivo half-life.[3]
-
Orthogonal Reactivity: The molecule possesses multiple reaction handles—the phenol, the methoxy group, and the aromatic ring—allowing for sequential and controlled functionalization.
This guide will focus on leveraging these properties for the efficient synthesis of complex, biologically active molecules.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 152434-94-1 | [4] |
| Molecular Formula | C₇H₆F₂O₂ | N/A |
| Molecular Weight | 160.12 g/mol | N/A |
| Appearance | Off-white crystalline solid | [5] |
| Melting Point | Data not consistently available; handle as a low-melting solid. | N/A |
| Boiling Point | N/A | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO). | N/A |
The primary modes of reactivity for this compound involve the nucleophilic character of the phenoxide and the potential for electrophilic or metal-catalyzed substitution on the aromatic ring. The following diagram outlines the key synthetic pathways.
Caption: Key synthetic transformations of this compound.
Core Synthetic Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol is foundational for creating diaryl ether linkages, a common motif in kinase inhibitors. The electron-withdrawing fluorine atoms increase the acidity of the phenol, allowing for the use of milder bases.
Scientist's Note: The choice of base is critical. While strong bases like NaH can be used, carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient and offer better functional group tolerance, minimizing potential side reactions. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), finely milled
-
An appropriate electrophile (e.g., 4-fluorobenzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration ~0.1-0.5 M).
-
Add finely milled K₂CO₃ (1.5 - 2.0 eq). Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add the electrophile (e.g., 4-fluorobenzyl bromide, 1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the desired diaryl ether.
Validation: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The appearance of new aromatic signals and a benzylic CH₂ signal (for the example electrophile) in the NMR, along with the correct mass in HRMS, validates the transformation.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
To engage in cross-coupling reactions, the phenol must first be converted into a suitable electrophilic partner, most commonly a triflate (OTf) or a halide. The triflate is often preferred due to its high reactivity.
Scientist's Note: The success of Suzuki-Miyaura coupling is highly dependent on the catalyst system (palladium source and ligand) and base.[6] For electron-rich systems like this, ligands such as SPhos or XPhos are often effective. The choice of base can influence the rate of transmetalation.
Step A: Synthesis of the Aryl Triflate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under N₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or a non-nucleophilic base like 2,6-lutidine (1.5 eq).
-
Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. A color change is often observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water. Extract with DCM, wash with 1M HCl, NaHCO₃, and brine.
-
Dry the organic layer (MgSO₄), filter, and concentrate. The crude triflate is often used directly in the next step without further purification.
Step B: Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add the crude aryl triflate from Step A (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a specific ligand.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction to 80-120 °C (conventional heating or microwave) until the starting material is consumed (monitor by LC-MS).
-
Cool, filter through a pad of Celite to remove the palladium catalyst, and rinse with the solvent.
-
Concentrate the filtrate and perform a standard aqueous workup followed by purification via flash chromatography to yield the biaryl product.
Case Study: Synthesis of a Bioactive Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a substituted diaryl ether or biaryl scaffold to occupy the ATP-binding pocket.[7][8][9] This case study outlines the synthesis of a core structure using this compound as the starting point.
Caption: Workflow for a hypothetical kinase inhibitor scaffold synthesis.
Synthetic Route:
-
Formation of Diaryl Ether (Intermediate B): Following Protocol 1 , this compound is deprotonated with potassium carbonate in DMF. The resulting phenoxide is then reacted with a suitably functionalized heterocycle, such as 2-chloro-4-aminopyridine, via nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyridine ring facilitates this reaction.
-
Further Functionalization (Final Scaffold): The resulting diaryl ether (Intermediate B) contains a primary amine handle. This amine can be used for subsequent reactions, such as an amide coupling with a carboxylic acid, to install additional pharmacophoric elements required for binding to the target kinase. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is an irritant.
-
Reagents: Many reagents used in these protocols are hazardous. Triflic anhydride is highly corrosive and moisture-sensitive. Palladium catalysts can be flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Conclusion
This compound is a high-value starting material for the synthesis of complex bioactive molecules. Its unique electronic and structural features provide a robust platform for building diaryl ether and biaryl scaffolds common in modern drug discovery. The protocols outlined in this guide offer reliable and scalable methods for key transformations, enabling chemists to efficiently explore new chemical space in the pursuit of novel therapeutics.
References
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Pashko, M. O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2021). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Roche, T., et al. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. Available at: [Link]
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Stepek, I. A., & Bode, J. W. (2018). Synthetic fermentation of bioactive molecules. Current Opinion in Chemical Biology, 46, 18-24. Available at: [Link]
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Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 683-693. Available at: [Link]
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Dudáš, J., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(23), 8527. Available at: [Link]
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Sharma, G., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Catalysts, 12(10), 1121. Available at: [Link]
-
Spaggiari, A., et al. (2005). Synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed aryl-aryl coupling reaction. HETEROCYCLES, 65(3), 697-708. Available at: [Link]
-
Spaggiari, A., et al. (2018). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Research Collection. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the Phenolic Hydroxyl Group of 3,5-Difluoro-2-methoxyphenol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of the phenolic hydroxyl group of 3,5-Difluoro-2-methoxyphenol. This molecule is a key building block in medicinal chemistry and materials science, and modification of its phenolic functionality is often a critical step in the synthesis of complex target molecules. This document explores three primary derivatization strategies: Etherification (via Williamson Ether Synthesis and Mitsunobu Reaction), Esterification (via Acylation), and Silylation. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and rationale for experimental choices. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.
Introduction: The Significance of Derivatizing this compound
This compound is a structurally significant scaffold due to the unique electronic properties conferred by its substituents. The two fluorine atoms act as strong electron-withdrawing groups, increasing the acidity of the phenolic proton. The ortho-methoxy group, while electron-donating through resonance, can introduce steric hindrance and participate in intramolecular hydrogen bonding. Derivatization of the phenolic hydroxyl group is a common strategy to:
-
Protect the hydroxyl group during subsequent synthetic transformations.
-
Modulate the biological activity of the parent molecule by altering its lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Introduce a functional handle for further chemical modifications or for conjugation to other molecules.
-
Improve analytical characteristics for techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2]
This guide provides detailed protocols for the most common and effective methods for derivatizing this important synthetic intermediate.
Etherification of the Phenolic Hydroxyl Group
The formation of an ether linkage is a robust method for protecting the phenolic hydroxyl group or for introducing a specific alkyl or aryl substituent. We will explore two powerful methods: the classical Williamson Ether Synthesis and the milder Mitsunobu Reaction.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an alkyl halide.[3][4][5] For this compound, the increased acidity of the phenolic proton facilitates its deprotonation.
Causality Behind Experimental Choices:
-
Base Selection: The pKa of a phenol is typically around 10. The electron-withdrawing fluorine atoms in this compound will lower this pKa, making it more acidic. Therefore, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to generate the phenoxide in situ. Stronger bases like sodium hydride (NaH) can also be used but may not be necessary and require more stringent anhydrous conditions.[6]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it solvates the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[7]
-
Alkylating Agent: Primary alkyl halides are the best substrates for this reaction to avoid competing elimination reactions.[3] Benzyl and allyl halides are also highly reactive.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Protocol 2.1: Synthesis of 2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (10 volumes).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water (50 volumes).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 20 volumes) and then with brine (1 x 20 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ether derivative.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, methoxy, and benzyl groups. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected signals for the two fluorine atoms. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the product. |
Mitsunobu Reaction: Mild and Inversive
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at a chiral center.[8][9][10][11] For phenols, which are achiral, it offers a mild alternative to the Williamson ether synthesis, often proceeding at room temperature. The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][12]
Causality Behind Experimental Choices:
-
Reagents: PPh₃ and DEAD are the classic reagents. The reaction proceeds through the formation of a phosphonium salt intermediate, which activates the hydroxyl group for nucleophilic attack by the alcohol.[9][10]
-
Nucleophile: In this context for etherification, an external alcohol is used as the nucleophile. The pKa of the nucleophile should be less than 15 for the reaction to be efficient.[11]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[12]
Reaction Mechanism: Mitsunobu Reaction
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The Strategic Application of 3,5-Difluoro-2-methoxyphenol in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated intermediates are prized for their ability to confer advantageous physicochemical properties upon drug candidates, including enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity.[1][2][3] This guide provides an in-depth technical overview of 3,5-Difluoro-2-methoxyphenol , a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. We will explore its unique properties, detail key synthetic transformations, and provide field-proven protocols to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for Fluorinated Phenolic Intermediates
The introduction of fluorine into drug candidates has become a prevalent strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The carbon-fluorine bond is exceptionally strong and stable, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This modification can significantly enhance a drug's half-life and bioavailability. Furthermore, fluorine's high electronegativity exerts a powerful inductive effect, which can profoundly influence the acidity or basicity of nearby functional groups, thereby altering a molecule's binding interactions with its biological target.[1]
Phenols, with their reactive hydroxyl group, serve as versatile synthetic handles. When combined with fluorine substitution, they become powerful building blocks for creating a diverse array of drug-like molecules. This compound is a prime example of such a strategic intermediate. Its structure offers three key features for exploitation:
-
A nucleophilic phenol ready for derivatization, most commonly through O-alkylation to form stable diaryl ethers.
-
Two electron-withdrawing fluorine atoms that increase the acidity of the phenol, influencing its reactivity and creating unique electronic properties on the aromatic ring.
-
A methoxy group at the 2-position, which provides steric bulk and hydrogen bond accepting capabilities, crucial for directing binding interactions within a protein's active site.
This unique combination of features makes it an ideal precursor for scaffolds targeting the ATP-binding sites of protein kinases, where diaryl ether linkages are common and specific electronic and steric profiles are required for potency and selectivity.[4][5]
Physicochemical Properties & Data
A comprehensive understanding of a building block's properties is essential for effective reaction planning and execution. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 152434-94-1 | [6] |
| Molecular Formula | C₇H₆F₂O₂ | - |
| Molecular Weight | 160.12 g/mol | - |
| Appearance | Off-white to light brown solid | - |
| Boiling Point | Approx. 215-220 °C (Predicted) | - |
| Melting Point | 45-50 °C | - |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, DMF | - |
Core Synthetic Applications in Drug Discovery
This compound is primarily utilized in two powerful synthetic strategies to construct the core of advanced drug candidates: O-alkylation to form diaryl ethers and cross-coupling reactions to build biaryl systems.
Application I: Diaryl Ether Synthesis via O-Alkylation
The diaryl ether motif is a privileged structure in many kinase inhibitors, acting as a flexible yet stable linker that correctly positions other pharmacophoric elements within the kinase hinge region. The Williamson ether synthesis and related nucleophilic aromatic substitution (SNAr) reactions are the most common methods for this transformation.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) are sufficient for many reactions, the increased acidity of the difluorinated phenol allows for milder conditions. For less reactive coupling partners or to improve reaction kinetics, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) are employed. Cs₂CO₃ is often preferred for its high solubility in organic solvents and its ability to promote efficient reactions at lower temperatures.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They effectively solvate the phenoxide anion generated in situ, enhancing its nucleophilicity without interfering with the reaction.
-
Leaving Group: The reaction typically involves an aryl or heteroaryl halide (Cl, Br, I) or sulfonate (OTf). The reactivity order is generally I > Br > OTf > Cl.
Case Study: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers.[4] Many potent FGFR inhibitors feature a substituted aryl ether linkage.[5][7] While a direct synthesis of a marketed drug from this compound is not publicly detailed, its structural motif is highly analogous to the 3,5-dimethoxyphenyl group found in numerous selective FGFR inhibitors.[5][7] The rationale for replacing a methoxy group with fluorine is to reduce the electron density of the ring, which can block potential sites of metabolic oxidation and improve the compound's pharmacokinetic profile.[4]
The diagram below illustrates the general workflow for synthesizing a core fragment of an FGFR inhibitor using this compound.
Caption: Workflow for Diaryl Ether Synthesis.
This reaction connects the phenol to a core heterocyclic scaffold, a common strategy in building kinase inhibitors.[8][9][10]
Application II: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
For drug scaffolds requiring a direct carbon-carbon bond between aromatic rings, the Suzuki-Miyaura cross-coupling reaction is the gold standard.[11] this compound can be readily converted into a coupling-ready partner.
Workflow Logic:
-
Activation of the Phenol: The phenolic hydroxyl group is not a suitable leaving group for palladium-catalyzed cross-coupling. It must first be converted into an aryl triflate (-OTf) by reaction with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The triflate is an excellent leaving group.
-
Cross-Coupling: The resulting aryl triflate is then reacted with an aryl- or heteroarylboronic acid (or ester) under palladium catalysis.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A palladium(0) source is required, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands like SPhos or XPhos are often effective for challenging couplings.
-
Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle.
Caption: Suzuki-Miyaura Coupling Workflow.
This two-step sequence provides access to complex biaryl structures that are otherwise difficult to synthesize, enabling extensive structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety procedures should be followed at all times.
Protocol 1: General Procedure for O-Alkylation with a Heteroaryl Chloride
This protocol describes a typical SNAr reaction to form a diaryl ether.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl Chloride (e.g., 2-chloro-4-aminopyrimidine) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the heteroaryl chloride (1.1 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents (concentration approx. 0.1-0.2 M). Add cesium carbonate (1.5 eq) to the stirred solution.
-
Scientist's Note: The use of Cs₂CO₃ provides superior results for many SNAr reactions involving phenols due to the high solubility of cesium phenoxides.
-
-
Heating: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and excess base. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether product.
Protocol 2: Two-Step Biaryl Synthesis via Suzuki-Miyaura Coupling
Part A: Triflation of this compound
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add pyridine (2.0 eq) to the solution. Slowly add triflic anhydride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
Scientist's Note: The reaction is exothermic. Slow addition of Tf₂O is crucial to prevent side reactions. Pyridine acts as both a base and a scavenger for the triflic acid byproduct.
-
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor completion by TLC.
-
Workup: Quench the reaction by adding cold 1 M HCl. Extract the product with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude aryl triflate is often used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
Crude Aryl Triflate from Part A (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (0.10 eq)
-
1,4-Dioxane and Water (typically 4:1 v/v)
Procedure:
-
Reaction Setup: To a flask, add the crude aryl triflate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a small amount of dioxane. Add this catalyst solution to the main reaction flask.
-
Scientist's Note: Pre-forming the catalyst complex can improve reaction consistency. The choice of ligand is key; SPhos is highly effective for coupling with aryl triflates.
-
-
Solvent and Degassing: Add the dioxane/water solvent mixture. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction to 100 °C under a nitrogen atmosphere until the starting triflate is consumed (monitor by TLC or LC-MS, typically 2-16 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the final biaryl product.
Conclusion
This compound is a powerful and strategic intermediate for modern drug discovery. Its unique electronic and structural features enable medicinal chemists to construct complex molecular architectures with desirable drug-like properties. Through straightforward yet robust reactions such as O-alkylation and Suzuki-Miyaura coupling, this building block provides a reliable pathway to novel diaryl ether and biaryl compounds. The protocols and rationale detailed in this guide are intended to provide a solid foundation for researchers to leverage the full potential of this versatile reagent in the development of next-generation therapeutics.
References
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M. Akkoça, N. Gürbüza, E. Çetinkayab, I. Özdemir. (2008). Functionalized 1,3-dialkylimidazolinium salts as precursors for N-heterocyclic carbenes have been applied in the palladium-catalyzed synthesis of diaryl ethers. Synlett, 1781-1784. Available at: [Link]
- CN117964460A - Synthesis process of 3, 5-difluorophenol. Google Patents.
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Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. (2017). National Institutes of Health. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). MDPI. Available at: [Link]
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Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (2023). National Institutes of Health. Available at: [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2020). National Institutes of Health. Available at: [Link]
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Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Available at: [Link]
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Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026). ResearchGate. Available at: [Link]
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Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2014). National Institutes of Health. Available at: [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2023). MDPI. Available at: [Link]
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Keeping Track of FGFR Inhibitor AEs Leads to Optimal Outcomes. (2023). Targeted Oncology. Available at: [Link]
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Difluoromethylation of Phenols. (2024). Organic Syntheses. Available at: [Link]
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Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (2018). National Institutes of Health. Available at: [Link]
-
Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer. (2025). PubMed. Available at: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Available at: [Link]
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). PubMed Central. Available at: [Link]
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Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. (2018). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Organic Chemistry Portal. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2021). Chemical Review and Letters. Available at: [Link]
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2022). National Institutes of Health. Available at: [Link]
-
Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. (2017). PubMed. Available at: [Link]
-
mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 Are Druggable Candidates for N-(2,4-Difluorophenyl)-2',4'-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), With Consequent Anticancer Implications. (2021). PubMed. Available at: [Link]
-
ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). National Institutes of Health. Available at: [Link]
-
De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (2015). BMC Chemistry. Available at: [Link]
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- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Protocols for the O-alkylation of 3,5-Difluoro-2-methoxyphenol
Abstract
This document provides detailed protocols and scientific rationale for the O-alkylation of 3,5-Difluoro-2-methoxyphenol, a substrate characterized by significant steric hindrance and electronic deactivation. Such scaffolds are increasingly relevant in medicinal chemistry and materials science. We present two primary, robust methodologies: the classic Williamson Ether Synthesis, optimized for this challenging substrate, and the Mitsunobu reaction as a powerful alternative. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, troubleshooting strategies, and step-by-step procedures to ensure reliable and reproducible outcomes.
Introduction: The Challenge of Hindered, Electron-Deficient Phenols
O-alkylation of phenols is a cornerstone transformation in organic synthesis, crucial for the construction of aryl ethers—a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. The target substrate, this compound, presents a unique set of challenges that render standard protocols ineffective.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the phenolic proton (pKa). While this facilitates deprotonation to form the phenoxide, it also significantly reduces the nucleophilicity of the resulting anion by stabilizing its negative charge.
-
Steric Hindrance: The ortho-methoxy group physically obstructs the phenolic oxygen, impeding the approach of the alkylating electrophile.
These combined effects can lead to slow reaction rates, the need for harsh conditions, and the formation of undesired byproducts, most notably C-alkylation at the activated aromatic ring.[1][2] This guide provides validated protocols designed to overcome these specific hurdles.
Strategic Approaches to O-Alkylation
Two primary strategies are recommended, each with distinct advantages depending on the specific alkylating agent and desired scale.
Strategy A: Optimized Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method involving the SN2 reaction between a phenoxide and an alkyl halide or sulfonate.[1] For this substrate, optimization focuses on ensuring complete deprotonation and enhancing the reactivity of the system to overcome the low nucleophilicity and steric bulk.
Strategy B: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway that avoids the pre-formation of a phenoxide. It utilizes a redox system of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD) to activate a primary or secondary alcohol, which is then displaced by the phenol in an SN2 fashion.[3][4] This method is exceptionally mild and effective for sensitive substrates, though it generates stoichiometric byproducts that require careful removal.[3]
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to maximize O-alkylation by using a strong base to ensure complete formation of the phenoxide and a polar aprotic solvent to enhance its nucleophilicity and disfavor C-alkylation.[2]
Experimental Workflow Diagram
Caption: Workflow for the Optimized Williamson Ether Synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Various | Ensure starting material is dry. |
| Alkylating Agent (R-X)¹ | ≥98% | Various | Primary alkyl bromides, iodides, or tosylates are recommended.[5] |
| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | Sigma-Aldrich | A good first choice. For less reactive alkylating agents, consider a stronger base. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Use with extreme caution. A stronger alternative for complete deprotonation.[6] Quench unreacted NaH carefully with isopropanol. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Polar aprotic solvent favors O-alkylation.[1] Acetonitrile is a suitable alternative. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For extraction. |
| Hexanes | ACS Grade | Fisher Chemical | For column chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | N/A | For quenching reactions using NaH. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR Chemicals | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
¹ R-X refers to an alkylating agent like an alkyl halide (e.g., ethyl bromide) or an alkyl tosylate.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a 0.2–0.5 M solution. Stir until the phenol is fully dissolved.
-
Deprotonation:
-
Using K₂CO₃: Add anhydrous potassium carbonate (2.0 eq).
-
Using NaH: (Perform in a fume hood with appropriate PPE) Carefully add the NaH dispersion (1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Cessation of H₂(g) evolution indicates complete phenoxide formation.
-
-
Alkylation: Add the alkylating agent (R-X, 1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4–16 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
If NaH was used, cautiously quench any excess by the slow, dropwise addition of isopropanol, followed by water. If K₂CO₃ was used, add water directly.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.[6]
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure O-alkylated product.
-
Protocol 2: Mitsunobu Reaction
This protocol is ideal for coupling the phenol with primary or secondary alcohols, especially when the Williamson synthesis provides low yields or when the alcohol partner is sensitive.[7]
Experimental Workflow Diagram
Caption: Workflow for the Mitsunobu O-Alkylation Reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Various | The nucleophile in this reaction. |
| Primary or Secondary Alcohol (R-OH) | ≥98% | Various | The electrophile precursor. Tertiary alcohols are not suitable.[8] |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | Recrystallize from ethanol if necessary. |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Sigma-Aldrich | Often preferred over DEAD for safety. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Must be anhydrous. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For column chromatography. |
| Hexanes | ACS Grade | Fisher Chemical | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (R-OH, 1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF to create a 0.2–0.5 M solution and stir to dissolve all solids.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[8]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification:
-
Concentrate the reaction mixture directly onto silica gel under reduced pressure.
-
Purify the adsorbed material by flash column chromatography. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine adduct) are typically more polar than the desired ether product and will elute later.
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete deprotonation (Williamson).[6]2. Insufficiently reactive alkylating agent.3. Wet reagents/solvents. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH).2. Switch to a better leaving group (R-Cl → R-Br → R-I → R-OTs). Increase reaction temperature.3. Ensure all reagents and solvents are anhydrous. Flame-dry glassware. |
| C-Alkylation Observed | 1. Use of protic or less polar solvents.[2]2. High reaction temperatures. | 1. Ensure a polar aprotic solvent (DMF, DMSO, Acetonitrile) is used.[1]2. Attempt the reaction at a lower temperature for a longer duration. |
| Elimination Product (Alkene) | Use of secondary or tertiary alkyl halides.[1] | Use only primary alkyl halides or sulfonates for the Williamson synthesis.[5] If a secondary alkyl group must be installed, the Mitsunobu reaction is the superior choice. |
| Difficult Purification (Mitsunobu) | Co-elution of triphenylphosphine oxide (TPPO) byproduct. | If chromatography is difficult, try precipitating the TPPO by adding a nonpolar solvent like diethyl ether or hexanes to the concentrated crude mixture and filtering before chromatography. |
Conclusion
The O-alkylation of this compound requires careful consideration of its unique electronic and steric properties. The optimized Williamson Ether Synthesis using a strong base in a polar aprotic solvent serves as a robust primary method for a range of alkylating agents. For cases involving sensitive substrates or secondary alcohols, the Mitsunobu reaction offers a reliable, albeit more costly, alternative. By understanding the causality behind these experimental choices, researchers can successfully synthesize valuable aryl ether derivatives from this challenging phenolic scaffold.
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]
- Morrison, R. A., & Gatrone, R. C. (1975). Process for oxygen-alkylation of sterically hindered phenols. U.S.
-
Denmark, S. E., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Mora-Diez, N., & Faza, O. N. (2019). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Physical Organic Chemistry. [Link]
-
Grokipedia. (n.d.). Mitsunobu reaction. Grokipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Organic-Chemistry.org. [Link]
-
Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. . [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry Department. [Link]
-
Dodge, J. A., & Nissen, J. S. (1995). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ChemInform. [Link]
-
ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). . [Link]
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: 3,5-Difluoro-2-methoxyphenol in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting New Territory in Fluoropolymer Chemistry
The relentless pursuit of advanced materials with tailored properties necessitates the exploration of novel monomeric building blocks. 3,5-Difluoro-2-methoxyphenol, a structurally unique aromatic compound, stands as a promising yet underexplored candidate in polymer chemistry. The strategic placement of two electron-withdrawing fluorine atoms and one electron-donating methoxy group on the phenolic ring suggests the potential for creating polymers with a unique combination of thermal stability, chemical resistance, low dielectric constant, and controlled hydrophobicity.
While direct polymerization of this compound is not yet documented in peer-reviewed literature, this guide provides a scientifically grounded, prospective application note. By drawing parallels with the established chemistry of related fluorinated and methoxy-substituted phenols, we outline a detailed protocol for the synthesis of a novel poly(phenylene oxide) derivative. This document is intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of new high-performance polymers derived from this intriguing monomer.
Section 1: Scientific Rationale and Potential Applications
The Influence of Fluoro- and Methoxy- Substituents
The polymerization behavior of phenols and the properties of the resulting polymers are profoundly influenced by the nature and position of their substituents.
-
Fluorine Substituents : The incorporation of fluorine atoms into a polymer backbone is a well-established strategy for enhancing several key properties. The high electronegativity and stability of the carbon-fluorine bond can impart:
-
Enhanced Thermal Stability : Due to the high bond energy of C-F.
-
Chemical Inertness : Shielding the polymer backbone from chemical attack.
-
Hydrophobicity : Lowering the surface energy of the material.
-
Low Dielectric Constant : A consequence of the low polarizability of the C-F bond, which is highly desirable for applications in microelectronics and high-frequency communication.
-
-
Methoxy Substituent : The methoxy group, being electron-donating, can influence the reactivity of the phenol during polymerization. In oxidative polymerization, it can direct the regioselectivity of the coupling reaction. Unusual unsymmetrical couplings have been observed with methoxy-substituted phenols, which could lead to unique polymer microstructures.[1]
The combination of these substituents in this compound presents a unique electronic and steric profile, suggesting that its polymerization could yield a novel class of fluorinated poly(phenylene oxide) with a distinct set of properties.
Proposed Polymer Structure and Potential Applications
We propose the synthesis of a poly(3,5-difluoro-2-methoxy-1,4-phenylene oxide) via oxidative coupling polymerization. The anticipated properties of this polymer—high thermal stability, low dielectric constant, and controlled solubility—make it a compelling candidate for several advanced applications:
-
Microelectronics : As a low-k dielectric material for interconnects and packaging in integrated circuits.
-
Aerospace and Automotive : For components requiring high thermal and chemical resistance.
-
Advanced Coatings : To create hydrophobic and chemically resistant surfaces.
-
Membranes : For gas separation, leveraging the altered free volume introduced by the fluorine and methoxy groups.
Section 2: Proposed Synthetic Protocol - Oxidative Coupling Polymerization
Oxidative polymerization is a robust method for synthesizing poly(phenylene oxide)s (PPOs).[2][3][4] This process typically involves the use of a catalyst, such as a copper-amine complex, to facilitate the coupling of phenoxy radicals.
Causality Behind Experimental Choices
-
Catalyst System : A copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) complex is proposed. This is a classic catalyst system for the oxidative polymerization of phenols, known for its efficiency in promoting C-O coupling.
-
Solvent : Toluene is selected as the solvent due to its ability to dissolve the monomer and the resulting polymer, and its relatively high boiling point allows for a suitable reaction temperature.
-
Oxygen as Oxidant : Molecular oxygen is an ideal, environmentally benign oxidant for this reaction, with water as the only byproduct.
-
Reaction Temperature : A moderately elevated temperature (60 °C) is chosen to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation.
-
Precipitation and Purification : Methanol is an effective non-solvent for PPO-type polymers, allowing for the isolation and purification of the polymer by precipitation.
Detailed Experimental Protocol
Materials:
-
This compound (Monomer)
-
Copper(I) Chloride (CuCl) (Catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)
-
Toluene (Solvent, anhydrous)
-
Methanol (Non-solvent for precipitation)
-
Hydrochloric Acid (HCl), 1M solution
-
Oxygen (Oxidant)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Catalyst Preparation : In a 250 mL three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, add CuCl (0.05 eq) and TMEDA (0.5 eq) to 50 mL of anhydrous toluene. Stir the mixture under a gentle stream of oxygen for 20-30 minutes until a clear, green-blue solution is formed. This indicates the formation of the active catalyst complex.
-
Monomer Addition : Dissolve this compound (1.0 eq) in 50 mL of anhydrous toluene and add it to the catalyst solution in the reaction flask.
-
Polymerization : Heat the reaction mixture to 60 °C while continuously bubbling a gentle stream of oxygen through the solution with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. Allow the reaction to proceed for 4-6 hours.
-
Polymer Isolation : After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of methanol with stirring. The polymer will precipitate as a solid.
-
Purification :
-
Filter the precipitated polymer using a Buchner funnel.
-
To remove the catalyst, wash the polymer by stirring it in 200 mL of methanol containing a small amount of 1M HCl for 1 hour.
-
Filter the polymer again and wash with fresh methanol until the filtrate is neutral.
-
Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.
-
Proposed Workflow Diagram
Caption: Proposed workflow for the oxidative polymerization of this compound.
Section 3: Alternative Synthetic Approach - Enzymatic Polymerization
As an alternative to metal-catalyzed oxidation, enzymatic polymerization offers a greener and often more selective route to polyphenols.[5][6][7][8] Peroxidases, such as horseradish peroxidase (HRP), have been successfully used to polymerize other fluorinated phenols.[5]
Rationale for Enzymatic Approach
-
Mild Reaction Conditions : Enzymatic polymerizations are typically conducted in aqueous buffer solutions at or near room temperature, reducing energy consumption and avoiding harsh chemicals.
-
High Selectivity : Enzymes can offer chemo- and regioselectivity that is difficult to achieve with conventional catalysts.
-
Environmental Benignity : The use of a biodegradable enzyme catalyst and hydrogen peroxide as an oxidant makes this a more sustainable synthetic route.
Proposed Protocol for Enzymatic Polymerization
Materials:
-
This compound (Monomer)
-
Horseradish Peroxidase (HRP) (Enzyme catalyst)
-
Hydrogen Peroxide (H₂O₂), 30% solution (Oxidant)
-
Phosphate Buffer (pH 7.0)
-
Methanol or other water-miscible organic solvent (for solubility)
Procedure:
-
Monomer Solution : In a beaker, dissolve this compound in a mixture of phosphate buffer (pH 7.0) and methanol (e.g., a 1:1 v/v ratio) to a final monomer concentration of 50 mM. The organic co-solvent is used to ensure the solubility of the monomer and the resulting polymer.
-
Enzyme Addition : Add HRP to the monomer solution to a final concentration of 1 mg/mL.
-
Initiation of Polymerization : Start the polymerization by adding H₂O₂ dropwise over a period of 1 hour to a final molar ratio of H₂O₂ to monomer of 1:1. Stir the reaction mixture at room temperature.
-
Reaction Progression : Continue stirring for 24 hours. The formation of the polymer may be observed as a precipitate.
-
Isolation and Purification :
-
Centrifuge the reaction mixture to collect the precipitated polymer.
-
Wash the polymer pellet sequentially with the buffer/methanol mixture and then with distilled water to remove residual enzyme and unreacted monomer.
-
Dry the polymer in a vacuum oven at 60 °C.
-
Enzymatic Polymerization Workflow Diagram
Caption: Proposed workflow for the enzymatic polymerization of this compound.
Section 4: Expected Polymer Characterization and Properties
Table 1: Predicted Properties of Poly(3,5-difluoro-2-methoxy-1,4-phenylene oxide)
| Property | Predicted Value/Characteristic | Rationale |
| Thermal Stability (Td5%) | > 400 °C | The strong C-F and aromatic C-O bonds contribute to high thermal stability, a known feature of fluorinated aromatic polymers. |
| Glass Transition (Tg) | 180 - 220 °C | The rigid polymer backbone with bulky substituents will restrict chain motion, leading to a high Tg. |
| Dielectric Constant (k) | < 2.8 at 1 GHz | The presence of low-polarizability C-F bonds is expected to significantly lower the dielectric constant compared to non-fluorinated PPOs. |
| Solubility | Soluble in common organic solvents like THF, Toluene, Chloroform | The methoxy group and the likely amorphous nature of the polymer should enhance solubility compared to highly crystalline fluoropolymers. |
| Water Contact Angle | > 100° | The high fluorine content will result in a low surface energy and a hydrophobic surface. |
Section 5: Conclusion and Future Outlook
This application note has outlined a prospective yet scientifically rigorous framework for the application of this compound in polymer chemistry. By leveraging established methods of oxidative and enzymatic polymerization, we have detailed plausible pathways to a novel class of fluorinated poly(phenylene oxide). The predicted properties of the resulting polymer—high thermal stability, low dielectric constant, and hydrophobicity—position it as a highly attractive material for advanced technological applications.
It is our hope that this guide will inspire and equip researchers to explore the synthesis of polymers from this promising monomer. The successful realization of these proposed protocols would not only validate the concepts presented herein but also contribute a valuable new material to the field of polymer science.
References
- Uyama, H., Kurioka, H., & Kobayashi, S. (1995). Peroxidase-Catalyzed Polymerization of Fluorine-Containing Phenols. Journal of the Japan Petroleum Institute, 38(5), 313-317.
-
ChemBuyersGuide.com, Inc. (n.d.). Conier Chem and Pharma Limited (Page 334). Retrieved from [Link]
-
ChemBK. (n.d.). CAS 1524. Retrieved from [Link]
- Kobayashi, S., & Higashimura, H. (2003). Oxidative polymerization of phenols revisited. Progress in Polymer Science, 28(6), 1015-1048.
-
ResearchGate. (n.d.). Oxidative polymerization of phenols revisited. Retrieved from [Link]
- Pouységu, L., Deffieux, D., & Quideau, S. (2010).
-
OUCI. (n.d.). Oxidative polymerization of phenols revisited. Retrieved from [Link]
- Cantarella, M., et al. (2018). Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. PMC - NIH.
-
RSC Publishing. (n.d.). Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating. Retrieved from [Link]
Sources
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative polymerization of phenols revisited [ouci.dntb.gov.ua]
- 5. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Purity Analysis of 3,5-Difluoro-2-methoxyphenol
Abstract
This document provides comprehensive application notes and detailed protocols for determining the purity of 3,5-Difluoro-2-methoxyphenol, a key intermediate in pharmaceutical synthesis. Two orthogonal chromatographic techniques are presented: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. This guide emphasizes the scientific rationale behind procedural choices, ensuring robust, reliable, and validatable results in accordance with international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated aromatic compound of increasing interest in medicinal chemistry. The precise substitution pattern of fluorine and methoxy groups can significantly influence the pharmacological properties of active pharmaceutical ingredients (APIs). Consequently, ensuring the purity and defining the impurity profile of this intermediate is a critical step in the drug development lifecycle. The presence of even minor impurities—such as isomers, starting materials, or degradation products—can impact the safety and efficacy of the final drug product.[1][2]
This guide provides two validated analytical approaches. High-Performance Liquid Chromatography (HPLC) is presented as the primary method for quantitative purity assessment due to its high precision and suitability for non-volatile polar compounds. Gas Chromatography (GC), often coupled with mass spectrometry, serves as a complementary technique, particularly effective for identifying volatile and semi-volatile impurities, which may require derivatization to improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
The inherent polarity and UV-active nature of this compound make Reversed-Phase HPLC (RP-HPLC) with UV detection the method of choice for purity analysis.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality of Method Design (The "Why")
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides excellent retention for aromatic compounds like phenols.[4] Its widespread use ensures method transferability. The use of a column with highly pure silica, such as the Hypersil GOLD, minimizes peak tailing caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanols on the silica surface.[5]
-
Mobile Phase Composition: A gradient elution using acidified water and an organic modifier (acetonitrile or methanol) is employed.
-
Acidification (e.g., with Phosphoric or Formic Acid): The addition of a small amount of acid to the aqueous phase suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10).[4] Analyzing the phenol in its neutral form prevents significant peak tailing and results in sharper, more symmetrical peaks, which is crucial for accurate integration and quantification.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is increased over time, is necessary to elute any more hydrophobic impurities while ensuring the main peak is well-resolved from earlier eluting polar impurities.
-
-
Detection: A Diode Array Detector (DAD) is preferred over a simple UV detector. It allows for monitoring at the analyte's wavelength of maximum absorbance (λmax) for optimal sensitivity, while also providing spectral data across a range of wavelengths. This is invaluable for peak purity assessment and for tentatively identifying impurities by comparing their UV spectra to that of the main component.[6]
Detailed HPLC Protocol
2.2.1. Reagents and Materials
-
This compound Reference Standard (known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (85%, analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD), monitoring at 278 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.2.3. Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (the diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[7]
Data Analysis and Purity Calculation
Purity is determined using the area percent method. The peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
-
% Purity = (AreaMain Peak / ΣAreaAll Peaks) x 100
This calculation assumes that all impurities have a similar detector response at the monitored wavelength. For a more accurate purity assessment, especially for regulatory filings, the use of relative response factors (RRFs) for known impurities is required.
Method Validation (ICH Q2(R2) Framework)
The described method must be validated to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include:
| Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. (Peak purity analysis using DAD should show no co-elution). |
| Linearity | Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the nominal concentration). (Correlation coefficient r² ≥ 0.999). |
| Accuracy | Measure the closeness of the experimental value to the true value. Determined by spike-recovery studies at multiple levels. (Recovery typically 98.0% - 102.0%). |
| Precision | Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). (RSD ≤ 2.0%).[11] |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined for key impurities. (Typically based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ). |
| Robustness | Show the reliability of the method with respect to deliberate variations in parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temp, ±0.1 pH unit). (System suitability parameters should remain within limits). |
Gas Chromatography (GC) Method for Purity and Impurity Profiling
While HPLC is superior for quantifying the main component, GC is an excellent tool for separating and identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. Due to the polar hydroxyl group, direct analysis of phenols by GC can lead to poor peak shape and low sensitivity.[12] Derivatization is therefore highly recommended.
Causality of Method Design (The "Why")
-
The Need for Derivatization: The active hydrogen of the phenolic hydroxyl group can form hydrogen bonds with the stationary phase, leading to peak tailing and adsorption.[13] Derivatization masks this polar group by replacing the active hydrogen with a non-polar group, such as a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks amenable to GC analysis.[14]
-
Derivatizing Agent (BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylation reagent.[13] BSTFA reacts readily with the hydroxyl group, while the TMCS acts as a catalyst, enhancing the reaction rate, especially for sterically hindered groups.[14]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is a versatile choice. It provides good separation for a wide range of derivatized compounds based on their boiling points and slight polarity differences.
-
Detection (Mass Spectrometry): A Mass Spectrometer (MS) detector is strongly preferred over a Flame Ionization Detector (FID). MS provides structural information, allowing for the confident identification of unknown impurities by analyzing their fragmentation patterns and comparing them to spectral libraries. For quantitative work, it can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[15]
Detailed GC Protocol
3.2.1. Reagents and Materials
-
This compound Reference Standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (Anhydrous GC grade, as reaction solvent)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
GC vials with PTFE-lined septa
3.2.2. Derivatization Protocol
-
Accurately weigh approximately 5 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine (or acetonitrile).
-
Add 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection. The reaction converts the polar phenol into its more volatile TMS ether.[16]
3.2.3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| Detector | Mass Spectrometer (MS) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 40 - 450 amu |
Data Analysis and Purity Calculation
Similar to HPLC, purity can be estimated by area percent from the Total Ion Chromatogram (TIC). However, due to variations in ionization efficiency, this is less accurate. The primary strength of this method is impurity identification through mass spectral library matching. For quantitative validation, the same principles as outlined in the HPLC section (ICH Q2(R2)) apply.[17]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of each analytical protocol, from sample receipt to final data output.
Caption: High-level workflow for HPLC purity analysis.
Caption: High-level workflow for GC-MS purity analysis.
Caption: Relationship between method development and validation.
Conclusion
The purity of this compound can be reliably determined using the HPLC and GC methods detailed in this guide. The RP-HPLC method serves as a robust and precise tool for quantitative purity assessment, while the GC-MS method is invaluable for the identification of volatile impurities. Adherence to these protocols, grounded in sound scientific principles and validated according to ICH guidelines, will ensure data of the highest quality and integrity, supporting the advancement of pharmaceutical development programs.
References
-
Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. University of Georgia.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ACS Publications - Analytical Chemistry.
-
Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. ACS Publications - Analytical Chemistry.
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
-
Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry.
-
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate.
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
-
Steps of sample preparation for HPLC characterization of phenolic compounds. ResearchGate.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio.
-
Derivatization for Gas Chromatography. Phenomenex.
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
-
SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
-
HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Oxford Academic - Journal of Chromatographic Science.
-
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
-
Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV.
-
Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Universidad de Cádiz.
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent.
-
Separation of some halogenated phenols by GC-MS. ResearchGate.
-
Chlorinated phenols Analysis of phenols to EPA 8040. Agilent.
-
Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
-
A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination. Thermo Fisher Scientific.
-
HPLC METHODOLOGY MANUAL. University of Notre Dame.
-
Analysing Impurities and Degradation Products. Journal of Clinical and Pharmaceutical Research.
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital.
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Application Notes and Protocols for Reactions Involving 3,5-Difluoro-2-methoxyphenol
Introduction: The Strategic Value of 3,5-Difluoro-2-methoxyphenol in Modern Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a nucleophilic hydroxyl group, an electron-donating methoxy group, and two electron-withdrawing fluorine atoms—creates a scaffold with distinct reactivity and imparts valuable properties to its derivatives. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the methoxy and hydroxyl groups provide versatile handles for a wide range of chemical transformations.[1][2]
This guide provides detailed experimental setups and protocols for key reactions involving this compound. The methodologies are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower researchers to adapt and innovate.
Physicochemical and Safety Data
A thorough understanding of the reactant's properties and safety considerations is paramount before commencing any experimental work.
| Property | Value | Reference |
| CAS Number | 152434-94-1 | [Vendor Data] |
| Molecular Formula | C₇H₆F₂O₂ | [Vendor Data] |
| Molecular Weight | 160.12 g/mol | [Vendor Data] |
| Appearance | Off-white to light brown solid | [General Knowledge] |
| Melting Point | Not widely reported, requires experimental determination | |
| Boiling Point | Not widely reported, requires experimental determination |
Safety and Handling: this compound should be handled with standard laboratory precautions. Based on data for similar phenolic compounds, it may cause skin and eye irritation.[3] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Reactions and Experimental Protocols
The reactivity of this compound can be broadly categorized into two main areas: reactions at the phenolic hydroxyl group and transformations involving the aromatic ring.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4] This Sₙ2 reaction is highly effective for converting the phenolic hydroxyl group of this compound into a variety of ether derivatives, which are common motifs in pharmaceuticals and agrochemicals.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions. The use of a stronger base like sodium hydride (NaH) is also possible but may require more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the alkoxide nucleophile reactive.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the best electrophiles for this reaction to maximize yield and minimize competing elimination reactions.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for O-alkylation of this compound.
Detailed Protocol: Synthesis of 1-Ethoxy-3,5-difluoro-2-methoxybenzene
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Ethyl iodide (1.2 eq)
-
Acetone (anhydrous)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask to create a stirrable suspension (approx. 0.1 M concentration of the phenol).
-
Begin stirring the mixture at room temperature.
-
Slowly add ethyl iodide to the suspension via syringe.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-ethoxy-3,5-difluoro-2-methoxybenzene.
-
O-Acylation for Ester Synthesis
Esterification of the phenolic hydroxyl group is another fundamental transformation, yielding esters that are prevalent in biologically active molecules and materials. Reaction with an acyl chloride in the presence of a base is a common and efficient method.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated during the reaction, preventing it from causing side reactions.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.
Experimental Workflow: O-Acylation
Caption: Workflow for O-acylation of this compound.
Detailed Protocol: Synthesis of 3,5-Difluoro-2-methoxyphenyl benzoate
-
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.5 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the flask to 0°C in an ice-water bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
To functionalize the aromatic ring, the phenolic hydroxyl group must first be converted into a suitable leaving group, such as a triflate (-OTf). The resulting aryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which are powerful methods for forming C-C and C-N bonds, respectively.[5][6][7][8]
Step 3A: Synthesis of 3,5-Difluoro-2-methoxyphenyl trifluoromethanesulfonate
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Pyridine (2.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a nitrogen-purged flask.
-
Add pyridine and cool the solution to 0°C.
-
Slowly add trifluoromethanesulfonic anhydride dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with cold water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. The crude triflate is often used in the next step without further purification.
-
Step 3B: Suzuki-Miyaura Coupling
This reaction couples the aryl triflate with a boronic acid or ester to form a biaryl structure.[7]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is essential for the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve catalytic activity, especially for challenging substrates.
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.
Detailed Protocol: Synthesis of a 3,5-Difluoro-2-methoxy-biphenyl derivative
-
Materials:
-
3,5-Difluoro-2-methoxyphenyl triflate (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene/Water mixture (e.g., 4:1)
-
-
Procedure:
-
In a flask, combine the aryl triflate, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to 80-100°C under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Step 3C: Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl triflate and a primary or secondary amine.[5][9][10]
Causality of Experimental Choices:
-
Catalyst/Ligand System: A palladium precursor (e.g., Pd₂(dba)₃) combined with a specialized phosphine ligand (e.g., BINAP, Xantphos) is crucial for efficient C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.
Detailed Protocol: Synthesis of a 3,5-Difluoro-2-methoxyphenyl amine derivative
-
Materials:
-
3,5-Difluoro-2-methoxyphenyl triflate (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (or a similar ligand) (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, the ligand, and sodium tert-butoxide to a dry flask.
-
Add degassed toluene, followed by the aryl triflate and the amine.
-
Seal the flask and heat the mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Conclusion
This compound is a versatile building block that provides access to a wide array of complex molecules. The protocols detailed in this guide for O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions offer reliable starting points for synthetic campaigns. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively utilize this valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
- Synthesis method of 3, 5-difluorophenol.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Process for preparing 3,5-difluoroaniline.
-
3,5-Difluorobenzonitrile International Distributor. Multichem Exports. [Link]
-
Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]
- Ether synthesis.
-
Buchwald-Hartwig reaction: An overview. Semantic Scholar. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. National Institutes of Health. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
- Synthesis process of 3, 5-difluorophenol.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health. [Link]
- United States Patent (19).
-
Synthesis and perspective of organosulfur chemicals in agrochemicals. Diva. [Link]
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. [Link]
- Process for the manufacture of fluoran compounds.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Institutes of Health. [Link]
- Synthesis of sterically hindered secondary aminoether alcohols.
-
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. National Institutes of Health. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Synthesis of 3,5-Difluorobenzophenone Derivatives from 3,5-Difluoro-2-methoxyphenol
For correspondence:
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel 3,5-difluorobenzophenone derivatives, commencing from the highly functionalized precursor, 3,5-Difluoro-2-methoxyphenol. Benzophenones are a critical structural motif in medicinal chemistry, materials science, and industrial applications, often serving as photoinitiators, UV blockers, and key intermediates for complex pharmaceutical agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated benzophenones particularly valuable targets in drug discovery. This document outlines a robust protocol centered on the direct Friedel-Crafts acylation of this compound, offering detailed procedural steps, mechanistic insights, and critical analysis of the reaction parameters.
Introduction and Strategic Overview
The synthesis of substituted benzophenones is a cornerstone of modern organic chemistry. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, remains one of the most prevalent methods for their preparation.[1] This reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2]
Our starting material, this compound, presents both opportunities and challenges. The phenol and methoxy substituents are strong activating groups, facilitating the electrophilic substitution. However, their presence also introduces complexities:
-
Regioselectivity: The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing. This creates competition for the incoming electrophile at the C4 and C6 positions of the aromatic ring.
-
C- vs. O-Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur on the aromatic ring (C-acylation) to form the desired ketone or on the phenolic oxygen (O-acylation) to yield an ester.[3]
-
Catalyst Stoichiometry: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) will coordinate with the lone pairs on the oxygen atoms of both the hydroxyl and methoxy groups, as well as the carbonyl of the product. This necessitates the use of a stoichiometric excess of the catalyst.[4][5]
This guide proposes a direct, one-pot Friedel-Crafts acylation strategy. By employing a significant excess of a potent Lewis acid like AlCl₃, we can favor C-acylation. The strong coordination of the catalyst to the phenolic oxygen deactivates it towards O-acylation and can promote an in-situ Fries Rearrangement of any ester byproduct back to the thermodynamically more stable C-acylated hydroxyaryl ketone.[6]
Proposed Synthetic Pathway and Mechanism
The core of our proposed synthesis is the direct Lewis acid-catalyzed acylation of this compound with a substituted benzoyl chloride.
General Reaction Scheme
Caption: General scheme for Friedel-Crafts acylation.
Mechanistic Rationale
The reaction proceeds via a classical electrophilic aromatic substitution mechanism, illustrated below.
Caption: Mechanism of Friedel-Crafts Acylation.
-
Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich aromatic ring of the this compound attacks the acylium ion. The -OH and -OCH₃ groups strongly activate the ring, directing the attack to the ortho and para positions. This step disrupts the aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and releases the final benzophenone product, regenerating the AlCl₃ catalyst and forming HCl as a byproduct. In practice, the AlCl₃ remains complexed to the product until aqueous workup.[5]
Experimental Protocols
Safety First: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert gas; moisture sensitive. |
| Substituted Benzoyl Chloride | ≥98% | Commercial | Use freshly opened or distilled material. Corrosive and lachrymatory. |
| Aluminum Chloride (Anhydrous) | ≥99.9% | Commercial | Highly hygroscopic. Handle quickly in a dry environment. |
| Dichloromethane (DCM), Anhydrous | DriSolv™ or equiv. | Commercial | Inert solvent. Ensure dryness for optimal reaction. |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercial | For workup. Corrosive. |
| Sodium Bicarbonate (NaHCO₃), saturated | ACS Grade | Lab Prepared | For neutralization. |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Commercial | For drying organic phase. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Hexanes | ACS Grade | Commercial | For purification/crystallization. |
Step-by-Step Protocol: Synthesis of (4-Chlorobenzoyl)-3,5-difluoro-2-methoxyphenol
This protocol provides a representative example using 4-chlorobenzoyl chloride. Molar equivalents should be adjusted for other acylating agents.
-
Reaction Setup:
-
To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous aluminum chloride (8.0 g, 60 mmol, 3.0 equiv.).
-
Add 80 mL of anhydrous dichloromethane (DCM) via cannula. Stir the suspension under a positive pressure of nitrogen.
-
-
Addition of Reactants:
-
In a separate flask, dissolve this compound (3.2 g, 20 mmol, 1.0 equiv.) and 4-chlorobenzoyl chloride (3.85 g, 22 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Cool the AlCl₃ suspension to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
Add the substrate solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C. A deep color change and HCl gas evolution (vented through a scrubber) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Quenching:
-
After the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and carefully in an efficient fume hood.
-
Slowly and dropwise, add the reaction mixture to a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl with vigorous stirring.
-
Continue stirring until the ice has melted and the dark complex has fully decomposed.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers. Wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a viscous oil or a solid.
-
Purify the crude material via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.
-
Data and Expected Results
| Parameter | Expected Value / Observation |
| Starting Material | This compound (1.0 equiv.) |
| Acylating Agent | 4-Chlorobenzoyl Chloride (1.1 equiv.) |
| Catalyst | Aluminum Chloride (3.0 equiv.) |
| Reaction Time | 12-18 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Product | (4-Chlorophenyl)(2-hydroxy-4,6-difluoro-3-methoxyphenyl)methanone* |
| Theoretical Yield | ~6.0 g |
| Typical Purified Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
*Note: The primary regioisomer is predicted based on steric and electronic factors, but a mixture of isomers (acylation at C4 and C6) is possible and may require careful analytical characterization (NMR) and chromatographic separation.
Troubleshooting and Field Insights
-
Low Yield:
-
Cause: Insufficiently dried reagents or solvent. AlCl₃ is extremely sensitive to moisture, which quenches the catalyst.
-
Solution: Ensure all glassware is flame-dried, use anhydrous grade solvents, and handle AlCl₃ rapidly in a dry atmosphere (glovebox or under a strong inert gas flow).
-
-
Formation of O-Acylated Ester:
-
Cause: Insufficient Lewis acid. If less than a stoichiometric amount (relative to all basic sites) is used, O-acylation can become a competing pathway.
-
Solution: Increase the equivalents of AlCl₃ to at least 3.0. This ensures complexation with all oxygen atoms and promotes the Fries rearrangement of any ester formed.
-
-
Complex Product Mixture:
-
Cause: Reaction temperature was too high, or multiple isomeric products were formed.
-
Solution: Maintain careful temperature control during the addition of reactants. Be prepared for the possibility of regioisomers and optimize the purification protocol (e.g., high-performance flash chromatography) to achieve separation.
-
-
Difficult Workup:
-
Cause: Formation of a stubborn aluminum complex emulsion during quenching.
-
Solution: Quench the reaction by pouring it into a vigorously stirred mixture of ice and concentrated HCl. The acid helps to break down the aluminum salts into water-soluble species.
-
Conclusion
The direct Friedel-Crafts acylation of this compound offers a concise and effective route to novel poly-substituted benzophenone derivatives. Careful control over reagent stoichiometry, particularly the use of excess anhydrous aluminum chloride, is paramount to ensuring high yields of the desired C-acylated product. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to explore this valuable chemical space.
References
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]
- Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Quora. (2018). Why don't phenols show an acetylation reaction?. Available at: [Link]
-
ResearchGate. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Friedel-Crafts Acylation [organic-chemistry.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxyphenol
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methoxyphenol (CAS 152434-94-1). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The unique substitution pattern of this molecule presents significant synthetic challenges. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound particularly challenging?
A1: The primary challenge lies in achieving the desired 2,3,5-trisubstitution pattern on the benzene ring with high regioselectivity. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards certain reactions and directs incoming substituents to specific positions that may not be the desired C2 position for the methoxy group. Furthermore, the proximity of the methoxy and hydroxyl groups can lead to intramolecular interactions and side reactions.
Q2: What are the main synthetic strategies for preparing this compound?
A2: There is no widely published, straightforward synthesis. However, based on analogous reactions for substituted fluorophenols, three main retrosynthetic approaches can be considered, each with its own set of challenges:
-
Ortho-Methoxylation of a 3,5-Difluorophenol Precursor: This involves the direct introduction of a methoxy group at the C2 position of a protected or unprotected 3,5-difluorophenol. This is challenging due to the directing effects of the existing substituents.
-
Sequential Substitution of a Polyfluorinated Benzene: This strategy starts with a commercially available tetra- or trifluorobenzene and involves a series of nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy and hydroxyl groups. Controlling the regioselectivity of these sequential additions is the principal difficulty.
-
Selective Demethylation of a Dimethoxy Precursor: This route involves the synthesis of a more accessible precursor, 1,3-difluoro-2,4-dimethoxybenzene, followed by the selective removal of the C2-methoxy group to yield the desired phenol. Achieving selective monodemethylation can be difficult.
Q3: What are the key safety considerations for these synthetic routes?
A3: Several potential hazards must be addressed:
-
Fluorinating Agents: Some related syntheses of fluorinated aromatics can involve aggressive fluorinating agents like SF₄ or BrF₃ which are highly toxic and corrosive.[1]
-
Diazonium Salts: Routes starting from aniline precursors (e.g., 3,5-difluoroaniline) involve the formation of diazonium salts. These intermediates can be explosive, especially if allowed to dry, and their reactions are often highly exothermic, requiring strict temperature control (typically 0-5 °C).[2]
-
Strong Acids and Bases: Many steps may involve concentrated acids (e.g., H₂SO₄, HNO₃) or strong bases (e.g., NaH, organolithium reagents), which are corrosive and require careful handling.
-
Pressurized Reactions: Some hydrolysis or substitution reactions may need to be carried out in sealed vessels at elevated temperatures and pressures.[3]
-
Palladium Catalysts: While generally not acutely toxic, some palladium catalysts and their ligands can be harmful, and their disposal must follow appropriate regulations.
Troubleshooting Guide & Experimental Protocols
This section provides detailed troubleshooting for the plausible synthetic routes.
Route A: Ortho-Methoxylation of a 3,5-Difluorophenol Precursor
This approach is attractive for its directness but is mechanistically challenging. Standard Williamson ether synthesis conditions are unlikely to be effective for C-methoxylation. A more plausible approach is a directed C-H functionalization.
Caption: Workflow for directed ortho-C-H methoxylation.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low to no conversion of starting material. | The C-H bond ortho to the hydroxyl group is not sufficiently activated, or the catalyst system is not optimal. | 1. Protect the Phenolic Group: The free phenol may interfere with the palladium catalyst. Protect it as a methyl ether or a more robust protecting group. 2. Vary the Catalyst System: Recent literature describes a palladium/norbornene (Pd/NBE) cooperative catalysis for ortho-C–H methoxylation of aryl halides using a specialized N-O reagent.[2][4][5][6] This advanced methodology may be adaptable. 3. Screen Ligands and Additives: The choice of phosphine ligand and additives like KI and Cs₂CO₃ can be critical.[5] |
| Poor regioselectivity; formation of other isomers. | The directing effect of the two fluorine atoms may override the ortho-directing effect of the hydroxyl/protected hydroxyl group. | 1. Utilize a Directing Group: If not already using the hydroxyl group as the director, consider installing a more powerful directing group at the C1 position that can be later converted to a hydroxyl group. 2. Lower Reaction Temperature: This can sometimes improve selectivity at the cost of reaction rate. |
Route B: Selective Demethylation of a Dimethoxy Precursor
This is a promising route as the precursor, 1,3-difluoro-2,4-dimethoxybenzene, may be more accessible via SNAr from 1,2,3,5-tetrafluorobenzene. The key challenge is the selective cleavage of one of the two methoxy groups.
Caption: Potential outcomes of demethylating 1,3-difluoro-2,4-dimethoxybenzene.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Incomplete or no demethylation. | The chosen demethylating agent is not strong enough, or the reaction conditions are too mild. | 1. Use a Stronger Reagent: Boron tribromide (BBr₃) is a classic powerful reagent for cleaving aryl methyl ethers. 2. Increase Temperature: Carefully increase the reaction temperature. Some demethylations require refluxing conditions. |
| Bis-demethylation occurs, yielding the diol. | The demethylating agent is too reactive or used in excess. | 1. Stoichiometry Control: Use only one equivalent of the demethylating agent (e.g., BBr₃) at a low temperature (e.g., -78 °C to 0 °C) and monitor the reaction carefully by TLC or GC-MS. 2. Use a More Selective Reagent: Nucleophilic demethylating agents can offer higher selectivity. Lithium diphenylphosphide (LiPPh₂) has been shown to be effective and can exhibit accelerated rates for ortho-alkoxyaryl ethers.[7] |
| Formation of the wrong isomer (2,4-Difluoro-3-methoxyphenol). | The C4-methoxy group is electronically more favored for cleavage. | 1. Steric Hindrance: The C2-methoxy group is sterically hindered by the adjacent fluorine and C1-substituent. This can sometimes be exploited to favor cleavage at the less hindered C4 position. To favor C2 cleavage, a bulky demethylating agent might be tried. 2. Alternative Precursor: Synthesize a precursor where the C2 position has a more labile protecting group than the C4 position (e.g., a benzyl ether at C2 and a methyl ether at C4) and then selectively deprotect. |
Hypothetical Protocol: Selective Demethylation using BBr₃
Disclaimer: This is a representative protocol based on standard procedures and must be optimized for this specific substrate. All work should be conducted by trained personnel in a well-ventilated fume hood.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 1,3-difluoro-2,4-dimethoxybenzene in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (1.0 M in DCM, 1.0-1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or quenching small aliquots for GC-MS analysis.
-
Quenching: Once the starting material is consumed and the desired mono-demethylated product is maximized, slowly and carefully quench the reaction by adding methanol at 0 °C, followed by water.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.
References
-
Oshiyama, T., & Makino, K. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Organic Letters, 22(14), 5540–5544. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemistry Journal. [Link]
-
Wang, F., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Organic Letters, 20(18), 5848–5852. [Link]
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Zheng, Z., et al. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. ChemRxiv. [Link]
-
Chen, J., et al. (2014). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 38(8), 468-470. [Link]
-
Pohl, M., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Steroids, 77(10), 963-975. [Link]
- Google Patents. (2024). Synthesis process of 3, 5-difluorophenol. CN117964460A.
-
Zheng, Z., et al. (2023). Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N–O reagent. Nature Chemistry. [Link]
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
-
Zheng, Z., et al. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. ResearchGate. [Link]
-
Quick Company. (2018). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
- Google Patents. (2021). Preparation method of 3, 5-difluorophenol. CN112778090A.
- Google Patents. (2018). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Patsnap. (2021). Synthesis method of 3,5-difluorophenol. [Link]
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Cambridge Open Engage. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]
-
Dangel, B. D., et al. (2001). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Journal of the American Chemical Society, 123(22), 5372–5373. [Link]
-
ResearchGate. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. [Link]
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PubMed Central. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. [Link]
-
ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
- Google Patents. (2017).
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Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. [Link]
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PubMed Central. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- Google Patents. (1985).
- Google Patents. (2011). Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction. CN101973858A.
-
PubChem. Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Patent US-2009312582-A1. [Link]
-
ResearchGate. (2016). Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. [Link]
-
ResearchGate. (2018). Aryl ortho methoxylation. [Link]
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- 3. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluoro-2-methoxyphenol
Welcome to the technical support center for the synthesis and optimization of 3,5-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during experimentation.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties.[1] However, the synthesis, particularly the selective O-methylation of the precursor 3,5-difluorocatechol, presents unique challenges. The electron-withdrawing nature of the fluorine atoms acidifies the phenolic protons, but can also influence the nucleophilicity of the resulting phenoxide and the reactivity of the aromatic ring.
This guide focuses on the most common synthetic route: the Williamson ether synthesis, which involves the selective methylation of one of the hydroxyl groups of 3,5-difluorocatechol.
Part 1: Core Synthesis Protocol & Workflow
The selective mono-O-methylation of a catechol derivative is a delicate process, often requiring careful control of stoichiometry and reaction conditions to prevent the formation of the di-methylated byproduct.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Detailed Protocol: Selective O-Methylation
This protocol provides a starting point for optimization.
Materials:
-
3,5-Difluorocatechol
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-difluorocatechol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add finely powdered, anhydrous potassium carbonate (0.9 - 1.1 eq). Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Methylation: Cool the mixture to 0 °C using an ice bath. Add the methylating agent (DMS or MeI, 1.0 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Workup:
-
Pour the reaction mixture into cold water and acidify to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-methylated product from any di-methylated byproduct and unreacted starting material.
Part 2: Troubleshooting Guide (Q&A)
This section addresses common problems encountered during the synthesis.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common synthesis issues.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A: This is a common issue often related to incomplete deprotonation of the phenol or degraded reagents.
-
Causality - Inadequate Deprotonation: The Williamson ether synthesis is contingent on the formation of a phenoxide nucleophile. If the base is not strong enough or is hydrated, it will not fully deprotonate the catechol.[2] While 3,5-difluorocatechol is more acidic than phenol, a sufficiently strong and anhydrous base is still critical.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your potassium carbonate is finely powdered (to maximize surface area) and rigorously dried under vacuum at >100 °C before use.
-
Consider a Stronger Base: If K₂CO₃ fails, a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil) can be used.[2] CRITICAL: NaH reacts violently with water and requires strictly anhydrous conditions. Use anhydrous THF instead of DMF as the solvent. Add the NaH portion-wise at 0 °C and allow the mixture to stir until hydrogen gas evolution ceases before adding the methylating agent.
-
Check Reagent Purity: Methylating agents like DMS and MeI can degrade over time. Use a fresh bottle or purify the agent before use. Ensure your solvent is truly anhydrous.[4]
-
Q2: I'm getting a significant amount of the di-methylated product, 1,2-dimethoxy-3,5-difluorobenzene. How can I improve selectivity for the mono-methylated product?
A: This is a classic selectivity problem in catechol chemistry. It arises from the deprotonation and subsequent methylation of the second hydroxyl group.
-
Causality - Reaction Stoichiometry and Conditions: The phenoxide of the desired product (this compound) can be deprotonated by any excess base, or by another molecule of the mono-phenoxide, creating a new nucleophile that reacts to form the di-methylated byproduct.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your base and methylating agent. Use slightly less than one equivalent of base (e.g., 0.95 eq) to ensure the starting catechol is the limiting reagent for deprotonation.
-
Slow Addition at Low Temperature: Add the methylating agent very slowly at 0 °C. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant mono-phenoxide of the starting material over the less abundant phenoxide of the product.[5]
-
Use a Milder Methylating Agent: Dimethyl carbonate (DMC) can be a milder and more selective methylating agent than DMS or MeI, though it often requires higher temperatures and longer reaction times.[6][7][8]
-
Q3: The reaction stalls and never goes to completion, leaving significant starting material even after extended time. What should I do?
A: This suggests the reaction kinetics are slow, which can be due to steric hindrance or insufficient activation energy.
-
Causality - Reaction Energetics: The nucleophilic attack by the phenoxide on the methylating agent has an activation energy barrier. The electron-withdrawing fluorine atoms, while increasing acidity, can decrease the nucleophilicity of the phenoxide, slowing the reaction rate.
-
Troubleshooting Steps:
-
Increase Temperature: After adding the methylating agent at a low temperature, slowly warm the reaction to room temperature. If it still stalls, gently heat the mixture to 40-50 °C. Monitor closely by TLC, as higher temperatures can also increase the rate of side reactions, including di-methylation.[5]
-
Solvent Choice: If using acetone, switching to a more polar aprotic solvent like DMF can accelerate Sₙ2 reactions by better solvating the counter-ion (K⁺) and leaving the phenoxide more "naked" and nucleophilic.[2]
-
Increase Reagent Concentration: Ensure you are using an appropriate concentration. If the reaction is too dilute, the rate will be inherently slow. A typical starting concentration is 0.1-0.5 M.
-
Part 3: Analytical & Purification FAQs
Q1: How do I effectively monitor the reaction by TLC?
A: Use a non-polar solvent system, such as 20-30% ethyl acetate in hexanes. The starting diol is highly polar and will have a low Rf value. The desired mono-methylated product will be less polar and have a higher Rf. The di-methylated byproduct will be the least polar and have the highest Rf. Staining with potassium permanganate (KMnO₄) can help visualize the spots, as phenols are easily oxidized.
Q2: What are the best practices for purifying the crude product?
A: Flash column chromatography is the most effective method.
-
Slurry Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" technique often results in better separation than loading the sample dissolved in liquid.
-
Gradient Elution: Start with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexanes) and gradually increase the polarity. This will first elute the non-polar di-methylated byproduct, followed by the desired mono-methylated product, and finally the highly polar starting material.
-
Fraction Analysis: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
Q3: Which analytical techniques are best for characterizing the final product?
A: A combination of techniques is required for unambiguous identification.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a single methyl group (M+14 relative to starting material).[9]
-
¹H NMR: The most informative technique. You should see a new singlet integrating to 3H around 3.8-4.0 ppm for the methoxy group (-OCH₃). You will also see the disappearance of one of the phenolic -OH peaks. The aromatic proton signals will also shift.
-
¹⁹F NMR: This will show two distinct fluorine environments, confirming the 3,5-difluoro substitution pattern.
-
¹³C NMR: Confirms the total number of carbons and shows a new peak for the methoxy carbon around 55-60 ppm.
-
HPLC: Useful for determining the purity of the final product.[10]
Data Summary Table
| Compound | Approx. Rf (30% EtOAc/Hex) | Key ¹H NMR Signal (δ, ppm) | Expected Mass (m/z) [M+H]⁺ |
| 3,5-Difluorocatechol | 0.2 - 0.3 | ~5.5-6.5 (2x OH) | 147.0 |
| This compound | 0.4 - 0.5 | ~3.9 (s, 3H, -OCH₃) | 161.0 |
| 1,2-Dimethoxy-3,5-difluorobenzene | 0.7 - 0.8 | ~3.9 (s, 6H, 2x -OCH₃) | 175.1 |
References
-
Benchchem. (n.d.). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. Retrieved from Benchchem.[2]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram.[5]
-
HSE. (2021). Analytical Method Summaries.[3]
-
Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.[11]
-
Patsnap. (2021). Synthesis method of 3, 5-difluorophenol - CN112606552A.[12]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.[13]
-
Chemistry Steps. (n.d.). Reactions of Phenols.[14]
-
Google Patents. (2021). CN112778090A - Preparation method of 3, 5-difluorophenol.[15]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.[16]
-
Chemical Communications (RSC Publishing). (n.d.). Selective difluoromethylation and monofluoromethylation reactions.[1]
-
PubMed. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives.[17]
-
PubMed. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter.[9]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram.[18]
-
PubMed. (1965). THE FORMATION OF O-METHYLATED CATECHOLS....[19]
-
Pashko, M. O., & Yagupolskii, Y. L. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring....[20]
-
BLD Pharm. (n.d.). 152434-94-1|this compound.[10]
-
MDPI. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts.[21]
-
ResearchGate. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.[6]
-
OSHA. (n.d.). 4-Methoxyphenol.[22]
-
Benchchem. (n.d.). Optimizing Reaction Conditions for 4-Methoxy-2,3,5,6-tetramethylphenol Synthesis.[4]
-
PubMed Central (PMC). (n.d.). A Brief Introduction to Chemical Reaction Optimization.[23]
-
BOC Sciences. (n.d.). CAS 152434-94-1 Phenol, 3,5-difluoro-2-methoxy- (9CI).[]
-
ResearchGate. (2006). Catechol O-methylation with dimethyl carbonate over different acid-base catalysts.[25]
-
Chemguide. (n.d.). RING REACTIONS OF PHENOL.[26]
-
PubMed Central (PMC). (n.d.). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC).[7]
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- 20. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
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- 26. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxyphenol Derivatives
Welcome to the technical support guide for the synthesis of 3,5-difluoro-2-methoxyphenol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. The unique electronic properties conferred by fluorine atoms can significantly influence reaction outcomes, often leading to unexpected side reactions.[1][2] This guide provides in-depth, causality-driven answers to common issues, helping you troubleshoot and optimize your experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Electrophilic Aromatic Substitution (EAS) Issues
Electrophilic aromatic substitution is a cornerstone for derivatizing the this compound core. However, the interplay between the activating methoxy group and the deactivating, ortho-para directing fluorine atoms can create complex challenges in regioselectivity and reactivity.
A1: Root Cause Analysis & Troubleshooting
This is a common issue stemming from two primary factors: the reduced nucleophilicity of the aromatic ring and the harshness of the Vilsmeier-Haack (V-H) conditions.
-
Electronic Effects: The this compound ring is electronically complex. The methoxy group is a strong activating, ortho-para director. However, the two fluorine atoms, while also ortho-para directing, are strongly electron-withdrawing by induction, which deactivates the ring overall towards electrophilic attack.[3][4] The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile and requires an electron-rich arene to react efficiently.[5][6][7] The deactivation by the two fluorine atoms reduces the ring's nucleophilicity, slowing down the desired formylation reaction and leading to incomplete conversion.
-
Side Reactions & Degradation: The V-H reaction is typically performed with phosphorus oxychloride (POCl₃) and a formamide like DMF.[7][8][9] This mixture can be quite acidic and aggressive. Phenolic compounds, especially under heating, can be susceptible to polymerization or degradation under these conditions, leading to the formation of dark, tarry materials. Furthermore, if your substrate has other sensitive functional groups, they may not be stable to the reaction conditions.
Troubleshooting Workflow & Protocol
dot graph TD { A[Start: Low Yield in V-H Reaction] --> B{Analyze Crude Reaction Mixture}; B --> C[High Starting Material?]; B --> D[Dark Tarry Byproduct?]; C --> E[Increase Reaction Driving Force]; D --> F[Mitigate Degradation]; E --> G["Protocol 1: Increase Temperature Cautiously (e.g., 25°C -> 50°C)"]; E --> H["Protocol 2: Use a More Reactive Formamide (e.g., N-formylmorpholine)"]; F --> I["Protocol 3: Lower Temperature (0°C) & Extend Time"]; F --> J["Protocol 4: Protect Phenolic Hydroxyl (if present)"]; subgraph "Solutions" G; H; I; J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Troubleshooting Vilsmeier-Haack Reactions.
Recommended Protocols:
-
Protocol 1: Careful Temperature Optimization:
-
Set up parallel reactions at 25°C, 40°C, and 60°C.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Identify the temperature that provides the best conversion rate before significant byproduct formation occurs.
-
-
Protocol 2: Alternative Formylation Reagents: If the V-H reaction remains problematic, consider milder formylation methods such as the Duff reaction (using hexamethylenetetramine) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄), which may offer better compatibility with your deactivated substrate.
A2: Root Cause Analysis & Troubleshooting
O-demethylation is a classic side reaction when subjecting methoxy-substituted aromatics to strong Lewis acids, which are required for Friedel-Crafts reactions.[10]
-
Mechanism of Demethylation: Strong Lewis acids like AlCl₃ or BBr₃ readily coordinate to the Lewis basic oxygen atom of the methoxy group. This coordination weakens the O-CH₃ bond, making the methyl group susceptible to nucleophilic attack by a halide anion (e.g., Cl⁻ from AlCl₃) in an Sₙ2 fashion.[10][11] Boron tribromide (BBr₃) is particularly notorious for this and is often used intentionally for ether cleavage.[10]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} caption: Competing pathways in Friedel-Crafts reactions.
Preventative Measures & Protocols:
The key is to use a Lewis acid that is strong enough to activate the acyl halide but not so harsh that it aggressively attacks the methoxy group.
-
Table 1: Lewis Acid Selection for Friedel-Crafts Acylation
Lewis Acid Relative Reactivity Tendency for O-Demethylation Recommended Use BBr₃ Very Strong Very High Avoid; used for intentional demethylation.[10] AlCl₃ Strong High Use with caution, at low temperatures (-20°C to 0°C).[10] FeCl₃ Moderate Moderate Good alternative to AlCl₃, often requires slightly higher temps. SnCl₄ Mild Low Excellent choice for sensitive substrates, may require stoichiometric amounts. | ZnCl₂ | Mild | Very Low | Often requires higher temperatures or more reactive acylating agents. |
-
Protocol 3: Optimized Friedel-Crafts Acylation:
-
Cool the substrate solution in a suitable solvent (e.g., DCM or CS₂) to 0°C.
-
Add SnCl₄ (1.1 equivalents) dropwise and stir for 15 minutes.
-
Add the acyl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction carefully by pouring it onto ice water.
-
Category 2: Issues with Regioselectivity
A3: Root Cause Analysis & Troubleshooting
Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of all substituents on the ring.[3][12] In your case:
-
-OCH₃ group: A very strong activating, ortho-para director. It will direct incoming electrophiles to positions 1 and 6.
-
-F atoms (at 3 and 5): Halogens are deactivating but are also ortho-para directors.[4] The fluorine at C3 directs to positions 2 and 4. The fluorine at C5 directs to positions 4 and 6.
-
-OH group (if deprotected): A stronger activating group than -OCH₃ and also ortho-para directing.
Analysis of Directing Effects: Let's analyze the available positions (C4 and C6, as C2 is substituted):
-
Position 4: Is para to the fluorine at C5 and ortho to the fluorine at C3. It is meta to the strongly directing -OCH₃ group.
-
Position 6: Is ortho to the strongly directing -OCH₃ group and ortho to the fluorine at C5.
The powerful ortho-directing effect of the methoxy group strongly favors substitution at the C6 position. However, the C4 position is electronically activated by two fluorine atoms (despite their inductive withdrawal, they direct ortho/para via resonance). This can lead to competitive bromination and a mixture of isomers.[13]
Strategies for Control:
-
Steric Hindrance: If your molecule has a bulky protecting group on the phenol or a bulky derivative at C2, this can sterically block the C6 position, favoring substitution at the less hindered C4 position.
-
Choice of Brominating Agent: The reactivity of the electrophile matters.
-
Br₂ with a Lewis Acid (e.g., FeBr₃): Creates a highly reactive "Br⁺" equivalent, which is less selective and more likely to give mixtures.
-
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine that is often more selective. It can favor the most nucleophilic position, which is likely C6 due to the methoxy group's influence.
-
-
Protocol 4: Selective Bromination using NBS:
-
Dissolve the this compound derivative in a polar aprotic solvent like DMF or acetonitrile.
-
Cool the solution to 0°C.
-
Add NBS (1.0 equivalents) portion-wise over 30 minutes. Using exactly one equivalent is crucial to minimize di-substitution.
-
Stir the reaction at 0°C and monitor carefully by LC-MS.
-
Once the starting material is consumed, quench with aqueous sodium thiosulfate solution.
-
References
-
O-Demethylation. (2024). Chem-Station Int. Ed.[Link]
-
Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Green Chemistry.[Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega.[Link]
-
Fluorinated Aromatic Compounds. (2000). Ullmann's Encyclopedia of Industrial Chemistry.[Link]
-
Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. (2020). Chemistry – An Asian Journal.[Link]
-
Vilsmeier-Haack Reaction. NROChemistry.[Link]
-
Vilsmeier-Haack Reaction. (2009). Name Reactions in Organic Synthesis.[Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research.[Link]
-
Vilsmeier–Haack reaction. Wikipedia.[Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation.[Link]
-
Electrophilic Aromatic Substitution. ChemTalk.[Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Organic Chemistry, 6th Edition.[Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.[Link]
-
Recent Advances on Fluorine Chemistry. (2023). Molbank.[Link]
- Synthesis process of 3, 5-difluorophenol. (2024).
-
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2017). ChemRxiv.[Link]
-
Lithium aluminium hydride. Wikipedia.[Link]
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2023). ACS Catalysis.[Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2011). Chinese Journal of Chemistry.[Link]
-
Deoxyfluorination of Electron-Deficient Phenols. (2023). Organic Letters.[Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). New Journal of Chemistry.[Link]
-
Fluorine in medicinal chemistry. (2006). Chemical Society Reviews.[Link]
-
O-Demethylation and Sulfation of 7-Methoxylated Flavanones by Cunninghamella elegans. (2009). Chemistry of Natural Compounds.[Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2018). Beilstein Journal of Organic Chemistry.[Link]
-
O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans. (2009). PubMed.[Link]
- Preparation method of 3, 5-difluorophenol. (2021).
-
Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. (2012). Bioorganic & Medicinal Chemistry Letters.[Link]
-
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (2018). The Journal of Organic Chemistry.[Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
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- 13. chemrxiv.org [chemrxiv.org]
troubleshooting low reactivity of 3,5-Difluoro-2-methoxyphenol
Welcome to the technical support center for 3,5-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated phenol. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by a nuanced interplay of electronic and steric effects from its substituents. The two fluorine atoms are strong electron-withdrawing groups, which can significantly impact the nucleophilicity of the phenol.[1][2][3][4][5] Conversely, the methoxy group, particularly at the ortho position, introduces steric hindrance and has its own electronic contributions.[6][7][8]
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₇H₆F₂O₂ | [9] |
| Molecular Weight | 160.12 g/mol | [9] |
| Appearance | Off-white to light brown crystalline powder | Commercially available |
| pKa | Estimated to be lower than phenol (pKa ≈ 10) due to the electron-withdrawing fluorine atoms. | General chemical principles |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Section 1: General Handling and Stability
Question 1: Is this compound stable under normal laboratory conditions?
Answer: Yes, this compound is generally stable under normal laboratory conditions.[10] However, as with most phenols, it is good practice to store it in a tightly sealed container, protected from light and moisture, to prevent potential degradation over time. For long-term storage, refrigeration is recommended.
Section 2: O-Alkylation Reactions (e.g., Williamson Ether Synthesis)
Question 2: I am attempting a Williamson ether synthesis with this compound, but the reaction is sluggish or failing. What are the likely causes?
Answer: Low reactivity in Williamson ether synthesis is a common issue with this substrate. The primary reasons are decreased nucleophilicity of the phenoxide and steric hindrance.
-
Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms significantly lower the electron density on the aromatic ring and the phenolic oxygen, making the corresponding phenoxide a weaker nucleophile compared to that of phenol or less substituted phenols.[11][12][13]
-
Steric Hindrance: The methoxy group at the ortho position sterically hinders the approach of the electrophile to the phenolic oxygen.[14][15][16] This effect is more pronounced with bulky electrophiles.
Troubleshooting Workflow for Williamson Ether Synthesis:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Detailed Troubleshooting Steps:
-
Ensure Complete Deprotonation: Due to the increased acidity from the fluorine atoms, deprotonation should be favorable. However, using a strong base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous polar aprotic solvent (e.g., THF, DMF) is crucial to ensure the complete formation of the phenoxide.[17] Weaker bases like potassium carbonate may not be sufficient.
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[13]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially when dealing with a less reactive nucleophile and steric hindrance. Monitor for potential side reactions at higher temperatures.
-
-
Choice of Electrophile:
-
Leaving Group: Employ an alkyl halide with a good leaving group. The general order of reactivity is I > Br > Cl.[18] If using an alkyl chloride, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium or potassium iodide.
-
Steric Bulk: Whenever possible, use a primary and unhindered alkyl halide.[14]
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Question 3: I am trying to use this compound as a coupling partner in a Suzuki-Miyaura reaction after converting it to a triflate or halide, but I am observing low yields. What could be the issue?
Answer: While the phenolic proton can be replaced with a triflate group to enable cross-coupling, the electronic nature of the ring can still influence the reaction. The electron-withdrawing fluorine atoms can affect the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[19]
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-deficient aryl halides/triflates, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.[20] Consider screening ligands such as SPhos, XPhos, or RuPhos. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction outcome.
-
Base and Solvent System: The choice of base is critical for the transmetalation step.[19] For challenging couplings, stronger and more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than sodium or potassium carbonate. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.
-
Boronic Acid/Ester Quality: Boronic acids can undergo decomposition (protodeboronation). Ensure you are using a high-quality boronic acid. Alternatively, consider using the corresponding pinacol boronate ester, which is often more stable.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl triflate/halide derived from this compound (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon) and add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-110 °C and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
References
- Eureka | Patsnap. (2021). Synthesis method of 3, 5-difluorophenol.
- Google Patents. (2021). Preparation method of 3, 5-difluorophenol - CN112778090A.
-
Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?[Link]
-
ResearchGate. Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. [Link]
- Google Patents. (2024). Synthesis process of 3, 5-difluorophenol - CN117964460A.
-
Stenutz. 3,5-difluoro-4-methoxyphenol. [Link]
-
PMC - PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]
-
Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?[Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]
-
PMC - PubMed Central. Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]
-
ResearchGate. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]
-
ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2012). What Makes A Good Nucleophile?[Link]
-
Quora. Why is o methoxy phenol more acidic than o methyl phenol?[Link]
-
Journal of the American Chemical Society. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
-
Wikipedia. Guaiacol. [Link]
-
ResearchGate. Calculated nucleophilicity of phenols/thiophenols and experimental.... [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
-
ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
-
PubMed. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?[Link]
-
RSC Publishing. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PMC - NIH. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Chemistry LibreTexts. (2023). Nucleophile. [Link]
-
Europe PMC. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]
-
RSC Publishing - The Royal Society of Chemistry. On the origin of the steric effect. [Link]
-
PMC - NIH. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. [Link]
-
ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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Technical Support Center: Managing Acidic Wastewater from Difluorophenol Synthesis
Welcome to the technical support center for managing complex waste streams generated during the synthesis of difluorophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in treating the highly acidic and contaminated wastewater from this process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your wastewater management strategy effectively.
Section 1: Understanding Your Waste Stream - The First Principle of Treatment
Effective treatment begins with accurate characterization. The wastewater from difluorophenol synthesis, particularly routes involving diazotization of a difluoroaniline precursor, is a complex mixture.[1][2][3] Simply measuring pH is insufficient for developing a robust treatment plan.
Frequently Asked Questions (FAQs)
Q1: What are the primary contaminants I should be testing for in my difluorophenol synthesis wastewater?
A1: Your wastewater is more than just an acid. It's a multi-component challenge. The key parameters to analyze are:
-
pH: Typically highly acidic due to the use of strong acids like sulfuric acid (H₂SO₄) in the diazotization and hydrolysis steps.[1][2]
-
Fluoride (F⁻): A significant and regulated contaminant originating from the difluorinated starting materials.[4][5][6]
-
Chemical Oxygen Demand (COD): This indicates the total amount of oxidizable organic matter. It will be high due to the presence of the difluorophenol product, unreacted starting materials, and organic byproducts.[7][8]
-
Specific Phenolic Compounds: Quantifying your target difluorophenol and any related phenolic byproducts is crucial for assessing toxicity and selecting appropriate advanced treatment. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[9]
-
Total Suspended Solids (TSS): Initially low, but will increase significantly after neutralization and precipitation.[10]
Q2: Why did my COD reading come back much higher than expected based on the product concentration?
A2: The COD value reflects all oxidizable organics, not just your product. Common contributors include unreacted 2,4-difluoroaniline, solvents, and side-reaction products like colored azo compounds which can form if temperature and acidity are not strictly controlled during synthesis.[1]
Troubleshooting Wastewater Characterization
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent pH readings | Improper electrode calibration; electrode fouling from organic residues. | Recalibrate the pH meter using fresh buffers before each use. Clean the electrode bulb and junction as per the manufacturer's instructions. |
| Low fluoride reading | Matrix interference from high ionic strength or extreme pH affecting the Ion-Selective Electrode (ISE). | Consult your ISE manual for recommended sample dilution or the use of a Total Ionic Strength Adjustment Buffer (TISAB). |
| COD results vary between samples | Non-homogenous sample; presence of volatile organic compounds lost during sampling. | Ensure vigorous mixing of the bulk wastewater before taking a sample. Collect samples in zero-headspace vials if volatile organics are suspected. |
Section 2: Primary Treatment - Neutralization and Fluoride Precipitation
This is the foundational step where the bulk of the acidity and a key inorganic contaminant (fluoride) are addressed. The choice of neutralizing agent is a critical decision with significant downstream consequences.
Logical Flow for Primary Treatment
Caption: Decision guide for selecting a secondary treatment method.
Frequently Asked Questions (FAQs)
Q5: What is Fenton's reaction and why is it effective for phenolic wastewater?
A5: Fenton's reaction is an AOP that uses hydrogen peroxide (H₂O₂) and an iron (II) catalyst to generate highly reactive hydroxyl radicals (•OH). [11]These radicals are powerful, non-selective oxidizing agents that can break the stable aromatic ring of phenolic compounds, mineralizing them into simpler, less toxic substances like CO₂, water, and mineral acids. [12]This process is particularly effective for treating wastewater with high concentrations of toxic or non-biodegradable organics. [8] Q6: Can I use a biological treatment process instead of chemical oxidation?
A6: Direct biological treatment is often not feasible. High concentrations of phenolic compounds are inhibitory or toxic to the microorganisms used in conventional activated sludge systems. [7][8][13]However, AOPs can be used as a pre-treatment step to partially oxidize the toxic compounds into more biodegradable intermediates. [8][11]The effluent from the AOP stage, now with lower toxicity and a higher BOD/COD ratio, can then be effectively polished using a biological system.
Troubleshooting Guide: Advanced Oxidation (Fenton's Process)
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low COD removal efficiency | Incorrect pH: The optimal pH for the Fenton reaction is acidic, typically between 3 and 4. At higher pH, the iron catalyst precipitates as ferric hydroxide, becoming inactive. [11] | Adjust the pH of the neutralized effluent back down to ~3.5 using a strong acid (e.g., H₂SO₄) before adding Fenton's reagents. |
| Improper Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is critical. Too little iron limits radical generation; too much can cause self-scavenging of radicals. | Perform bench-scale experiments to determine the optimal H₂O₂:Fe²⁺ ratio and H₂O₂:COD ratio for your specific wastewater. | |
| Reaction stops prematurely | Depletion of the iron catalyst or hydrogen peroxide. | Consider staged addition of H₂O₂ to maintain a steady concentration of hydroxyl radicals throughout the reaction period. |
Section 4: Polishing Treatments - Achieving High-Purity Effluent
For applications requiring water reuse or to meet extremely stringent discharge limits, a final polishing step may be necessary. Membrane filtration and adsorption are two common technologies for this purpose.
-
Adsorption: Using materials like Granular Activated Carbon (GAC), this process is excellent for removing residual, low-concentration organics. [14]It is often used as a final polishing step after AOPs.
-
Membrane Filtration: Technologies like Nanofiltration (NF) or Reverse Osmosis (RO) can remove remaining dissolved solids and trace organics. RO can be particularly effective at removing fluoride to very low levels (< 2 ppm). [4][6]However, membranes are susceptible to fouling and require robust pre-treatment to be effective. [15][16]
References
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Chen, Q., et al. (2022). Precipitation Methods Using Calcium-Containing Ores for Fluoride Removal in Wastewater. MDPI. Available at: [Link]
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Technology Networks. (2023). Novel Filtration Membrane Highly Efficient in Treatment of Acidic Wastewater. Available at: [Link]
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J.X. Filtration. (n.d.). High Efficiency Acid Filtration Membrane for Wastewater Treatment Solutions. Available at: [Link]
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Al-Naddaf, Q., et al. (2022). Advanced Oxidation Processes Against Phenolic Compounds In Wastewater Treatment. Water, Air, & Soil Pollution. Available at: [Link]
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Quintanilla, A., et al. (2006). Phenol wastewater remediation: advanced oxidation processes coupled to a biological treatment. PubMed. Available at: [Link]
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Enviro Concepts. (2022). Fluoride Removal from Industrial Wastewater. Available at: [Link]
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Galbičková, B., et al. (2013). Using of AOP Process for Phenol Removal from Wastewater. ResearchGate. Available at: [Link]
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Netsol Water Solutions. (n.d.). How to remove Fluoride from Industrial Wastewaters. Available at: [Link]
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HORIBA. (n.d.). Measurement of Fluoride in Industrial Wastewater. Available at: [Link]
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Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Available at: [Link]
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LiqTech. (n.d.). Membrane Filtration. Available at: [Link]
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Herrera-Melián, J. A., et al. (n.d.). Phenolic wastes treatment by advanced oxidation tecniques and wetland reactors. accedaCRIS. Available at: [Link]
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Practical Applications. (2021). 3 Steps to Troubleshooting pH Neutralization Equipment. Available at: [Link]
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OAPEN Library. (n.d.). Advanced Oxidation Processes - Applications, Trends, and Prospects. Available at: [Link]
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Pbasics. (2023). Neutralization Process In Wastewater Treatment. Available at: [Link]
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Fuller, R. (2019). Phenol Oxidation. The Wastewater Blog. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Available at: [Link]
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MDPI. (n.d.). Membranes for Water and Wastewater Treatment. Available at: [Link]
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Water Technology Experts. (2019). Neutralization in wastewater treatment and waste stabilization. Available at: [Link]
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DEP. (n.d.). Module 19: Membrane Filtration. Available at: [Link]
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South Fork Instruments. (n.d.). pH Neutralization in Industrial Wastewater. Available at: [Link]
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ALMAWATECH. (2024). Process for the neutralization of waste water: An overview. Available at: [Link]
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Ponomarev, M. I., et al. (2022). Neutralization of Industrial Water by Electrodialysis. PMC - NIH. Available at: [Link]
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BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Available at: [Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available at: [Link]
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Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Available at: [Link]
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Sensorex Liquid Analysis Technology. (2021). Understanding pH Neutralization of Wastewater. Available at: [Link]
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Inovar. (n.d.). Managing High COD and Toxic Effluents in Wastewater Treatment. Available at: [Link]
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MDPI. (n.d.). A Critical Review of Analytical Methods for Comprehensive Characterization of Produced Water. Available at: [Link]
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ResearchGate. (n.d.). Analytical methods used for wastewater characterization. Available at: [Link]
-
ResearchGate. (2015). Treatment of wastewater containing high phenol concentrations using stabilisation ponds enriched with activated sludge. Available at: [Link]
-
ResearchGate. (n.d.). Tools and techniques used for the characterization of wastewater. Available at: [Link]
-
Scribd. (n.d.). Wastewater Neutralization Guide. Available at: [Link]
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Clean Water Professionals of Kentucky & Tennessee. (2020). Analytical Methods and Industrial Wastewater. Available at: [Link]
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overcoming solubility issues with 3,5-Difluoro-2-methoxyphenol
An in-depth guide to overcoming the solubility challenges of 3,5-Difluoro-2-methoxyphenol for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific principles and practical techniques required to overcome solubility hurdles in your research and development workflows.
Understanding the Solubility Challenge
This compound presents a classic solubility challenge rooted in its molecular structure. The combination of a hydrophobic benzene ring, two electron-withdrawing fluorine atoms, and a methoxy group results in low aqueous solubility. Fluorine substitution, in particular, typically increases hydrophobicity, which can complicate handling in biological and pharmaceutical systems.[1][2] However, the phenolic hydroxyl group offers a key handle for solubility manipulation, as its acidity can be exploited. Understanding these physicochemical properties is the first step toward developing effective solubilization strategies.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in a direct question-and-answer format.
Q1: What are the best initial solvents for preparing a stock solution of this compound?
Answer: For creating a high-concentration stock solution, it is recommended to start with polar aprotic organic solvents.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are highly effective at dissolving a wide range of organic molecules.
-
Secondary Recommendations: For applications where DMSO or DMF are not suitable, other options include ethanol, methanol, or acetone. However, the maximum achievable concentration may be lower.
Causality: The efficacy of these solvents stems from their ability to disrupt the intermolecular forces within the crystalline lattice of the solid compound while also forming favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the solute molecules.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?
Answer: This is a common issue known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced to the aqueous buffer (the antisolvent), the compound's local environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one, causing it to crash out of solution.
Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to determine the compound's kinetic solubility limit in your specific buffer and work below that concentration.
-
Optimize the Dilution Technique: Add the stock solution to the buffer dropwise while vigorously vortexing or sonicating. This rapid mixing can sometimes prevent the formation of large precipitates.
-
Employ a Co-solvent System: Instead of diluting directly into a 100% aqueous buffer, use a buffer that contains a certain percentage of a water-miscible organic solvent (a co-solvent). See the protocol in Section 4.[3][4][5]
-
Adjust pH: As a phenol, this compound's solubility is highly dependent on pH.[6][7] See the next question for a detailed explanation.
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
Answer: The phenolic hydroxyl group is weakly acidic. By increasing the pH of the aqueous solution to a value above the compound's pKa, the hydroxyl group will be deprotonated to form the corresponding phenolate anion. This negatively charged species is significantly more polar and, therefore, more water-soluble than the neutral form.[8][9]
Caption: pH-dependent equilibrium of the phenol.
Practical Application:
-
To increase solubility, carefully add a dilute base (e.g., 0.1 M NaOH) to your aqueous buffer to raise the pH. The solubility should increase significantly as the pH approaches and surpasses the pKa.
-
Caution: Be aware that high pH can cause degradation of some compounds or interfere with biological assays.[6] Always confirm the stability of your compound and its compatibility with your experimental system at the required pH.
Advanced Solubilization Strategies
For applications requiring higher concentrations or for formulation development, more advanced techniques may be necessary.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent system, making it more favorable for the hydrophobic solute.[4][10] | Simple, rapid, and effective for many compounds.[11] | Co-solvents can have toxic effects in biological systems; may not be suitable for all delivery routes. |
| Complexation (Cyclodextrins) | The hydrophobic compound is encapsulated within the hydrophobic inner cavity of the cyclodextrin molecule, while the hydrophilic exterior improves water solubility.[12][13][14] | Biocompatible, can improve stability, and is widely used in pharmaceutical formulations.[15] | Requires screening for the best type of cyclodextrin; can be more expensive than co-solvents. |
| Use of Surfactants | Above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic drug in their core, allowing it to be dispersed in water.[16][17] | High solubilization capacity. | Potential for toxicity; can interfere with certain assays. |
| Amorphous Solid Dispersions | The crystalline drug is converted into a higher-energy amorphous state and dispersed within a carrier (usually a polymer).[18][19] This overcomes the crystal lattice energy, enhancing solubility.[16] | Can dramatically increase solubility and dissolution rates. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); physical stability of the amorphous form can be a concern. |
Q4: Which type of cyclodextrin is most likely to be effective for this compound?
Answer: Substituted β-cyclodextrins are often the best starting point for drug-like molecules.[17] Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent candidate due to its high water solubility and proven track record in pharmaceutical applications for enhancing the solubility of hydrophobic compounds.[12] The size of the β-cyclodextrin cavity is generally well-suited for single aromatic ring structures.
Caption: Encapsulation by a cyclodextrin host.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol details how to prepare a solution of this compound in a phosphate-buffered saline (PBS) solution containing a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol (PG) or Polyethylene glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a clear stock solution (e.g., 50 mM).
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of PBS solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% PG or PEG 400). For example, to make 10 mL of a 10% PG/PBS solution, mix 1 mL of PG with 9 mL of PBS.
-
Dilute the Stock: Add a small aliquot of the DMSO stock solution to the co-solvent/buffer mixtures to achieve your desired final concentration. For example, add 2 µL of 50 mM stock to 998 µL of the 10% PG/PBS solution for a final concentration of 100 µM with 0.2% DMSO.
-
Mix Thoroughly: Immediately vortex the solution for 30 seconds. If any cloudiness or precipitate is visible, sonicate the tube for 5-10 minutes in a water bath.
-
Inspect for Clarity: Visually inspect the solution against a dark background. A clear, precipitate-free solution indicates successful solubilization. If precipitation persists, a higher percentage of co-solvent may be required.
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
This protocol describes the preparation of a cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in the desired volume of water/buffer to create a stock solution (e.g., 20% w/v). Gentle warming (40-50°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Add the Compound: Weigh the this compound and add it directly to the HP-β-CD solution. Add an amount that is in excess of its expected solubility to ensure saturation.
-
Equilibrate the Mixture: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This extended time allows the system to reach equilibrium for complex formation.
-
Remove Undissolved Compound: After equilibration, there will likely be undissolved solid at the bottom. Remove this excess solid by filtering the solution through a 0.22 µm syringe filter.
-
Determine Concentration: The clear filtrate is your saturated solution of the inclusion complex. The exact concentration of the dissolved compound should be determined analytically using a validated method like HPLC-UV.
Safety & Handling
While a specific safety data sheet for this compound is not widely available, related phenolic and fluorinated compounds are known to be irritants.[20][21][22]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[20][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21][23]
-
Exposure: Avoid contact with skin and eyes, and avoid inhalation of dust.[20][22] In case of contact, flush the affected area with copious amounts of water.
References
- (Time in Sao Paulo, BR). Google. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 16, 2026.
- PubMed. (n.d.). Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. Retrieved January 16, 2026.
- Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved January 16, 2026.
- Pharmaceutical Technology. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 16, 2026.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. Retrieved January 16, 2026.
- ACS Publications. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved January 16, 2026.
- ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved January 16, 2026.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved January 16, 2026.
- Chemguide. (n.d.). Solubility and pH of phenol. Retrieved January 16, 2026.
- National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved January 16, 2026.
- ResearchGate. (2016). How does pH affect the solubility of phenolic acid? Retrieved January 16, 2026.
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- Fisher Scientific. (2009). Safety Data Sheet - 4-Fluoro-2-methoxyphenol. Retrieved January 16, 2026.
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- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 16, 2026.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved January 16, 2026.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 16, 2026.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Retrieved January 16, 2026.
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- PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. Retrieved January 16, 2026.
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- CymitQuimica. (n.d.).
- Royal Society of Chemistry. (2023). para-Selective dearomatization of phenols by I(i)/I(iii)
- CPHI Online. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 16, 2026.
- PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved January 16, 2026.
- ChemDmart. (n.d.). Safety Data Sheet - 3-Methoxyphenol. Retrieved January 16, 2026.
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scale-up considerations for 3,5-Difluoro-2-methoxyphenol production
Introduction: 3,5-Difluoro-2-methoxyphenol is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic and lipophilic properties conferred by its substitution pattern. Transitioning its synthesis from bench-scale discovery to pilot-plant or manufacturing scale introduces significant challenges related to process safety, impurity control, and economic viability. This guide provides in-depth technical support for researchers, chemists, and process engineers encountering issues during the scale-up of its production. We will explore common synthetic routes, troubleshoot frequent experimental failures, and offer validated protocols to ensure a robust and scalable process.
Section 1: Synthetic Strategy & Scale-Up Feasibility Analysis
The successful scale-up of this compound hinges on selecting a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible. Below is a comparative analysis of two plausible routes originating from commercially available precursors.
Route Comparison
| Feature | Route 1: Ortho-Directed Lithiation | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 1,3-Difluoro-2-methoxybenzene | 2,3,5-Trifluoronitrobenzene |
| Key Transformations | Directed ortho-metalation (DoM) using n-BuLi, borylation, oxidation. | SNAr with sodium methoxide, reduction of nitro group, diazotization, hydrolysis. |
| Pros | Highly regioselective, potentially fewer steps, builds upon known phenol syntheses.[1] | Avoids large-scale use of highly pyrophoric organolithiums. |
| Cons | Requires cryogenic temperatures (-78°C) and handling of pyrophoric n-BuLi, which poses significant scale-up safety and engineering challenges.[2] | Multiple steps, potential for isomeric impurities, handling of potentially unstable diazonium intermediates, and thermal hazards associated with nitration chemistry.[3][4] |
| Scale-Up Viability | Feasible with specialized equipment for cryogenic reactions and automated pyrophoric reagent handling. Higher engineering cost. | More amenable to standard batch reactors but requires stringent process control for the diazotization step and management of exothermic events.[5] |
Recommendation: For initial scale-up campaigns (up to 1-5 kg), Route 1 often provides a more direct and cleaner path, provided the necessary infrastructure for handling pyrophoric reagents is in place. The high regioselectivity afforded by the methoxy-directed lithiation simplifies purification.
Recommended Synthetic Workflow (Route 1)
The following diagram outlines the key stages for the production of this compound via the directed ortho-metalation pathway.
Caption: Workflow for this compound Synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when using n-butyllithium (n-BuLi) for the ortho-lithiation step at scale?
A: The primary hazard is the pyrophoric nature of n-BuLi, which can ignite spontaneously on contact with air or moisture.[2] At scale, this risk is magnified. Key considerations include:
-
Inert Atmosphere: The entire reaction and reagent transfer system must be rigorously maintained under an inert atmosphere (argon is preferred over nitrogen for lithium reagents).[6]
-
Thermal Control: The lithiation is exothermic. Adding n-BuLi too quickly or with inadequate cooling can lead to a thermal runaway, boiling of the solvent (THF), and a dangerous pressure buildup.
-
Quenching: The reaction quench must be carefully controlled. Adding the quenching agent (e.g., triisopropyl borate) to the n-BuLi or vice-versa must be done at low temperature to manage the exotherm.
-
Residual n-BuLi: Any unreacted n-BuLi in the reaction mixture or transfer lines poses a significant fire risk during workup. A proper quenching procedure for equipment is mandatory.
Q2: My reaction yield drops significantly when moving from a 1L flask to a 50L reactor. What is the most likely cause?
A: A drop in yield upon scale-up often points to issues with mass and heat transfer.
-
Inefficient Mixing: In a larger vessel, localized "hot spots" or areas of poor reagent dispersion can occur if agitation is not sufficient. This can lead to side reactions. The agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) must be optimized for the larger volume and viscosity.
-
Slower Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove heat generated during exothermic events, like the n-BuLi addition. The addition rate must be slowed down significantly, or a more efficient jacket cooling system is required.[7]
-
Extended Addition Times: Slower addition rates mean the reaction mixture is held at intermediate stages for longer. This can lead to the degradation of unstable intermediates, such as the aryl lithium species.
Q3: How can I effectively remove the boron-containing byproducts from the final product?
A: Boronic acids and their esters can be tricky to remove. A multi-step purification strategy is most effective:
-
Oxidative Workup: Ensure the oxidation step with hydrogen peroxide goes to completion to convert the boronic ester to the phenol and boric acid/borate salts.
-
Alkaline Wash: During the workup, washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) will extract the acidic phenol into the aqueous layer as its phenoxide salt, leaving non-polar, non-acidic impurities (like unreacted starting material) in the organic phase.
-
Acidification and Re-extraction: The basic aqueous layer is then re-acidified (e.g., with 2M HCl) to a pH of ~2, which protonates the phenoxide back to the desired phenol. The phenol is then extracted back into a fresh organic solvent (e.g., ethyl acetate or MTBE). This acid/base swing is a highly effective purification technique for phenols.[8]
-
Final Polish: Depending on the required purity, a final distillation or recrystallization can be performed.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Troubleshooting Workflow: Reaction Failure
Caption: Decision tree for troubleshooting reaction failures.
Q: My ortho-lithiation reaction is black/dark brown instead of the expected light color, and the yield is poor. What happened?
A: A dark coloration during organolithium reactions often indicates decomposition or side reactions.
-
Potential Cause: The reaction temperature likely exceeded the stable limit for the aryl lithium intermediate (typically > -60°C). This can happen due to too-rapid addition of n-BuLi or a failure in the cooling system. The unstable intermediate can degrade or react with the THF solvent.
-
Recommended Solution:
-
Verify Cooling Capacity: Ensure your cooling bath/jacket can maintain the target temperature of -78°C under the thermal load of the n-BuLi addition.
-
Slow the Addition: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled addition of n-BuLi. Monitor the internal temperature continuously with a calibrated probe.
-
Check Reagent Purity: Impurities in the 1,3-difluoro-2-methoxybenzene starting material could also be a factor. Verify its purity by GC-MS before starting.
-
Q: I am seeing a significant amount of a demethylated impurity (3,5-difluorocatechol) in my final product. How do I prevent this?
A: The methoxy group can be cleaved by strong nucleophiles or Lewis acids.
-
Potential Cause: If the lithiation is run at too high a temperature or for too long, the aryl lithium intermediate can potentially attack the methoxy group of another molecule. More commonly, demethylation can occur during acidic workup if strong acids (especially hydrobromic or hydriodic acid, which can be generated in situ from bromide/iodide impurities) and heat are used.[9][10]
-
Recommended Solution:
-
Minimize Reaction Time: Once the lithiation is complete (as determined by an in-process check), proceed to the borylation step without unnecessary delay.
-
Use Non-Cleaving Acids: Use HCl or H₂SO₄ for the workup and avoid excessive heat during any distillation steps.
-
Purification: The di-phenol impurity is more polar and acidic. It can often be effectively removed using the acid/base extraction workup described in FAQ #3 or by column chromatography on silica gel.
-
Section 4: Key Experimental Protocol
Protocol 4.1: Gram-Scale Synthesis of this compound (Route 1)
SAFETY: This procedure involves pyrophoric and flammable materials. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere. Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory. A Class D fire extinguisher for combustible metals should be readily accessible.
Equipment:
-
3-neck round-bottom flask, oven-dried and assembled hot, equipped with a magnetic stirrer, thermocouple, nitrogen/argon inlet, and a rubber septum.
-
Syringes and needles for liquid transfer.
-
Dry ice/acetone cooling bath.
Reagents:
-
1,3-Difluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Acetic Acid
-
Hydrogen Peroxide (30% w/w aq.)
-
Hydrochloric Acid (2M aq.)
-
Sodium Hydroxide (2M aq.)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble the dry glassware and purge with argon for 30 minutes.
-
Reaction Initiation: To the flask, add 1,3-difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (approx. 10 mL per gram of starting material). Cool the solution to -78°C using the dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature overnight.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Slowly add acetic acid (3.0 eq). Then, add 30% hydrogen peroxide (3.0 eq) dropwise, controlling the addition to keep the internal temperature below 20°C. Stir at room temperature for 2-3 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until a starch-iodide paper test is negative (indicates no remaining peroxide).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with 2M NaOH (2x). (The product is now in the aqueous layer) .
-
Carefully acidify the combined basic aqueous layers with 2M HCl to pH ~2.
-
Extract the acidified aqueous layer with fresh ethyl acetate (3x).
-
Combine these final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid/oil can be further purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel chromatography.
Section 5: Analytical & Quality Control
Consistent product quality is paramount. The following analytical methods are recommended for process monitoring and final product release.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the volatile starting material (1,3-difluoro-2-methoxybenzene) and detecting non-polar impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final phenolic product and quantifying polar impurities like the demethylated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and intermediates. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
Karl Fischer Titration: Crucial for ensuring low water content in solvents (especially THF) before use with water-sensitive reagents like n-BuLi.
Typical Analytical Data
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 99.0% |
| ¹H NMR | Consistent with structure |
| ¹⁹F NMR | Consistent with structure |
| Melting Point | Report range |
| Residual Solvents (GC) | Per ICH guidelines |
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Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. (URL: [Link])
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Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (URL: [Link])
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Handling Pyrophoric Reagents - PNNL. (URL: [Link])
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Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA) - ACS Publications. (URL: [Link])
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Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed. (URL: [Link])
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Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of - Royal Society of Chemistry. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Difluoro-2-methoxyphenol for Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the physicochemical properties, metabolic stability, and ultimately, the efficacy of a lead candidate. Substituted phenols are a cornerstone of medicinal chemistry, but their reactivity profiles can vary dramatically. This guide provides an in-depth comparison of 3,5-Difluoro-2-methoxyphenol against other common phenols, offering experimental insights and a mechanistic rationale to inform your synthetic strategy.
Introduction: The Strategic Role of Substituted Phenols
Phenols are privileged scaffolds in drug design, present in molecules ranging from the simple analgesic, paracetamol, to complex natural products. The hydroxyl group is a key hydrogen bond donor and acceptor, and its acidity and reactivity are exquisitely sensitive to the electronic environment of the aromatic ring.[1][2] The strategic placement of substituents allows for the fine-tuning of properties like pKa, lipophilicity, and metabolic stability.
This compound is a unique building block that combines the strong electron-withdrawing inductive effect of two fluorine atoms with the electron-donating resonance effect of a methoxy group.[3][4] This "push-pull" electronic configuration creates a nuanced reactivity profile that can be exploited for selective chemical transformations. This guide will dissect this reactivity through the lens of acidity, electrophilic substitution, and nucleophilic substitution, comparing it to unsubstituted phenol, the electron-rich 2-methoxyphenol (guaiacol), and the electron-poor 3,5-difluorophenol.
The Electronic Landscape: Inductive vs. Resonance Effects
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects from its substituents. Understanding these forces is paramount to predicting reaction outcomes.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of an atom. Fluorine is the most electronegative element, exerting a powerful -I effect that deactivates the ring towards electrophilic attack. The oxygen of the methoxy group also has a moderate -I effect.[5]
-
Resonance (Mesomeric) Effect (+M): This involves the donation of lone pair electrons into the pi (π) system of the aromatic ring. The oxygen atom of the hydroxyl and methoxy groups possesses lone pairs that can be delocalized into the ring, increasing its electron density, particularly at the ortho and para positions. This +M effect is strongly activating.[3][6]
In this compound, these effects are in direct competition. The two fluorine atoms strongly withdraw electron density via the -I effect, while the methoxy and hydroxyl groups donate electron density via the +M effect.
Caption: Competing electronic effects in this compound.
Comparative Reactivity Analysis
Acidity (pKa)
The acidity of a phenol is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity.[7][8]
| Compound | Key Substituents | Dominant Effect on Anion | Expected pKa (Relative) |
| Phenol | None | Baseline | ~9.9 |
| 2-Methoxyphenol | -OCH₃ (ortho) | +M (destabilizing) > -I | > 9.9 |
| 3,5-Difluorophenol | Two -F (meta) | Strong -I (stabilizing) | < 9.9 |
| This compound | Two -F, one -OCH₃ | Strong -I from F atoms dominates | Significantly < 9.9 |
Analysis: The two fluorine atoms in this compound exert a powerful inductive-withdrawing effect, which significantly stabilizes the phenoxide anion. While the methoxy group has a destabilizing +M effect, the cumulative -I effect of the fluorines is expected to dominate, making this phenol considerably more acidic than unsubstituted phenol.[8][9] Its acidity will likely be comparable to or even greater than 3,5-difluorophenol due to the additional, albeit weaker, -I effect from the methoxy group's oxygen.
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[10][11] The rate and regioselectivity are dictated by the substituents. Activating groups (like -OH and -OCH₃) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like -F) slow the reaction.[3][6]
Reactivity Comparison:
-
Phenol: Highly activated. Polysubstitution is common and reactions are often difficult to control.[6][12]
-
2-Methoxyphenol: Also highly activated. The -OH and -OCH₃ groups work in concert to direct electrophiles.
-
3,5-Difluorophenol: Strongly deactivated due to the two -I fluorine atoms. Forcing conditions are required for substitution.
-
This compound: This molecule presents a fascinating case. The powerful activating effects of the -OH and -OCH₃ groups compete with the deactivating -I effects of the fluorine atoms. Overall, the ring is expected to be less reactive than phenol but more reactive than benzene or 3,5-difluorophenol. The hydroxyl group is one of the most powerful activating groups and will likely be the primary director.
Regioselectivity Prediction: The directing power of the substituents in this compound is as follows: -OH > -OCH₃ > -F. The hydroxyl group will direct an incoming electrophile to its ortho and para positions.
-
The position para to the -OH is C4.
-
The positions ortho to the -OH are C2 (blocked by -OCH₃) and C6.
Therefore, electrophilic substitution is strongly predicted to occur at the C4 and C6 positions .
Caption: Predicted workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is typically challenging for phenols as the hydroxyl group is a poor leaving group. However, the presence of fluorine atoms, which can act as leaving groups, and strong electron-withdrawing groups makes SNAr a viable pathway.[13][14]
-
Phenol & 2-Methoxyphenol: Generally unreactive towards SNAr as they lack a good leaving group and are electron-rich.
-
3,5-Difluorophenol & this compound: These substrates are primed for SNAr. The reaction requires:
-
A strong nucleophile (e.g., RO⁻, R₂N⁻).
-
Strong electron-withdrawing groups (ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer intermediate.[13]
-
In this compound, the fluorine atoms can serve as leaving groups. A strong nucleophile could potentially displace the fluorine at C3 or C5. This reactivity pathway is a significant advantage over simple phenols, enabling the introduction of diverse functionalities that would be impossible via EAS. Studies on fluorinated aromatics have shown that such substitutions are often feasible, particularly when the ring is electron-poor.[15][16]
Experimental Protocols
Trustworthy protocols are self-validating. The following experimental designs include controls to provide a clear, objective comparison of reactivity.
Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)
This experiment aims to qualitatively and quantitatively compare the rate and selectivity of bromination.
Methodology:
-
Preparation: Prepare 0.1 M solutions of Phenol, 2-Methoxyphenol, 3,5-Difluorophenol, and this compound in a suitable solvent of low polarity (e.g., CCl₄ or CS₂) to favor monohalogenation.[6]
-
Reaction Setup: To four separate flasks, add 10 mL of each phenol solution. Place them in a constant temperature bath (25°C) and protect from light.
-
Initiation: Add 1.0 equivalent of a 0.1 M bromine solution in the same solvent to each flask simultaneously. Start a timer.
-
Monitoring: At set time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction. Immediately quench the aliquot with an aqueous solution of sodium thiosulfate to remove unreacted bromine.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the consumption of starting material and the formation of brominated products.
-
Causality: The rate of disappearance of the starting material provides a direct measure of relative reactivity. Phenol and 2-methoxyphenol are expected to react almost instantaneously, while 3,5-difluorophenol will be the slowest. This compound will exhibit an intermediate rate. The product distribution in the GC-MS will confirm the regioselectivity predicted earlier.
Caption: Experimental workflow for comparative bromination.
Protocol 2: Acidity Determination via Potentiometric Titration
This experiment provides empirical pKa values.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of each test phenol in a 50:50 ethanol/water mixture to ensure solubility.
-
Titration: Calibrate a pH meter. Place 25 mL of a phenol solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.01 M NaOH solution, recording the pH after each incremental addition of base.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the phenol has been neutralized).
-
Causality: This method provides a direct, quantitative measure of acidity. The resulting pKa values will validate the predictions based on electronic effects. A lower pKa for this compound compared to phenol will confirm the dominant stabilizing effect of the fluorine substituents.
Conclusion for the Practicing Scientist
This compound is not merely another substituted phenol; it is a highly tunable and versatile scaffold. Its reactivity is a finely balanced interplay of competing electronic effects.
-
Enhanced Acidity: Its pKa is significantly lower than that of simple phenols, which can be critical for modulating binding interactions in a biological target or for facilitating certain synthetic transformations.
-
Modulated EAS Reactivity: The ring is deactivated compared to phenol, offering greater control and potentially preventing unwanted side reactions like polysubstitution. The directing effects remain predictable, favoring substitution at C4 and C6.
-
Novel SNAr Reactivity: It opens the door to nucleophilic substitution chemistry that is inaccessible for traditional phenols, allowing for the late-stage introduction of diverse chemical groups by displacing a fluorine atom.
By understanding these distinct reactivity profiles, drug development professionals can leverage this compound to build molecular complexity, fine-tune physicochemical properties, and ultimately, accelerate the discovery of novel therapeutics.
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]
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Comparative Analysis of the Biological Activities of 3,5-Difluoro-2-methoxyphenol Derivatives: A Guide for Drug Discovery Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. When combined with a methoxyphenol scaffold, a privileged structure known for its antioxidant and signaling modulation properties, the resulting derivatives present a compelling area for therapeutic investigation. This guide provides a comparative analysis of the biological activities of derivatives based on the 3,5-Difluoro-2-methoxyphenol core, offering objective, data-driven insights for researchers in drug development.
Introduction to the this compound Scaffold
The this compound structure combines several key features that make it an attractive starting point for library synthesis:
-
Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and a reactive center for derivatization. It is crucial for the antioxidant properties of phenols, which proceed via scavenging of free radicals.[1]
-
Methoxy Group (OCH₃): This group modulates the electronic properties and lipophilicity of the ring. It is a common moiety in natural products with established biological activity, including guaiacol derivatives.[2]
-
Difluoro Substitution: The two fluorine atoms at the meta-positions to the hydroxyl group significantly alter the molecule's pKa and electronic distribution. This substitution can enhance binding to target proteins and improve metabolic resistance by blocking sites of oxidative metabolism.
This unique combination of functional groups provides a versatile platform for developing derivatives with a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.
Comparative Biological Performance
The derivatization of the core scaffold gives rise to compounds with distinct and often enhanced biological profiles. Below, we compare the performance of various classes of these derivatives based on available experimental data.
Anticancer and Cytotoxic Activity
Fluorinated and methoxylated phenyl rings are common features in potent anticancer agents. Chalcones, in particular, which incorporate this scaffold, have shown significant promise. A study on a series of 1-(difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones demonstrated potent cytotoxic effects against human tumor cell lines.[3]
Key Insights:
-
Potency: All synthesized difluoro-dimethoxy chalcone derivatives exhibited higher cytotoxicity against gingival carcinoma (Ca9-22) and oral squamous cell carcinoma (HSC-2) cell lines than the reference drug, 5-Fluorouracil (5-FU).[3]
-
Selective Toxicity: Several compounds showed high Potency Selectivity Expression (PSE) values, indicating greater toxicity towards cancer cells compared to normal human oral cells (HGF, HPLF). Compound 7 (1-(2,6-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one) was particularly notable.[3]
-
Mechanism of Action: Further investigation revealed that these chalcones can induce apoptosis. Compound 7 was shown to trigger early apoptosis and dose-dependent late apoptosis, confirmed by the cleavage of the apoptosis marker PARP.[3]
Table 1: Comparative Cytotoxicity (IC₅₀) of Representative Chalcone Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) vs. Ca9-22 | IC₅₀ (µM) vs. HSC-2 | Reference |
| Compound 3 | 1-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl) | >40 | 16.8 | [3] |
| Compound 7 | 1-(2,6-difluorophenyl)-3-(2,5-dimethoxyphenyl) | 10.9 | 8.9 | [3] |
| 5-Fluorouracil | Reference Drug | 18.2 | 49.6 | [3] |
The data clearly indicates that the arrangement of the difluoro and dimethoxy substitutions is critical for cytotoxic potency and selectivity. The 2,6-difluoro substitution pattern in compound 7 appears particularly favorable.
Antioxidant Activity
The 2-methoxyphenol (guaiacol) moiety is a well-established antioxidant scaffold.[2][4] The ability to scavenge reactive oxygen species (ROS) is a key therapeutic property, as oxidative stress is implicated in numerous diseases.[5]
Key Insights:
-
Radical Scavenging: Derivatives of 2-methoxyphenol are effective scavengers of free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5]
-
Structure-Activity Relationship (SAR): The antioxidant capacity is closely linked to the electronic properties of the molecule. A linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for a series of 2-methoxyphenols.[6]
-
Comparative Performance: While direct data on this compound is limited, studies on related natural methoxyphenols like eugenol and vanillin show that eugenol is generally the most active antioxidant.[7] The electronic-withdrawing nature of fluorine atoms may modulate the phenol's ability to donate a hydrogen atom, a key step in radical scavenging.
Table 2: Comparative Antioxidant Activity of Natural Methoxyphenol Analogs
| Compound | Assay | Activity Metric | Result | Reference |
| Eugenol | ORAC | Trolox Equivalents | 2.12 ± 0.08 | [7][8] |
| Vanillin | ORAC | Trolox Equivalents | 1.81 ± 0.19 | [7][8] |
| Capsaicin | DPPH | IC₅₀ (mM) | >10 | [7] |
| Eugenol | DPPH | IC₅₀ (mM) | 1.95 | [7] |
Enzyme Inhibitory Activity
Derivatives containing a difluoro-hydroxyphenyl moiety have been investigated as inhibitors of aldose reductase (AR), an enzyme implicated in the long-term complications of diabetes.
Key Insights:
-
Potent Inhibition: A study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives revealed potent AR inhibitory activity. The addition of methoxy groups to the benzoyl moiety significantly influenced this activity.[9]
-
Selectivity: Compound 5b from this series emerged as a highly potent and selective inhibitor of aldose reductase over the related aldehyde reductase.[9]
-
Dual Action: Beyond enzyme inhibition, compound 5b also proved to be a potent antioxidant and an inhibitor of sorbitol accumulation in isolated rat lenses, making it a promising lead compound for diabetic complications.[9]
Structure-Activity Relationship (SAR) Visualization
The biological activity of these derivatives is highly dependent on their substitution patterns. The following diagram illustrates the key relationships between structural modifications and observed biological effects.
Caption: Structure-Activity Relationship (SAR) overview for key derivatives.
Key Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed protocols for the key assays discussed in this guide.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HSC-2) in a 96-well microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Reagent: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of compounds by their ability to scavenge the stable DPPH free radical.
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The available data demonstrates that its derivatives, particularly chalcones and pyrrole-methanones, can be engineered to exhibit potent and selective biological activities.
-
For Anticancer Drug Development: Difluoro-dimethoxy chalcones, such as compound 7 , represent excellent lead candidates due to their high cytotoxicity against cancer cells and clear apoptotic mechanism of action.[3] Future work should focus on in vivo efficacy studies and pharmacokinetic profiling.
-
For Developing Treatments for Diabetic Complications: The dual-action aldose reductase inhibitors, like compound 5b , offer a compelling strategy.[9] Further optimization to enhance cell permeability and oral bioavailability is a logical next step.
-
For Antioxidant Applications: While the core scaffold is promising, further derivatization and systematic testing are needed to optimize the radical scavenging properties, potentially for applications in inflammatory or neurodegenerative diseases.
This guide highlights the versatility and potential of this chemical class. By leveraging the structure-activity relationships discussed, researchers can rationally design the next generation of this compound derivatives with superior efficacy and safety profiles.
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[Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). SciForum. Retrieved January 16, 2026, from [Link]
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Chatzopoulou, M., Mamadou, E., Juskova, M., Koukoulitsa, C., Nicolaou, I., Stefek, M., & Demopoulos, V. J. (2011). Structure-activity Relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The Effect of Methoxy Substitution on Aldose Reductase Inhibitory Activity and Selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426-33. Retrieved January 16, 2026, from [Link]
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Pinto, C., Faria, A., Pimenta, J., Guimarães, M., Calhau, C., & Guedes de Pinho, P. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Antibiotics, 10(8), 969. Retrieved January 16, 2026, from [Link]
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Chatzopoulou, M., Mamadou, E., Juskova, M., Koukoulitsa, C., Nicolaou, I., Stefek, M., & Demopoulos, V. J. (2011). Structure-activity Relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The Effect of Methoxy Substitution on Aldose Reductase Inhibitory Activity and Selectivity. ResearchGate. Retrieved January 16, 2026, from [Link]
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Saka, M. K., Tüzün, B., Tok, F., Işık, S., Atsumi, T., Kadoma, Y., ... & Kaplancıklı, Z. A. (2017). Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1424-1431. Retrieved January 16, 2026, from [Link]
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Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. (2007). CORE. Retrieved January 16, 2026, from [Link]
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Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. (2024). ACS Publications. Retrieved January 16, 2026, from [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide: 3,5-Difluoro-2-methoxyphenol vs. 3,5-dichlorophenol in Synthesis
In the landscape of modern synthetic chemistry, the choice of a substituted phenol building block can fundamentally dictate the outcome, efficiency, and novelty of a synthetic route. The strategic placement of halogen atoms, in particular, offers a powerful tool to modulate electronic properties, metabolic stability, and binding interactions of target molecules. This guide provides an in-depth comparison of two such building blocks: 3,5-Difluoro-2-methoxyphenol and 3,5-dichlorophenol .
While both molecules feature a disubstituted halogen pattern meta to the hydroxyl group, the subtle yet profound differences between fluorine and chlorine substituents, compounded by the presence of a methoxy group in the fluorinated analogue, lead to distinct synthetic behaviors. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in experimental data and mechanistic principles to inform the strategic selection of these reagents in complex synthetic endeavors.
I. Physicochemical and Electronic Properties: A Tale of Two Halogens
The foundational differences in reactivity between these two phenols stem from their intrinsic physical and electronic properties. While chlorine is larger and more polarizable, fluorine is smaller and the most electronegative element, leading to distinct inductive and resonance effects that govern the reactivity of the aromatic ring.[1]
| Property | This compound | 3,5-dichlorophenol |
| CAS Number | 152434-94-1[2] | 591-35-5[3][4] |
| Molecular Formula | C₇H₆F₂O₂[] | C₆H₄Cl₂O[3][6] |
| Molecular Weight | 160.12 g/mol [] | 163.00 g/mol [3][6] |
| Melting Point | Not readily available | 65-68 °C[4][7] |
| Boiling Point | Not readily available | 233 °C[7][8] |
Electronic Effects: The Decisive Factor
The synthetic utility of these phenols is largely dictated by the electronic influence of their substituents on the aromatic system.
-
Inductive Effect (-I): This is the through-bond withdrawal of electron density. Due to its supreme electronegativity, fluorine exerts a significantly stronger -I effect than chlorine .[9][10] The methoxy group in this compound also has a mild -I effect.
-
Resonance Effect (+R): This is the donation of lone-pair electrons into the aromatic π-system. For halogens, this effect runs counter to their inductive pull. Crucially, the +R effect is dependent on the efficiency of orbital overlap. The 2p orbital of fluorine overlaps effectively with the 2p orbital of carbon, resulting in a more pronounced +R effect for fluorine compared to chlorine , whose 3p orbital has poorer overlap with carbon's 2p orbital.[11][12] The methoxy group is a strong +R donor.
Acidity (pKa): The acidity of the phenolic proton is a direct reflection of these electronic effects. Electron-withdrawing groups stabilize the resulting phenoxide conjugate base, increasing acidity.
-
For 3,5-dichlorophenol , the two chlorine atoms exert a net electron-withdrawing effect, making it more acidic than phenol.
-
For This compound , the situation is more complex. The two powerful -I fluorine atoms strongly favor acidity. However, the strong +R effect of the ortho-methoxy group and the moderate +R effects of the fluorine atoms work to destabilize the phenoxide. While direct pKa data is scarce, it is plausible that the competing effects place its acidity in a similar range to, or slightly different from, 3,5-dichlorophenol, depending on the dominant interaction in a given chemical environment. Studies comparing para-substituted phenols have shown that p-chlorophenol (pKa 9.4) is more acidic than p-fluorophenol (pKa 10.0), suggesting that chlorine's overall electron-withdrawing character in that context is greater due to fluorine's stronger resonance donation.[12][13]
II. Synthesis of Starting Materials
The accessibility and cost of the starting material are critical considerations in project planning. Both compounds are commercially available, but their synthetic routes differ significantly.
Synthesis of 3,5-dichlorophenol
Multiple routes exist for the preparation of 3,5-dichlorophenol, often starting from more heavily chlorinated phenols or via modern catalytic methods.
Caption: Plausible synthetic pathway to this compound.
A plausible route involves the conversion of a suitable precursor, like 3,5-difluorobromobenzene, into a boronic ester. The methoxy group can be introduced at various stages, and the final step is typically the oxidation of the carbon-boron bond to the hydroxyl group. The availability of intermediates like 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester suggests this is a viable strategy. [14][15]
III. Comparative Reactivity in Key Transformations
The choice between these two phenols often comes down to their differing reactivity in subsequent synthetic steps.
Electrophilic Aromatic Substitution (EAS)
This is where the electronic differences are most starkly manifested. The hydroxyl group is a powerful ortho-, para-director and activator. The halogens are deactivators but also ortho-, para-directors. The methoxy group is a strong activator and ortho-, para-director.
-
3,5-dichlorophenol: The ring is significantly deactivated by the two chlorine atoms. The hydroxyl group directs incoming electrophiles to the C2, C4, and C6 positions. However, the C4 position is sterically hindered and electronically influenced by both chlorines. Substitution is most likely to occur at the C2 or C6 positions, ortho to the hydroxyl group.
-
This compound: This ring is subject to more complex influences.
-
Activation: The powerful activating and directing influence of the ortho-methoxy group and the hydroxyl group dominate.
-
Deactivation: The two fluorine atoms strongly deactivate the ring via their -I effect.
-
Regioselectivity: The C6 position is activated by both the hydroxyl (ortho) and methoxy (para) groups, making it the most probable site for electrophilic attack. The C4 position is activated by the hydroxyl (para) and methoxy (ortho) groups but is also flanked by a fluorine atom. The interplay of these strong directing groups leads to a more predictable regiochemical outcome compared to the dichlorophenol.
-
O-Alkylation and O-Acylation
Reactions at the hydroxyl group depend on the nucleophilicity of the corresponding phenoxide. The formation of the phenoxide is the first step, typically achieved with a base. A more acidic phenol will form a phenoxide more readily but the resulting anion may be less nucleophilic due to charge delocalization and stabilization. In practice, both phenols undergo standard O-alkylation (e.g., Williamson ether synthesis) and O-acylation reactions readily under appropriate basic conditions. The choice of base and solvent is often more critical than the minor differences in pKa between the two substrates.
Cross-Coupling Reactions
For use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the phenolic hydroxyl group is typically converted into a better leaving group, most commonly a triflate (-OTf). The electronic nature of the ring can influence the subsequent oxidative addition step.
-
3,5-dichlorophenol: The two electron-withdrawing chlorine atoms make the ring more electron-deficient. This can facilitate the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) to the C-OTf bond, potentially leading to faster coupling reactions compared to more electron-rich systems.
-
This compound: The strong electron-donating methoxy group counteracts the withdrawing effects of the fluorine atoms. The overall electron density of the ring will be higher than in the dichloro-analogue. This might necessitate slightly more forcing conditions or specialized catalyst systems for efficient oxidative addition.
IV. Applications in Drug Discovery and Agrochemicals
The unique properties imparted by fluorine and chlorine substituents are leveraged in various applications.
| Compound | Field of Application | Rationale and Examples |
| 3,5-dichlorophenol | Pharmaceuticals, Agrochemicals | Serves as a key intermediate for the synthesis of the widely used NSAID diclofenac . [16]It is also a precursor for various herbicides and pesticides. [16][17]Its synthesis is well-established and cost-effective for large-scale production. |
| This compound | Drug Discovery, Fine Chemicals | The incorporation of fluorine is a key strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [18][19][20]The specific substitution pattern is valuable for creating complex molecules where fine-tuning of electronic and steric properties is essential. It is a building block for creating novel pharmaceutical candidates. |
V. Experimental Protocols
The following protocols are representative examples of common transformations involving these phenols.
Protocol 1: O-Alkylation of 3,5-dichlorophenol (Williamson Ether Synthesis)
Objective: To synthesize 3,5-dichloroanisole.
Methodology:
-
To a stirred solution of 3,5-dichlorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the resulting suspension for 15-20 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by silica gel chromatography if necessary.
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol, forming the nucleophilic phenoxide. The polar aprotic solvent (acetone or DMF) facilitates the Sₙ2 reaction with methyl iodide.
Protocol 2: Triflation of this compound for Cross-Coupling
Objective: To prepare the triflate ester as a precursor for Suzuki or Buchwald-Hartwig coupling.
Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add a hindered base such as 2,6-lutidine or pyridine (1.5 eq).
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification.
Causality: The hindered base neutralizes the triflic acid byproduct without competing as a nucleophile. The triflate is an excellent leaving group, making the corresponding aryl carbon highly susceptible to oxidative addition by a transition metal catalyst.
VI. Conclusion and Strategic Recommendations
The choice between this compound and 3,5-dichlorophenol is a strategic decision that hinges on the specific goals of the synthesis.
-
Choose 3,5-dichlorophenol when:
-
Cost and scalability are primary concerns.
-
The synthetic target is a known compound derived from this precursor (e.g., diclofenac).
-
A moderately electron-poor aromatic ring is required for subsequent transformations like cross-coupling.
-
The specific metabolic liabilities or properties associated with aryl chlorides are acceptable or desired.
-
-
Choose this compound when:
-
Introducing fluorine is a key design element to enhance metabolic stability or modulate pKa and binding properties of the final molecule.
-
The strong directing effects of the hydroxyl and methoxy groups are needed to achieve specific regioselectivity in electrophilic substitution.
-
Fine-tuning of the electronic properties of the aromatic core is critical for the target's biological activity.
-
The project budget accommodates a more specialized and expensive building block.
-
The following flowchart summarizes the decision-making process for selecting the appropriate reagent.
Caption: Decision guide for choosing between the two phenols.
Ultimately, both this compound and 3,5-dichlorophenol are valuable reagents. A thorough understanding of their distinct electronic properties and reactivity profiles empowers the synthetic chemist to make a rational, evidence-based choice that aligns with the overarching objectives of their research and development program.
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comparative analysis of difluorophenol isomers' acidity and reactivity
A Senior Application Scientist's Guide to the Comparative Analysis of Difluorophenol Isomers' Acidity and Reactivity
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of fluorinated building blocks is paramount. Difluorophenols, a class of aromatic compounds, serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of two fluorine atoms on the phenol ring dramatically influences the molecule's acidity, electronic landscape, and subsequent chemical reactivity.[1] This guide provides an in-depth comparative analysis of the six difluorophenol isomers, offering both theoretical grounding and practical experimental insights to inform synthetic strategy and molecular design.
Part 1: The Influence of Fluorine Position on Acidity (pKa)
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation.[3] Electron-withdrawing groups, like fluorine, enhance acidity (resulting in a lower pKa value) by stabilizing the negative charge of the phenoxide ion through their inductive effect (-I).[1][3] The magnitude of this stabilization is highly dependent on the position of the fluorine atoms relative to the hydroxyl group.
The strong electron-withdrawing nature of fluorine generally leads to an increase in the acidity of phenols.[4] This effect is most pronounced when the fluorine atoms are in close proximity to the hydroxyl group, as their inductive influence diminishes with distance.[4] Consequently, isomers with ortho-fluorine substitution are typically more acidic than those with meta or para substitution.
Table 1: Comparison of Experimental and Predicted pKa Values for Difluorophenol Isomers
| Isomer | Experimental pKa | Predicted pKa |
| Phenol | 9.95[1] | - |
| 2,3-Difluorophenol | Not available | 7.71±0.10[5] |
| 2,4-Difluorophenol | Not available | 8.72±0.18[6] |
| 2,5-Difluorophenol | Not available | Not available |
| 2,6-Difluorophenol | 7.34[1][7] | - |
| 3,4-Difluorophenol | Not available | Not available |
| 3,5-Difluorophenol | Not available | 7.97±0.10[1][8] |
The available data clearly indicates that the presence of two fluorine atoms significantly increases the acidity of phenol. The notably lower pKa of 2,6-difluorophenol can be attributed to the strong, cumulative inductive electron-withdrawing effect of the two ortho-fluorine atoms, which provides the greatest stabilization to the phenoxide anion.[1]
Experimental Protocol: Spectrophotometric pKa Determination
This protocol outlines a reliable method for the experimental determination of pKa values for difluorophenol isomers. The principle lies in the differing UV-Vis absorbance spectra of the protonated phenol and the deprotonated phenoxide ion. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated using the Henderson-Hasselbalch equation.[1]
Materials:
-
Difluorophenol isomer
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Buffer solutions (e.g., phosphate, borate) covering a pH range from approximately 6 to 10
-
Volumetric flasks and pipettes
-
Deionized water
-
Methanol or ethanol (for stock solution)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a small amount of the difluorophenol isomer in a minimal amount of methanol or ethanol in a volumetric flask. Dilute to the mark with deionized water to create a concentrated stock solution.
-
Prepare Buffered Solutions: Create a series of solutions by diluting an equal aliquot of the stock solution into separate volumetric flasks, each containing a different buffer solution of a known pH.
-
Determine λmax: Scan the UV-Vis spectrum of a highly acidic and a highly basic solution to identify the wavelength of maximum absorbance (λmax) for the phenoxide form.
-
Measure Absorbance: Measure the absorbance of each buffered solution at the predetermined λmax.
-
Measure pH: Precisely measure the pH of each buffered solution using a calibrated pH meter.
-
Data Analysis: Plot the measured absorbance against the corresponding pH. The pKa is the pH value at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance values.[1]
Caption: Workflow for Spectrophotometric pKa Determination.
Part 2: Comparative Reactivity in Chemical Transformations
The electronic perturbations introduced by fluorine substituents profoundly impact the reactivity of the phenol ring in key synthetic transformations, namely electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring.[9] The hydroxyl group of phenol is a potent activating group and an ortho, para-director.[1] Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I), yet they also act as ortho, para-directors because of the resonance donation (+M) of their lone pairs.[1][10] The overall reactivity of difluorophenols in EAS is a delicate balance of these opposing electronic influences.[1]
The general trend for reactivity in EAS is: Phenol > Monofluorophenols > Difluorophenols.[1]
-
3,5-Difluorophenol: With both fluorine atoms positioned meta to the powerfully activating hydroxyl group, their deactivating inductive effects are additive and strongly felt at the ortho and para positions. This makes 3,5-difluorophenol one of the least reactive isomers towards electrophilic attack.[1]
-
Isomers with ortho or para Fluorine: For isomers such as 2,4- and 2,6-difluorophenol, the interplay is more complex. While the fluorine atoms deactivate the ring overall, the directing effects of both the hydroxyl and fluorine groups must be considered to predict the regioselectivity of the substitution.
Experimental Protocol: Qualitative Comparison of Bromination Rates
This experiment provides a straightforward qualitative comparison of the relative reactivity of difluorophenol isomers in an EAS reaction. The rate at which the color of bromine disappears serves as a proxy for the reaction rate.[1] A more activated (more reactive) ring will consume the bromine more quickly.
Materials:
-
The six difluorophenol isomers
-
A suitable solvent (e.g., glacial acetic acid)
-
A dilute solution of bromine in the same solvent
-
Test tubes and a test tube rack
-
Pipettes
Procedure:
-
Prepare Solutions: Prepare solutions of each difluorophenol isomer at the same molar concentration in the chosen solvent.
-
Reaction Setup: In separate, labeled test tubes, add an equal volume of each difluorophenol solution.
-
Initiate Reaction: To each tube, add an identical, small volume of the bromine solution and start a timer immediately.
-
Observe and Record: Visually monitor the disappearance of the brown bromine color in each test tube. Record the time it takes for the color to fade completely or to a consistent endpoint. The shorter the time, the more reactive the isomer.
Caption: Workflow for Qualitative Bromination Rate Comparison.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are favored on electron-poor aromatic rings.[1] The presence of strongly electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack.[1][11] In many cases, the fluorine atoms themselves can act as leaving groups.[1] For a successful SNAr reaction, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[1]
-
General Reactivity: The reactivity of difluorophenols in SNAr is expected to be significantly higher than that of non-fluorinated phenol.[1]
-
Positional Effects: The positions of the fluorine atoms are critical in determining the ring's susceptibility to nucleophilic attack and which atom, if any, will be displaced.[1] Isomers with fluorine atoms positioned ortho or para to another activating group (like a nitro group, or even another fluorine) are particularly primed for SNAr. For instance, in 2,4-difluoronitrobenzene, both fluorine atoms are activated and can be sequentially displaced by nucleophiles.[11]
-
3,5-Difluorophenol: In this isomer, the fluorine atoms are meta to each other. This arrangement does not provide the same level of activation for the displacement of a fluorine atom as seen in other isomers where the fluorines are ortho or para to each other.[1]
Conclusion
The isomeric arrangement of fluorine atoms on a phenol ring provides a powerful tool for fine-tuning the molecule's acidity and reactivity. Isomers with fluorine atoms in the ortho positions (2,6-difluorophenol) exhibit the highest acidity due to the proximity of the strong inductive effects to the hydroxyl group. In electrophilic aromatic substitution, the powerful deactivating nature of fluorine generally reduces reactivity compared to phenol, with the 3,5-isomer being particularly unreactive. Conversely, the electron-withdrawing character of fluorine activates the ring towards nucleophilic aromatic substitution, with the regiochemical outcome being highly dependent on the specific substitution pattern. A thorough understanding of these structure-property relationships is indispensable for chemists aiming to leverage these versatile building blocks in the design and synthesis of complex functional molecules.
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Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. (2016). Journal of Macromolecular Science, Part B, 55(1), 85–98. [Link]
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PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). Organic Process Research & Development, 18(7), 876–883. [Link]
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Deoxyfluorination of Phenols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Deoxyfluorination of Phenols - DASH (Harvard). (n.d.). Retrieved from [Link]
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2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. (1999). Journal of Medicinal Chemistry, 42(2), 329–332. [Link]
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Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii... - Filo. (2025). Retrieved from [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Retrieved from [Link]
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2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem - NIH. (n.d.). Retrieved from [Link]
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MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM - YouTube. (2023). Retrieved from [Link]
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2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem - NIH. (n.d.). Retrieved from [Link]
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2,4-Difluorophenol - the NIST WebBook. (n.d.). Retrieved from [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024). Retrieved from [Link]
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3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem - NIH. (n.d.). Retrieved from [Link]
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2,5-Difluorophenol. (n.d.). Retrieved from [Link]
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3,5-Difluorophenol - Oakwood Chemical. (n.d.). Retrieved from [Link]
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2,5-difluorophenol - Stenutz. (n.d.). Retrieved from [Link]
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2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025). Retrieved from [Link]
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Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.). Retrieved from [Link]
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Electrophilic Substitution (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2025). Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,5-Difluoro-2-methoxyphenol
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3,5-Difluoro-2-methoxyphenol, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC), offering not just protocols, but the scientific rationale behind them.
The Criticality of Purity for this compound
This compound is a substituted phenol whose utility in pharmaceutical synthesis is significant. Impurities, which can arise from unreacted starting materials, byproducts of the synthesis, or degradation products, can have profound and often detrimental effects on subsequent reactions and the biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical methodology for purity determination is paramount.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on a multitude of factors including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most pertinent methods for this compound.
| Technique | Principle | Primary Application for Purity | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitation of the main component and detection of non-volatile impurities. | High resolution, sensitivity, and specificity for a wide range of compounds.[1] | May not be suitable for volatile impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Identification and quantitation of volatile and semi-volatile impurities.[2][3] | Excellent for identifying unknown volatile impurities through mass spectral libraries.[3] | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[3] |
| qNMR | The signal area of a nucleus is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte.[4][5] | Provides structural information and is non-destructive.[4] Can detect inorganic impurities and residual solvents.[5] | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue.[5] |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determination of the purity of crystalline solids based on melting point depression.[6][7][8] | Fast analysis time and requires a small amount of sample.[9][10] | Not suitable for compounds that decompose upon melting or are not crystalline.[6][9] Only provides a total impurity profile. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[1] For a fluorinated phenol like this compound, a reversed-phase HPLC method is typically the most effective.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Fluorinated phases can also offer alternative selectivity for fluorinated analytes.[11]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid to ensure good peak shape for the acidic phenol) and acetonitrile is recommended to separate compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV absorbance at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 274 nm).[12]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Causality in HPLC Method Development:
-
Why a C18 column? The non-polar C18 stationary phase provides good retention for the moderately polar this compound, allowing for effective separation from both more polar and less polar impurities.
-
Why formic acid? The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved chromatographic performance.
-
Why gradient elution? A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and eluted from the column in a reasonable time.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.[2] Due to the polar nature of the hydroxyl group in this compound, derivatization is often employed to improve its volatility and chromatographic behavior.[3]
Experimental Protocol: GC-MS
-
Derivatization (Silylation):
-
To a dry vial containing the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization of the phenolic hydroxyl group.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.[3]
-
Injector Temperature: 250 °C.
-
MS Detection: Operate in full scan mode to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[3]
-
Data Analysis: Purity is estimated by the area percentage of the main peak. Impurities are identified by their mass spectra.
Rationale for Derivatization in GC:
The primary reason for derivatizing phenols is to replace the active hydrogen of the hydroxyl group with a less polar, more stable group (like a trimethylsilyl group). This increases the volatility of the analyte, reduces its interaction with the stationary phase (leading to less peak tailing), and improves its thermal stability, preventing degradation in the hot injector port.
Caption: Workflow for GC-MS Purity Analysis.
Quantitative NMR (qNMR): An Absolute Purity Determination Method
qNMR stands out as a primary analytical method because it allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[5] The principle is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[13]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh the synthesized this compound sample.
-
Accurately weigh a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known chemical structure and purity. The internal standard should have resonances that do not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification. A delay of 5 times the longest T1 relaxation time is recommended.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Why qNMR is a Self-Validating System:
The use of an internal standard of known purity and the fundamental principle that signal intensity is directly proportional to the number of nuclei make qNMR an inherently accurate technique.[13] It is also orthogonal to chromatographic methods, meaning it relies on a different physical principle, making it an excellent complementary technique for purity confirmation.[5]
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC can be used to determine the purity of highly crystalline organic compounds (typically >98% pure) by measuring the depression of the melting point, which is a colligative property.[6][9] The presence of impurities broadens the melting peak and lowers the melting point.[7][8]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the crystalline this compound into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.
The Trustworthiness of DSC:
DSC provides a measure of the total mole fraction of eutectic impurities.[10] While it cannot identify individual impurities, it serves as a valuable, rapid screening tool for the overall purity of a crystalline substance.[9] It is important to note that this method is not suitable for amorphous materials or compounds that decompose upon melting.[6]
Alternative and Complementary Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a tool for structural elucidation and functional group identification.[14][15] While not a quantitative method for purity in the same way as the others, it can be a quick and simple way to check for the presence of certain impurities. For this compound, the FTIR spectrum would be expected to show characteristic bands for the O-H stretch of the phenol, aromatic C-H and C=C stretches, and C-O stretches.[16] The absence of bands corresponding to starting materials or the presence of unexpected bands (e.g., a carbonyl stretch) could indicate the presence of impurities.
Conclusion: A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of synthesized this compound should employ a combination of these methods. HPLC is indispensable for routine purity checks and the quantification of non-volatile impurities. GC-MS is the gold standard for identifying and quantifying volatile contaminants. qNMR provides an absolute measure of purity and is an excellent orthogonal method for verification. DSC offers a rapid assessment of the total purity of the crystalline solid. By understanding the principles, strengths, and limitations of each technique, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and success of their scientific endeavors.
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Gabani, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Available at: [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Available at: [Link]
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Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]
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Giron, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]
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Creative Biolabs. Purity Determination by DSC. Creative Biolabs. Available at: [Link]
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Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. PubMed. Available at: [Link]
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Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. AKJournals. Available at: [Link]
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Gadek, T. R., & Shuman, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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Awad, H. M., & El-Gamily, H. A. (2010). Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. J-Stage. Available at: [Link]
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Liu, F., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using high performance liquid chromatography. EPA. Available at: [Link]
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Bobrowski, A., & Grabowska, B. (2015). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. AGH University of Krakow Journals. Available at: [Link]
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A Senior Application Scientist's Guide to Catalytic Reactions of 3,5-Difluoro-2-methoxyphenol: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of highly substituted aromatic cores is a cornerstone of modern synthesis. Among these, 3,5-Difluoro-2-methoxyphenol stands out as a valuable building block due to the unique electronic properties imparted by its fluorine and methoxy substituents. The presence of these groups significantly influences the reactivity of the aromatic ring, making the selection of an appropriate catalytic system paramount for achieving desired chemical transformations with high efficacy and selectivity.
This guide provides an in-depth comparison of various catalytic systems for key reactions involving this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound
The unique substitution pattern of this compound offers several advantages in the design of bioactive molecules and functional materials. The two fluorine atoms act as strong electron-withdrawing groups, modulating the pKa of the phenolic hydroxyl group and influencing intermolecular interactions. The ortho-methoxy group, on the other hand, is an electron-donating group that can also serve as a handle for further functionalization or as a directing group in certain catalytic C-H activation reactions. This electronic dichotomy presents both challenges and opportunities for selective chemical synthesis.
Cross-Coupling Reactions: A Comparative Overview
Cross-coupling reactions are fundamental transformations for the construction of C-C, C-N, and C-O bonds. For this compound, the phenolic hydroxyl group can be readily converted into a triflate (OTf) leaving group, providing a versatile handle for palladium- and copper-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficacy of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. For an electron-deficient aryl triflate derived from this compound, the selection of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling of 2-methoxy-3,5-difluorophenyl triflate with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [Fictional Data] |
| Pd₂(dba)₃ (1) | XPhos (3) | CsF | Dioxane | 80 | 18 | 88 | [Fictional Data] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 100 | 24 | 65 | [Fictional Data] |
Note: The data presented in this table is illustrative and based on trends observed for similar electron-deficient aryl triflates. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 2-methoxy-3,5-difluorophenyl triflate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-methoxy-3,5-difluorophenyl triflate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical for promoting the oxidative addition of the sterically hindered and electron-deficient aryl triflate to the Pd(0) center. The biphasic toluene/water solvent system with a phosphate base is often effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents and promoting the transmetalation step.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[1][2][3] The electron-deficient nature of the 3,5-difluoro-2-methoxyphenyl core can make this transformation challenging. The choice of a suitable palladium precursor, a sterically hindered and electron-rich ligand, and an appropriate base is crucial for achieving high yields.[3][4]
Comparative Data for Buchwald-Hartwig Amination of 1-bromo-3,5-difluoro-2-methoxybenzene with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 | [Fictional Data] |
| Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 78 | [Fictional Data] |
| CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 36 | 65 | [Fictional Data] |
Note: The data presented in this table is illustrative and based on trends observed for similar electron-deficient aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: 1-bromo-3,5-difluoro-2-methoxybenzene (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add toluene, followed by 1-bromo-3,5-difluoro-2-methoxybenzene and morpholine.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium tert-butoxide is often necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of a highly active, second-generation biarylphosphine ligand such as RuPhos is critical for promoting the reductive elimination from the electron-deficient aryl group.
Logical Relationship Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O and C-N bonds, typically requiring high temperatures and stoichiometric amounts of copper.[5] Modern modifications, however, have enabled catalytic versions to proceed under milder conditions. For the etherification of this compound, a copper-catalyzed Ullmann-type reaction can be a viable alternative to palladium-based methods.[6][7]
Comparative Data for Ullmann Etherification of this compound with Iodobenzene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [Fictional Data] |
| Cu₂O (5) | N,N-Dimethylglycine (10) | K₂CO₃ | DMSO | 130 | 36 | 75 | [Fictional Data] |
| Cu(acac)₂ (10) | None | K₃PO₄ | NMP | 150 | 48 | 60 | [Fictional Data] |
Note: The data presented in this table is illustrative and based on trends observed for similar Ullmann-type reactions.
Experimental Protocol: Ullmann Etherification
-
Materials: this compound (1.0 mmol), iodobenzene (1.1 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), Cs₂CO₃ (2.0 mmol), Dioxane (5 mL).
-
Procedure:
-
To a sealable reaction tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Add this compound and iodobenzene, followed by dioxane.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Causality Behind Experimental Choices: The use of a chelating ligand like 1,10-phenanthroline can stabilize the copper catalyst and promote the reaction at lower temperatures. Cesium carbonate is a strong base that is often effective in Ullmann couplings, facilitating the formation of the phenoxide nucleophile.
Logical Relationship Diagram: Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
C-H Functionalization: The Next Frontier
Direct C-H functionalization offers a more atom-economical approach to modifying the this compound core. The electronic properties of the substituents can be harnessed to direct the regioselectivity of these reactions.
Rhodium-Catalyzed C-H Arylation
Rhodium catalysts have shown promise for the ortho-C-H arylation of phenols, often utilizing a directing group strategy.[8] For this compound, the methoxy group could potentially act as a weak directing group, or a more robust directing group could be temporarily installed on the phenolic oxygen.
Conceptual Comparison of Catalysts for C-H Arylation
| Catalyst System | Directing Group | Regioselectivity | Potential Advantages | Potential Challenges |
| [RhCp*Cl₂]₂/AgSbF₆ | Methoxy | ortho to methoxy | Atom economical, avoids pre-functionalization | Lower reactivity, potential for mixture of isomers |
| [Rh(III)]-catalyst | Removable DG | ortho to DG | High regioselectivity, broad scope | Requires additional synthetic steps for DG installation/removal |
Experimental Workflow: Directed C-H Arylation
Caption: General workflow for a directing group-assisted C-H arylation.
Conclusion and Future Perspectives
The catalytic functionalization of this compound offers a rich landscape for synthetic innovation. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable methods for C-C and C-N bond formation, with the choice of ligand being paramount for success. Copper-catalyzed Ullmann condensations offer a complementary and often more economical approach for C-O bond formation.
The future of this field lies in the development of more efficient and selective C-H functionalization methods that obviate the need for pre-functionalization. The design of novel catalysts that can overcome the electronic biases of the substrate and enable regioselective reactions at any desired position will be a key area of research. Furthermore, the application of photoredox and enzymatic catalysis holds the potential to unlock new and sustainable reaction pathways for the transformation of this versatile building block.
This guide serves as a starting point for navigating the catalytic landscape of this compound. By understanding the underlying principles of catalyst efficacy and carefully considering the experimental parameters, researchers can unlock the full synthetic potential of this valuable molecule.
References
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Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. National Institutes of Health. [Link]
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Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. ResearchGate. [Link]
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Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
-
Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. OUCI. [Link]
-
Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. National Institutes of Health. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Ullmann condensation. Wikipedia. [Link]
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
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Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. National Institutes of Health. [Link]
-
Light‐Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources. ResearchGate. [Link]
-
Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes – use of a nitrite additive to suppress β-F elimination. National Institutes of Health. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. ResearchGate. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MDPI. [Link]
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Catalytic Cross‐Coupling Reactions – Nobel Prize Catalysis. ResearchGate. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
- Preparation method of 3, 5-difluorophenol.
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
-
Publications - Articles. Lipshutz Research Group - UC Santa Barbara. [Link]
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Synthesis method of 3, 5-difluorophenol. Patsnap. [Link]
-
Review on Copper and Palladium Based Catalysts for Methanol Steam Reforming to Produce Hydrogen. MDPI. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. [Link]
-
Review on Copper and Palladium Based Catalysts for Methanol Steam Reforming to Produce Hydrogen. ResearchGate. [Link]
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. National Institutes of Health. [Link]
-
Preparation method of 3, 5-difluorophenol. Patsnap. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluoro-2-methoxyphenol Analogs in Enzyme Inhibition
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-Difluoro-2-methoxyphenol analogs, a chemical scaffold with significant potential in the design of targeted enzyme inhibitors. By leveraging experimental data from closely related compound series, we will dissect the roles of fluorine and methoxy substitutions on biological efficacy, offering a predictive framework for the rational design of novel therapeutics.
Introduction: The Strategic Importance of Fluorination and Methoxylation in Drug Design
The incorporation of fluorine atoms and methoxy groups into small molecule drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. The methoxy group, a common feature in natural products, can act as a hydrogen bond acceptor and influence conformation, thereby modulating target engagement.
The this compound scaffold represents a compelling convergence of these strategic elements. This guide will explore the SAR of this and closely related structures, with a primary focus on their potential as enzyme inhibitors. To provide a robust and data-driven comparison, we will draw heavily on a well-characterized series of aldose reductase inhibitors featuring a 3,5-difluoro-4-hydroxyphenyl core. This will serve as our primary model system to deconstruct the contribution of the difluorophenol moiety. We will then compare these findings with the known SAR of guaiacol (2-methoxyphenol) derivatives to build a comprehensive understanding of the target scaffold.
Core Directive: Deconstructing the SAR of the 3,5-Difluorophenol Moiety
A seminal study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives as aldose reductase inhibitors provides a robust dataset to understand the contribution of the 3,5-difluorophenol group to biological activity. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.
The Critical Role of the Phenolic Hydroxyl Group
In many enzyme inhibitor designs, a phenolic hydroxyl group is crucial for forming hydrogen bonds with active site residues. This is exemplified in various classes of inhibitors where replacement of the phenolic -OH with a methoxy group leads to a significant drop or complete loss of activity. This is often attributed to the loss of a key hydrogen bond donor interaction with the enzyme's active site.
Impact of Fluorine Substitution
The presence of two fluorine atoms meta to the hydroxyl group in the 3,5-difluorophenol ring has several important consequences:
-
Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group. This can lead to stronger hydrogen bonding interactions with the enzyme's active site.
-
Enhanced Binding Affinity: The fluorinated ring can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to overall binding affinity.
-
Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and access the target enzyme.
The Influence of Methoxy Group Placement
The aforementioned study on aldose reductase inhibitors explored the impact of methoxy substitution on the benzoyl moiety of the molecule. While not directly on the difluorophenol ring, the findings offer valuable insights into how the interplay between fluorine and methoxy groups can modulate activity and selectivity. One of the synthesized compounds, which featured a methoxy-substituted benzoyl group, emerged as a potent and selective inhibitor, highlighting the importance of optimizing electronic and steric properties across the entire molecule.[1]
Comparative Analysis: 3,5-Difluorophenol vs. Guaiacol Scaffolds
To further refine our understanding, we will now compare the SAR of the 3,5-difluorophenol core with that of guaiacol (2-methoxyphenol) derivatives, which have been investigated as inhibitors of various enzymes, including myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease.[2]
| Feature | 3,5-Difluorophenol Analogs (as Aldose Reductase Inhibitors) | Guaiacol (2-Methoxyphenol) Analogs (as MPO Inhibitors) |
| Key Interaction Moiety | Phenolic -OH (acidic) | Phenolic -OH and ortho-methoxy group |
| Role of Substituents | Fluorine atoms increase acidity and can enhance binding through multipolar interactions. | The ortho-methoxy group can influence the electronic properties and conformation of the phenol. |
| Mechanism of Inhibition | Typically reversible, competitive inhibition. | Can be reversible and may involve antioxidant properties.[2] |
| Selectivity | Can be highly selective for the target enzyme. | Varies depending on the specific analog and target. |
Table 1: Comparative Features of 3,5-Difluorophenol and Guaiacol Scaffolds in Enzyme Inhibition.
The comparison highlights that while the phenolic hydroxyl is a common critical feature, the surrounding substituents play distinct roles. For the 3,5-difluorophenol scaffold, the fluorines primarily act to enhance the acidity and binding of the phenol. In guaiacol derivatives, the ortho-methoxy group has a more complex influence on the molecule's electronics and shape.
Synthesizing the SAR for this compound Analogs: A Predictive Framework
Based on the analysis of the two related scaffolds, we can now propose a predictive SAR framework for novel this compound analogs as enzyme inhibitors.
Key Predictions:
-
The 4-OH is Essential: The phenolic hydroxyl group at the 4-position is predicted to be a critical hydrogen bond donor for potent enzyme inhibition.
-
Fluorine Atoms Enhance Potency: The 3- and 5-fluoro substituents are expected to increase the acidity of the 4-OH group, leading to stronger binding interactions and higher potency compared to non-fluorinated analogs.
-
The 2-Methoxy Group Modulates Selectivity: The methoxy group at the 2-position will likely influence the conformational preferences of the phenol ring, which can be exploited to achieve selectivity for the target enzyme over related proteins.
-
Substitutions at Other Positions are Key for Optimization: Further modifications on the scaffold will be crucial for optimizing pharmacokinetic properties and exploiting additional binding pockets within the enzyme's active site.
Experimental Protocols
To facilitate the validation of these SAR predictions, detailed experimental protocols for a key enzyme inhibition assay are provided below.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay is a robust method for screening and characterizing potential aldose reductase inhibitors.[3]
A. Enzyme Preparation (from Rat Lens)
-
Obtain Wistar albino rat lenses and store them frozen.
-
Homogenize the lenses in 3 volumes of ice-cold distilled water or phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the resulting supernatant, which contains the crude aldose reductase enzyme.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
B. Assay Procedure
The assay measures the decrease in absorbance at 340 nm as NADPH is consumed by aldose reductase.
-
Prepare Reaction Mixtures: Set up reactions in cuvettes as follows:
-
Blank: 0.8 mL Phosphate Buffer (0.067 M, pH 6.2), 0.1 mL NADPH (2.5 x 10⁻⁴ M), 0.1 mL Enzyme Preparation.
-
Control: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Preparation.
-
Test: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Preparation, 0.1 mL Test Compound Solution.
-
-
Pre-incubation: Incubate the cuvettes at room temperature for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 0.1 mL of DL-glyceraldehyde substrate to the Control and Test cuvettes. Do not add substrate to the Blank cuvette.
-
Spectrophotometric Reading: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.
-
Calculate Inhibition: The rate of reaction is the change in absorbance per minute (ΔOD/min). The percentage inhibition is calculated as: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. By drawing on established SAR data from the closely related 3,5-difluoro-4-hydroxyphenyl and guaiacol series, we have constructed a predictive framework to guide future drug discovery efforts. The key takeaways are the critical role of the phenolic hydroxyl group, the potency-enhancing effects of the fluorine atoms, and the selectivity-modulating influence of the ortho-methoxy group.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate and refine the proposed SAR model. Systematic modifications at other positions on the aromatic ring will be essential for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for these crucial validation studies. Through a continued, iterative process of design, synthesis, and testing, the full therapeutic potential of this promising chemical scaffold can be realized.
References
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Chatzopoulou, M., Mamadou, E., Juskova, M., Koukoulitsa, C., Nicolaou, I., Stefek, M., & Demopoulos, V. J. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426–1433. [Link]
-
Ahmad, I., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Molecules, 25(13), 3043. [Link]
-
Ahmad, I., Ghaffar, A., Abdin, M., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-2-methoxyphenol
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3,5-Difluoro-2-methoxyphenol (CAS No. 152434-94-1). As a fluorinated phenol derivative used in advanced pharmaceutical and materials science research, its unique chemical properties demand a rigorous and informed approach to waste management. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This guide is intended for all researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a halogenated phenol warrants treating it with significant caution, drawing parallels from structurally similar chemicals.[1][2][3] It should be considered a hazardous substance that can cause severe skin, eye, and respiratory irritation.[2][3]
The causality behind stringent PPE requirements lies in the compound's potential for rapid absorption through the skin and its corrosive nature.[4] Phenolic compounds can cause severe chemical burns that may be initially painless due to local anesthetic effects, leading to delayed recognition of injury.[4] The fluorinated nature of the molecule also necessitates robust waste control, as halogenated organic compounds are subject to strict environmental regulations.[5][6]
Table 1: Hazard Summary and Required Personal Protective Equipment
| Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation [2][3] | Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves before each use and practice double-gloving for extensive work.[7] |
| Serious Eye Damage/Irritation [2][3] | Eye Protection: Chemical safety goggles are the minimum requirement. A full-face shield must be used when there is a risk of splashing.[7][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) [3] | Body Protection: A flame-resistant laboratory coat, fully fastened, is required.[7] |
| Specific Target Organ Toxicity (Respiratory Irritation) [2][3] | Respiratory Protection: All handling of solid powder or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] |
Waste Characterization and Segregation Protocol
Proper disposal begins with correct waste characterization at the point of generation. Due to the presence of carbon-fluorine bonds, this compound and any materials contaminated with it are classified as Halogenated Organic Waste .[10][11] This classification is critical because halogenated wastes cannot be mixed with non-halogenated organic wastes; they require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[12][13]
Step-by-Step Segregation Methodology
-
Establish Designated Waste Containers: Before beginning any experiment, prepare two clearly designated hazardous waste containers in your satellite accumulation area: one for solid waste and one for liquid waste.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Container Labeling:
-
All waste containers must be accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The date of accumulation.
-
-
On-Site Waste Management Workflow
The following diagram outlines the logical workflow for managing this compound waste from the point of generation to its readiness for institutional pickup. This self-validating system ensures that waste is handled safely and in compliance with standard operating procedures.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluoro-2-methoxyphenol
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3,5-Difluoro-2-methoxyphenol is foundational. While this compound is a valuable building block, its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this fluorinated phenol. Our objective is to instill a culture of safety that is both proactive and intuitive, ensuring that your focus remains on scientific discovery, underpinned by uncompromisable safety standards.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in designing a robust safety protocol. The causality behind each procedural step is directly linked to its inherent hazard profile.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H402: Harmful to aquatic life.[1]
While no specific Occupational Exposure Limit (OEL) has been established for this compound, the known toxicity of related phenolic compounds necessitates a conservative approach.[1] For context, the OSHA Permissible Exposure Limit (PEL) for phenol is 5 ppm over an 8-hour time-weighted average, a level indicating significant toxicity.[2] Therefore, all handling procedures must be designed to keep exposure As Low As Reasonably Achievable (ALARA). The primary routes of exposure are accidental ingestion, skin and eye contact, and inhalation of the solid powder.
Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is your primary defense against the identified hazards. The following requirements are mandatory for any procedure involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[3] Standard safety glasses do not provide adequate protection from splashes.
-
Elevated Risk: When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., solution transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5]
Skin and Body Protection
This compound is a known skin irritant.[1] Therefore, preventing all skin contact is crucial.
-
Gloves: Chemical-resistant gloves are essential. Not all glove materials offer the same level of protection.
-
Recommended: Nitrile or neoprene gloves provide effective protection against phenolic compounds.[6][7] For incidental contact, a single pair of nitrile gloves (minimum thickness of 4 mil) is acceptable, but they must be changed immediately upon any sign of contamination.
-
Prolonged Handling: For extended work or when handling concentrated solutions, double-gloving is recommended.[7][8] Always inspect gloves for tears or pinholes before use.
-
-
Lab Coat/Apron: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For procedures with a higher splash risk, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[7][9]
-
General Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]
Respiratory Protection
While the vapor pressure of this compound is low at room temperature, the solid can become airborne as a fine dust during weighing and transfer, posing an inhalation risk.
-
Primary Engineering Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Supplemental Protection: In the rare event that a fume hood is not available or if engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator with appropriate organic vapor/acid gas cartridges and a P95 or P100 particulate pre-filter is required.[4][6] All respirator use must be in compliance with your institution's comprehensive respiratory protection program, including fit-testing.[12]
PPE Summary by Task
| Task | Required Engineering Control | Minimum Eye/Face PPE | Minimum Glove Type | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Required only if fume hood is not available (Not Recommended) |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile or Neoprene) | Lab Coat & Chemical-Resistant Apron | Not required if in a fume hood |
| Reaction Workup/Transfers | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile or Neoprene) | Lab Coat & Chemical-Resistant Apron | Not required if in a fume hood |
| Post-Experiment Cleanup | Chemical Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required if in a fume hood |
Operational Plan: Integrating PPE into Your Workflow
Properly selected PPE is only effective when integrated into a meticulous, step-by-step operational plan.
Step 1: Pre-Handling Preparation
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.[8]
-
Verify Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Place all necessary equipment (spatula, weigh paper, glassware, etc.) and waste containers inside the fume hood before introducing the chemical.[6]
-
Don PPE: Put on all required PPE as outlined in the table above. Check glove integrity.
Step 2: Handling the Compound
-
Weighing: Carefully weigh the solid compound onto weigh paper or into a tared container. Perform this action in the center of the fume hood to ensure optimal vapor/dust capture. Avoid creating dust.[13]
-
Solution Preparation: To prepare a solution, add the weighed solid to your solvent in a flask. Cap the flask before removing it from the balance. All subsequent additions and manipulations should occur within the fume hood.
-
Maintain Awareness: Always be mindful of your movements to avoid splashes or spills. Keep all containers sealed when not in immediate use.[8][13]
Step 3: Immediate Spill Response
-
On Gloves/Body: If a splash occurs on your PPE, remove the contaminated item immediately, being careful not to cross-contaminate.[8] Contaminated gloves should be removed and disposed of as hazardous waste, followed by hand washing.
-
In Fume Hood: For a small spill contained within the fume hood, use an appropriate absorbent material (e.g., Chemizorb®) to collect the substance.[1] Place the used absorbent material into the designated solid hazardous waste container. Decontaminate the area with soap and water.[9]
Caption: A logical workflow for the safe handling and disposal of this compound.
Disposal Plan: Completing the Safety Cycle
Safe disposal is a non-negotiable part of the handling protocol, especially given the compound's ecotoxicity (Harmful to aquatic life).[1]
-
Waste Segregation: Two separate, clearly labeled, and sealed hazardous waste containers must be used.[6][14]
-
Solid Waste: This container is for all contaminated solid materials, including used gloves, weigh paper, absorbent pads, and contaminated pipette tips.
-
Liquid Waste: This container is for all solutions containing this compound. Do not mix with incompatible waste streams.
-
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[14] They should be stored in a designated satellite accumulation area within or near the lab.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution’s Environmental Health and Safety (EHS) department.[6] Never pour solutions down the drain or place contaminated solids in the regular trash.[8]
By embedding these principles of hazard awareness, correct PPE selection, and procedural diligence into your daily laboratory operations, you ensure that your pursuit of scientific innovation is conducted with the highest level of safety and professional responsibility.
References
-
Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health and Human Services. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Unisafe. [Link]
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Essential Chemical PPE . Trimaco. [Link]
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Safety Data Sheet for 4-Fluoro-2-methoxyphenol . Fisher Scientific (2024 Revision). [Link]
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Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]
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PHENOL . Occupational Safety and Health Administration (OSHA). [Link]
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Table of exposure limits for chemical and biological substances . WorkSafeBC. [Link]
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Current occupational exposure limits for Ontario workplaces under Regulation 833 . Government of Ontario. [Link]
-
Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants . Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet for 3-Methoxyphenol . ChemDmart. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Safety Data Sheet: 2-Methoxyphenol . Carl Roth. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]
-
Working Safely with Phenol Guideline . The University of Queensland. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. trimaco.com [trimaco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemdmart.com [chemdmart.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
